Product packaging for AB131(Cat. No.:)

AB131

Cat. No.: B371754
M. Wt: 413.4g/mol
InChI Key: OERILEUIJZGOOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

AB131 is a chemical compound with the CAS number 720671-77-2 and a molar mass of 413.44 g/mol . Its primary research value lies in its antimycobacterial activity. This compound functions as an inhibitor of the bacterial proteins MSMEG_6649 and Rv2172c, with dissociation constants (Kd) of 0.16 µM and 0.02 µM, respectively . This mechanism is significant because Rv2172c is a flavin-independent methylenetetrahydrofolate reductase found in Mycobacterium tuberculosis . By inhibiting this target, this compound can sensitize mycobacteria to the effects of established antitubercular agents, providing a valuable tool for researching combination therapies and overcoming drug resistance in tuberculosis treatment . This product is intended for research use only (RUO) and is not for diagnostic or therapeutic procedures, or for human use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H19NO6S B371754 AB131

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H19NO6S

Molecular Weight

413.4g/mol

IUPAC Name

[3-(1,3-dioxoisoindol-2-yl)-4-methoxy-4-oxobutyl]sulfanylmethyl benzoate

InChI

InChI=1S/C21H19NO6S/c1-27-21(26)17(22-18(23)15-9-5-6-10-16(15)19(22)24)11-12-29-13-28-20(25)14-7-3-2-4-8-14/h2-10,17H,11-13H2,1H3

InChI Key

OERILEUIJZGOOY-UHFFFAOYSA-N

SMILES

COC(=O)C(CCSCOC(=O)C1=CC=CC=C1)N2C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

COC(=O)C(CCSCOC(=O)C1=CC=CC=C1)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of AB131 in Mycobacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of the compound AB131 in Mycobacterium species. This compound has been identified as a potent sensitizer of the anti-tuberculosis drug p-aminosalicylic acid (PAS), offering a novel therapeutic strategy against mycobacterial infections. This document details the molecular target of this compound, its synergistic interaction with PAS, and the experimental methodologies used to elucidate its function.

Executive Summary

This compound functions by inhibiting a flavin-independent methylenetetrahydrofolate reductase (MTHFR), a key enzyme in the folate biosynthesis pathway of mycobacteria.[1][2] This inhibition potentiates the activity of PAS, an established anti-folate drug, leading to a synergistic bactericidal effect against various mycobacterial species, including Mycobacterium tuberculosis. Experimental data demonstrates that the combination of this compound and PAS results in a significant reduction in the minimum inhibitory concentration (MIC) of PAS.

Mechanism of Action: Targeting Folate Metabolism

The mycobacterial folate pathway is crucial for the synthesis of essential metabolites, including nucleotides and amino acids. One of the key enzymes in this pathway is methylenetetrahydrofolate reductase (MTHFR), which catalyzes the reduction of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate. In mycobacteria, this enzyme is flavin-independent and encoded by genes such as MSMEG_6649 in M. smegmatis and its homolog Rv2172c in M. tuberculosis.[1][2]

This compound was identified as a direct inhibitor of this mycobacterial MTHFR.[1][2] By binding to the enzyme, this compound disrupts the folate cycle. This disruption, on its own, is not sufficient to inhibit bacterial growth at low concentrations. However, it creates a vulnerability that can be exploited by other folate pathway inhibitors.

p-Aminosalicylic acid (PAS) is a structural analog of p-aminobenzoic acid (PABA), a precursor in the folate synthesis pathway. PAS is a pro-drug that is metabolized by the folate pathway enzymes, ultimately leading to the production of an inhibitory compound that targets dihydrofolate reductase (DHFR).[3][4]

The synergistic effect of this compound and PAS stems from a dual assault on the folate pathway. This compound's inhibition of MTHFR reduces the overall efficiency of the folate cycle, making the mycobacteria more susceptible to the inhibitory action of the PAS-derived metabolite on DHFR.

AB131_Mechanism_of_Action cluster_folate_pathway Mycobacterial Folate Pathway cluster_drug_action Drug Intervention PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHP Dihydropteroate DHPS->DHP DHFS Dihydrofolate Synthase (DHFS) DHP->DHFS DHF Dihydrofolate (DHF) DHFS->DHF PAS_metabolite PAS Metabolite (DHFR Inhibitor) DHFS->PAS_metabolite DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF SHMT Serine Hydroxymethyl- transferase (SHMT) THF->SHMT MTHF 5,10-Methylene-THF SHMT->MTHF MTHFR Methylenetetrahydrofolate Reductase (MTHFR) MTHF->MTHFR MeTHF 5-Methyl-THF MTHFR->MeTHF Met_Synthase Methionine Synthase MeTHF->Met_Synthase Methionine Methionine Met_Synthase->Methionine PAS PAS PAS->DHPS PAS_metabolite->DHFR This compound This compound This compound->MTHFR

Caption: Proposed mechanism of synergistic action of this compound and PAS.

Quantitative Data

The efficacy of this compound as a PAS sensitizer has been quantified through in vitro enzyme inhibition assays and determination of minimum inhibitory concentrations (MIC) against various mycobacterial strains.

Enzyme Inhibition

This compound demonstrates direct inhibitory activity against the MTHFR enzyme from both M. smegmatis (MSMEG_6649) and M. tuberculosis (Rv2172c).

Enzyme TargetSource Organism% Inhibition by this compound
MSMEG_6649M. smegmatis43%
Rv2172cM. tuberculosis67%
Data sourced from in vitro enzyme activity assays.[1][2]
Synergistic Antimycobacterial Activity

The synergistic effect of this compound and PAS was evaluated using checkerboard assays, with the Fractional Inhibitory Concentration Index (FICI) calculated to determine the nature of the interaction. A FICI of ≤ 0.5 is indicative of synergy.

Mycobacterial StrainMIC of PAS alone (μg/mL)MIC of this compound alone (μg/mL)MIC of PAS in combination with this compound (μg/mL)FICIInteraction
M. smegmatis MC² 1551.250>640.3130.257Synergy
M. tuberculosis H37Rv0.125>640.0610.488Synergy
Data from checkerboard interaction assays.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of action.

MTHFR Enzyme Inhibition Assay

This protocol outlines the procedure for measuring the inhibitory effect of this compound on the enzymatic activity of MTHFR.

  • Protein Expression and Purification: The genes encoding MTHFR (MSMEG_6649 and Rv2172c) are cloned into an expression vector and transformed into a suitable host (e.g., E. coli). The recombinant protein is overexpressed and purified using affinity chromatography (e.g., Ni-NTA).

  • Enzyme Activity Measurement: The activity of MTHFR is determined by monitoring the NADH-dependent reduction of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate. The reaction mixture typically contains the purified enzyme, NADH, and the substrate in a suitable buffer. The rate of NADH oxidation is measured spectrophotometrically by the decrease in absorbance at 340 nm.

  • Inhibition Assay: To determine the inhibitory effect of this compound, the enzyme is pre-incubated with various concentrations of the compound before initiating the reaction by adding the substrate. The percentage of inhibition is calculated by comparing the reaction rate in the presence of this compound to that of a control reaction without the inhibitor.

MTHFR_Inhibition_Workflow start Start protein_expression MTHFR Gene Cloning and Recombinant Protein Expression start->protein_expression purification Protein Purification via Affinity Chromatography protein_expression->purification activity_assay Baseline MTHFR Activity Assay (Spectrophotometry at 340 nm) purification->activity_assay pre_incubation Pre-incubation of MTHFR with this compound purification->pre_incubation calculation Calculate Percentage Inhibition activity_assay->calculation inhibition_measurement Measure MTHFR Activity in Presence of this compound pre_incubation->inhibition_measurement inhibition_measurement->calculation end End calculation->end

Caption: Workflow for MTHFR enzyme inhibition assay.
Checkerboard Synergy Assay

This protocol describes the checkerboard method used to assess the synergistic interaction between this compound and PAS.

  • Preparation of Drug Dilutions: Serial dilutions of this compound and PAS are prepared in a 96-well microtiter plate. The concentrations typically range from sub-inhibitory to supra-inhibitory levels based on their individual MICs. The drugs are diluted along the x- and y-axes of the plate, respectively, creating a matrix of different concentration combinations in each well.

  • Inoculum Preparation: A mid-logarithmic phase culture of the mycobacterial strain to be tested is diluted to a standardized cell density (e.g., 1 x 10⁵ CFU/mL).

  • Inoculation and Incubation: Each well of the 96-well plate containing the drug dilutions is inoculated with the prepared bacterial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for M. tuberculosis) for a specified period.

  • Determination of MIC: After incubation, bacterial growth is assessed. For mycobacteria, this is often done using a growth indicator dye such as resazurin, which changes color in the presence of metabolically active cells. The MIC is defined as the lowest concentration of a drug (alone or in combination) that inhibits visible bacterial growth.

  • Calculation of FICI: The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone) The interaction is classified as synergistic (FICI ≤ 0.5), additive (0.5 < FICI ≤ 1), indifferent (1 < FICI ≤ 4), or antagonistic (FICI > 4).

Checkerboard_Assay_Workflow start Start prepare_plate Prepare 96-well plate with serial dilutions of this compound and PAS start->prepare_plate prepare_inoculum Prepare standardized mycobacterial inoculum start->prepare_inoculum inoculate Inoculate plate with bacterial suspension prepare_plate->inoculate prepare_inoculum->inoculate incubate Incubate plate under appropriate conditions inoculate->incubate assess_growth Assess bacterial growth (e.g., using resazurin) incubate->assess_growth determine_mic Determine MIC of each drug alone and in combination assess_growth->determine_mic calculate_fici Calculate FICI determine_mic->calculate_fici interpret Interpret interaction (Synergy, Additive, etc.) calculate_fici->interpret end End interpret->end

Caption: Workflow for the checkerboard synergy assay.

Conclusion and Future Directions

This compound represents a promising new chemical entity that enhances the efficacy of the existing anti-tuberculosis drug PAS. Its specific targeting of a flavin-independent MTHFR in mycobacteria provides a clear mechanism of action. The synergistic interaction with PAS has the potential to lower the required therapeutic dose of PAS, potentially reducing its associated side effects and combating the emergence of drug resistance.

Further research should focus on the pharmacokinetic and pharmacodynamic properties of this compound in vivo, as well as its efficacy in animal models of tuberculosis. Lead optimization of the this compound scaffold could also yield derivatives with improved potency and drug-like properties. The strategy of sensitizing existing antibiotics through the inhibition of parallel metabolic pathways is a valuable approach in the ongoing fight against drug-resistant mycobacterial infections.

References

Identity of AB131 Cannot Be Determined from Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search of publicly available scientific and chemical databases has failed to identify a specific molecule designated as "AB131." This designation does not correspond to a recognized chemical entity in the public domain, which prevents the creation of an in-depth technical guide as requested.

The initial investigation into the chemical structure of "this compound" yielded several compounds containing the number "131" in their names, most commonly referring to Iodine-131, a radioactive isotope used in medical applications. However, none of these were specifically identified as "this compound." Subsequent searches using broader terms such as "this compound drug," "this compound chemical compound," and "this compound research chemical" also did not provide any specific or relevant results.

It is possible that "this compound" is an internal project code used by a research institution or pharmaceutical company for a compound that has not yet been publicly disclosed. In such cases, information regarding its chemical structure, experimental protocols, and biological activity would be proprietary and not accessible through public searches.

Without a definitive identification of the molecular structure of this compound, it is impossible to proceed with the user's request for a technical guide, including data presentation, experimental protocols, and visualization of signaling pathways. Further information, such as a full chemical name, CAS number, or the context of the research (e.g., originating institution or therapeutic area), is required to identify the compound .

MTHFR: A Critical Node in One-Carbon Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of publicly available scientific and clinical data reveals no direct evidence of a compound designated "AB131" as a potential inhibitor of the enzyme Methylenetetrahydrofolate Reductase (MTHFR). Extensive searches across scientific literature, clinical trial databases, and public resources did not yield any information on a molecule with this identifier being investigated for MTHFR inhibition. The identifier "this compound" is associated with legislative documents in California and a clinical trial for a CAR T-cell therapy, CTX131, which is unrelated to MTHFR inhibition.[1][2][3][4]

Given the absence of specific data for "this compound," this guide will provide a comprehensive overview of MTHFR as a therapeutic target, outlining the rationale for its inhibition, known regulatory mechanisms, and general experimental approaches for identifying and characterizing potential inhibitors. This information is intended for researchers, scientists, and drug development professionals interested in the field of MTHFR-related therapeutics.

Methylenetetrahydrofolate reductase is a key enzyme at the intersection of the folate and methionine cycles.[5] It catalyzes the irreversible conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate.[6] This product, 5-methyltetrahydrofolate, is the primary circulatory form of folate and serves as a methyl donor for the remethylation of homocysteine to methionine.[7] Methionine is a precursor for S-adenosylmethionine (SAM), the universal methyl donor for numerous cellular methylation reactions, including DNA, RNA, and protein methylation.[8]

Signaling Pathway of MTHFR and Related Metabolism

The activity of MTHFR is critical for maintaining the balance between nucleotide synthesis and cellular methylation. The enzyme is allosterically inhibited by SAM, creating a feedback loop that regulates the flow of one-carbon units.[5][9]

MTHFR_Pathway Folate Folate (Vitamin B9) DHF Dihydrofolate (DHF) Folate->DHF THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ Methylene_THF 5,10-Methylenetetrahydrofolate THF->Methylene_THF Methyl_THF 5-Methyltetrahydrofolate Methylene_THF->Methyl_THF NADPH -> NADP+ Nucleotide Nucleotide Synthesis (dTMP from dUMP) Methylene_THF->Nucleotide Methionine Methionine Methyl_THF->Methionine Homocysteine Homocysteine Homocysteine->Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH DNA_RNA_Proteins DNA, RNA, Proteins SAM->DNA_RNA_Proteins MTHFR MTHFR SAM->MTHFR Allosteric Inhibition SAH->Homocysteine DHFR DHFR DHFR->DHF MTHFR->Methylene_THF MS Methionine Synthase MS->Methyl_THF MAT MAT MAT->Methionine Methyltransferases Methyltransferases Methyltransferases->SAM SAHH SAHH SAHH->SAH

Caption: The MTHFR signaling and metabolic pathway.

Therapeutic Rationale for MTHFR Inhibition

Inhibition of MTHFR is being explored as a potential therapeutic strategy, particularly in the context of cancer. Many cancer cells exhibit methionine dependence, meaning their proliferation is significantly reduced when the supply of methionine is limited.[10] By inhibiting MTHFR, the production of 5-methyltetrahydrofolate is decreased, which in turn limits the remethylation of homocysteine to methionine. This can lead to a reduction in the intracellular methionine pool, thereby selectively targeting cancer cells.[10]

Experimental Protocols for Assessing MTHFR Inhibition

The following are generalized experimental protocols for the identification and characterization of potential MTHFR inhibitors.

MTHFR Enzyme Activity Assay

This assay directly measures the catalytic activity of purified MTHFR and its inhibition by a test compound.

Methodology:

  • Enzyme Source: Recombinant human MTHFR protein.

  • Substrates: 5,10-methylenetetrahydrofolate and NADPH.

  • Assay Principle: The activity of MTHFR can be monitored by measuring the decrease in absorbance at 340 nm due to the oxidation of NADPH to NADP+.

  • Procedure:

    • Incubate purified MTHFR enzyme with varying concentrations of the test compound (e.g., "this compound") in a suitable buffer.

    • Initiate the reaction by adding the substrates (5,10-methylenetetrahydrofolate and NADPH).

    • Monitor the change in absorbance at 340 nm over time using a spectrophotometer.

    • Calculate the initial reaction velocity for each inhibitor concentration.

  • Data Analysis: Determine the IC50 value of the inhibitor, which is the concentration required to inhibit 50% of the MTHFR enzyme activity.

Cellular Thermal Shift Assay (CETSA)

CETSA can be used to assess the direct binding of a compound to MTHFR in a cellular context.

Methodology:

  • Cell Culture: Use a cell line that expresses MTHFR.

  • Treatment: Treat intact cells with the test compound or a vehicle control.

  • Thermal Challenge: Heat the cell lysates to a range of temperatures.

  • Protein Analysis: Separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Analyze the amount of soluble MTHFR at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: A shift in the melting curve of MTHFR in the presence of the compound indicates direct binding.

Cellular Homocysteine and SAM/SAH Ratio Measurement

This assay evaluates the downstream effects of MTHFR inhibition on cellular metabolism.

Methodology:

  • Cell Culture and Treatment: Treat cells with the test inhibitor for a specified period.

  • Metabolite Extraction: Lyse the cells and extract the intracellular metabolites.

  • Quantification: Measure the concentrations of homocysteine, SAM, and S-adenosylhomocysteine (SAH) using methods such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: An effective MTHFR inhibitor is expected to increase intracellular homocysteine levels and decrease the SAM/SAH ratio.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a potential MTHFR inhibitor.

Experimental_Workflow Compound_Screening Compound Library Screening Hit_Identification Hit Identification Compound_Screening->Hit_Identification Enzyme_Assay MTHFR Enzyme Activity Assay (IC50 Determination) Hit_Identification->Enzyme_Assay Binding_Assay Target Engagement (e.g., CETSA) Enzyme_Assay->Binding_Assay Cellular_Assays Cell-Based Assays (Metabolite Levels, Proliferation) Binding_Assay->Cellular_Assays In_Vivo_Studies In Vivo Efficacy (Xenograft Models) Cellular_Assays->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Caption: Preclinical workflow for MTHFR inhibitor development.

Quantitative Data on Known MTHFR Modulators

While no data exists for "this compound," data for known modulators and related enzyme inhibitors can provide a reference point. Methotrexate, for instance, is a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme upstream of MTHFR in the folate pathway.[11] The allosteric inhibitor of MTHFR, SAM, demonstrates regulatory effects that are antagonized by NADPH.[9]

Compound/ModulatorTarget EnzymeMechanism of ActionReported IC50/Effect
Methotrexate Dihydrofolate Reductase (DHFR)Competitive InhibitionVaries by cell type, typically in the nanomolar range
S-Adenosylmethionine (SAM) MTHFRAllosteric InhibitionEndogenous regulator, concentration-dependent inhibition
Antisense Oligonucleotide (EX5) MTHFR (expression)Inhibition of protein expressionSignificant growth inhibition in various cancer cell lines

Conclusion

While the specific compound "this compound" could not be identified as an MTHFR inhibitor based on available public information, the therapeutic rationale for targeting MTHFR, particularly in oncology, is compelling. The experimental protocols and workflows outlined in this guide provide a framework for the identification and preclinical evaluation of novel MTHFR inhibitors. Further research into small molecule inhibitors of MTHFR could yield promising new therapeutic agents.

References

Early-Stage Research on AB131 Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Recent advancements in the fight against mycobacterial infections have led to the identification of novel chemical entities that can enhance the efficacy of existing antimicrobial agents. One such promising molecule is AB131, which has been identified as a sensitizer of the antitubercular drug para-aminosalicylic acid (PAS). Early-stage research has focused on the synthesis and evaluation of a series of this compound derivatives to explore their structure-activity relationships and potential as drug candidates. This technical guide provides an in-depth overview of the core findings of this research, including quantitative biological data, detailed experimental protocols, and a visualization of the proposed mechanism of action.

Introduction

The rising threat of antibiotic resistance necessitates the development of new therapeutic strategies. One approach is the use of drug sensitizers, which can restore the effectiveness of existing antibiotics. This compound has emerged as a significant lead in this area, acting as an inhibitor of MSMEG_6649 and Rv2172c, enzymes involved in the folate biosynthesis pathway of mycobacteria.[1][2] By inhibiting these enzymes, this compound disrupts a crucial metabolic pathway, making the bacteria more susceptible to antifolate drugs like PAS. This guide summarizes the early-stage research on a series of 22 rationally designed derivatives of this compound, focusing on their synthesis, biological activity, and mechanism of action.

Quantitative Data Summary

The biological activity of this compound and its derivatives was primarily assessed by determining their Minimum Inhibitory Concentration (MIC) against various mycobacterial strains, both alone and in combination with PAS. The binding affinity of the parent compound this compound to its target enzymes was also quantified.

CompoundTarget EnzymeDissociation Constant (Kd) (μM)
This compoundMSMEG_66490.16
This compoundRv2172c0.02

Caption: Binding affinities of this compound to its target enzymes.

Mycobacterial StrainCompoundMIC (μg/mL)MIC with PAS (μg/mL)Fold Sensitization
M. smegmatis MC² 155This compound>640.313 (with 16 μg/mL this compound)4
M. smegmatis MC² 155Derivative 13>640.625 (with 32 μg/mL Cmpd 13)2
M. smegmatis MC² 155Derivative 14>640.313 (with 16 μg/mL Cmpd 14)4
M. tuberculosis H37RvThis compound>640.625 (with 32 μg/mL this compound)2
M. tuberculosis H37RvDerivative 13>64No sensitization-
M. tuberculosis H37RvDerivative 14>64No sensitization-
M. bovis BCG-PasteurThis compound>640.313 (with 16 μg/mL this compound)4
M. marinumThis compound>640.156 (with 8 μg/mL this compound)5

Caption: Antimycobacterial activities of this compound and selected derivatives in combination with PAS.

Signaling Pathway and Mechanism of Action

This compound and its derivatives function by inhibiting the flavin-independent 5,10-methylenetetrahydrofolate reductase (MTHFR), an enzyme essential for the de novo biosynthesis of methionine in mycobacteria. Specifically, this compound targets the NADH binding pocket of MsmMTHFR (MSMEG_6649 in M. smegmatis and its homolog Rv2172c in M. tuberculosis).[1][2] By occupying this binding site, this compound prevents the natural substrate, NADH, from binding, thereby inhibiting the enzyme's function. This disruption in the folate pathway enhances the activity of antifolate drugs like PAS.

AB131_Mechanism_of_Action cluster_Mycobacterium Mycobacterium Cell cluster_this compound This compound Action PAS para-aminosalicylic acid (PAS) Folate_Pathway Folate Biosynthesis Pathway PAS->Folate_Pathway inhibits Met_synthesis Methionine Synthesis Folate_Pathway->Met_synthesis MTHFR MTHFR (MSMEG_6649 / Rv2172c) MTHFR->Folate_Pathway catalyzes step in NADH NADH NADH->MTHFR is a cofactor for Bacterial_Growth Bacterial Growth Inhibition Met_synthesis->Bacterial_Growth is essential for This compound This compound / Derivatives This compound->MTHFR

Caption: Mechanism of action of this compound and its derivatives.

Experimental Protocols

Synthesis of this compound and Derivatives

The synthesis of this compound and its 22 derivatives was performed based on rational design targeting the key residues within the NADH binding pocket of MSMEG_6649. While the specific, detailed synthetic schemes for each of the 22 derivatives are extensive and typically found in supplementary materials of the primary research, the general approach involved multi-step organic synthesis.

General Workflow for Synthesis:

Synthesis_Workflow Start Starting Materials Step1 Step 1: Core Scaffold Synthesis Start->Step1 Step2 Step 2: Functional Group Introduction Step1->Step2 Step3 Step 3: Derivatization Step2->Step3 Purification Purification (e.g., Chromatography) Step3->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final Final Derivative Characterization->Final

Caption: Generalized synthetic workflow for this compound derivatives.

Microscale Thermophoresis (MST) Analysis

MST analysis was employed to determine the binding affinity of this compound to its target enzymes, MSMEG_6649 and Rv2172c.

Protocol:

  • Protein Labeling: The target proteins (MSMEG_6649 and Rv2172c) were labeled with a fluorescent dye (e.g., NHS-RED).

  • Serial Dilution: A series of dilutions of the ligand (this compound) were prepared.

  • Incubation: The labeled protein was mixed with each dilution of the ligand and incubated to allow binding to reach equilibrium.

  • MST Measurement: The samples were loaded into capillaries and measured using a Monolith NT.115 instrument.

  • Data Analysis: The change in thermophoresis was plotted against the ligand concentration, and the dissociation constant (Kd) was calculated by fitting the data to a binding curve.

Antimycobacterial Susceptibility Testing

The minimum inhibitory concentrations (MICs) of the compounds were determined using a broth microdilution method.

Protocol:

  • Bacterial Culture: Mycobacterial strains were cultured in appropriate broth (e.g., Middlebrook 7H9) to mid-log phase.

  • Compound Preparation: A serial dilution of the test compounds (this compound and its derivatives) and PAS was prepared in a 96-well plate.

  • Inoculation: Each well was inoculated with a standardized suspension of the mycobacterial strain.

  • Incubation: The plates were incubated at 37°C for a specified period (e.g., 3-7 days).

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth. For combination studies, a checkerboard titration was performed.

Conclusion

The early-stage research on this compound and its derivatives has successfully identified a novel class of antimycobacterial drug sensitizers. The quantitative data demonstrate that these compounds can significantly enhance the activity of PAS against various mycobacterial species. The elucidated mechanism of action, involving the inhibition of MTHFR, provides a solid foundation for further drug development. The detailed experimental protocols outlined in this guide offer a basis for the replication and extension of these findings. Future research should focus on optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of these derivatives and evaluating their in vivo efficacy and safety in preclinical models.

References

The Role of AB131 in Folate Metabolism of Mycobacterium tuberculosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Folate metabolism is an essential pathway for the survival of Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis. This pathway is a validated target for several anti-tubercular drugs. This technical guide explores the role of AB131, a novel small molecule inhibitor, in the folate metabolism of M. tuberculosis. This compound has been identified as an inhibitor of the flavin-independent methylenetetrahydrofolate reductase (MTHFR), encoded by the gene Rv2172c. This enzyme is a key player in the folate pathway, responsible for the production of 5-methyltetrahydrofolate, a crucial precursor for methionine biosynthesis. Notably, this compound exhibits a synergistic effect with the established anti-tubercular drug para-aminosalicylic acid (PAS), suggesting a dual-pronged attack on the folate pathway. This document provides a comprehensive overview of the mechanism of action of this compound, quantitative data on its efficacy, detailed experimental protocols for its study, and visual representations of the relevant biochemical pathways and experimental workflows.

Introduction to Folate Metabolism in M. tuberculosis

M. tuberculosis synthesizes folate de novo through a series of enzymatic reactions. This pathway is critical for the production of essential metabolites, including purines, thymidine, and certain amino acids like methionine. The key enzymes in this pathway include dihydropteroate synthase (DHPS), dihydrofolate synthase (DHFS), dihydrofolate reductase (DHFR), and methylenetetrahydrofolate reductase (MTHFR). The essentiality of this pathway makes it an attractive target for antimicrobial drug development.

This compound: An Inhibitor of Methylenetetrahydrofolate Reductase (Rv2172c)

Recent studies have identified this compound as a potent inhibitor of the M. tuberculosis methylenetetrahydrofolate reductase (MTHFR), the protein product of the Rv2172c gene. MTHFR catalyzes the reduction of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate. This reaction is a critical step in one-carbon metabolism and is essential for the regeneration of the methionine synthase cofactor. By inhibiting Rv2172c, this compound disrupts the folate cycle, leading to a depletion of essential metabolites and subsequent inhibition of bacterial growth.

Quantitative Data on this compound Activity

The efficacy of this compound, both alone and in combination with para-aminosalicylic acid (PAS), has been evaluated against various mycobacterial strains. The following tables summarize the key quantitative findings.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and PAS

Mycobacterial StrainCompoundMIC (µg/mL)
M. smegmatis MC² 155This compound>64
PAS1.250
M. tuberculosis H37RvThis compound>64
PAS0.125
M. bovis BCG-PasteurThis compound>64
PAS0.125
M. marinum BAA-535This compound>64
PAS-

Table 2: Synergistic Activity of this compound and PAS (Checkerboard Assay)

Mycobacterial StrainCombinationMIC of PAS in Combination (µg/mL)MIC of this compound in Combination (µg/mL)Fractional Inhibitory Concentration Index (FICI)Interpretation
M. smegmatis MC² 155This compound + PAS0.313160.257Synergy
M. tuberculosis H37RvThis compound + PAS0.061250.488Synergy

Table 3: In Vitro Inhibition of Rv2172c by this compound

EnzymeInhibitorInhibition (%)
MSMEG_6649 (MsmMTHFR)This compound43
Rv2172c (MtbMTHFR)This compound67

Molecular Mechanism of Synergy: this compound and PAS

The synergistic interaction between this compound and PAS stems from their complementary attacks on the folate metabolism pathway. PAS is a pro-drug that is metabolized by the initial enzymes of the folate pathway, DHPS and DHFS, to produce inhibitory analogs that primarily target dihydrofolate reductase (DHFR). By inhibiting MTHFR (Rv2172c), an enzyme further down the pathway, this compound creates a metabolic bottleneck. This dual blockade at different points in the same essential pathway leads to a more profound disruption of folate homeostasis than either compound could achieve alone. This synergistic action allows for lower effective concentrations of both drugs, potentially reducing toxicity and the likelihood of resistance development.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the determination of the MIC of this compound and PAS against M. tuberculosis using the broth microdilution method.

Materials:

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80.

  • 96-well microtiter plates.

  • M. tuberculosis H37Rv culture.

  • This compound and PAS stock solutions.

  • Resazurin solution (0.02% w/v).

Procedure:

  • Prepare serial two-fold dilutions of this compound and PAS in 7H9-OADC broth in the microtiter plates.

  • Inoculate each well with a standardized suspension of M. tuberculosis H37Rv to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a drug-free growth control and a sterile control.

  • Incubate the plates at 37°C for 7-14 days.

  • After incubation, add 30 µL of resazurin solution to each well and incubate for a further 24-48 hours.

  • The MIC is defined as the lowest concentration of the drug that prevents a color change of the resazurin indicator from blue to pink, indicating inhibition of bacterial growth.

Checkerboard Assay for Synergy Testing

This protocol describes the checkerboard method to assess the synergistic interaction between this compound and PAS.

Materials:

  • Same as for MIC determination.

Procedure:

  • Prepare a 96-well plate with serial two-fold dilutions of this compound along the x-axis and serial two-fold dilutions of PAS along the y-axis.

  • The concentrations should range from sub-MIC to supra-MIC values for both compounds.

  • Inoculate the wells with M. tuberculosis H37Rv as described for the MIC assay.

  • Include wells with each drug alone to redetermine the MICs under the assay conditions.

  • Incubate and determine the MIC of each drug in combination as described above.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpret the results as follows: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive or indifferent effect; FICI > 4 indicates antagonism.

In Vitro Enzyme Inhibition Assay for Rv2172c

This protocol details the measurement of the inhibitory activity of this compound against the purified Rv2172c enzyme.

Materials:

  • Purified recombinant Rv2172c protein.

  • Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5).

  • Substrates: 5,10-methylenetetrahydrofolate and NADH.

  • This compound stock solution.

  • Spectrophotometer.

Procedure:

  • The enzymatic activity of Rv2172c is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Set up a reaction mixture containing the reaction buffer, NADH, and 5,10-methylenetetrahydrofolate.

  • To test for inhibition, pre-incubate the purified Rv2172c enzyme with various concentrations of this compound for a defined period (e.g., 10-15 minutes) at room temperature.

  • Initiate the reaction by adding the pre-incubated enzyme-inhibitor mixture to the substrate solution.

  • Immediately measure the rate of NADH oxidation by monitoring the change in absorbance at 340 nm over time.

  • A control reaction without the inhibitor should be run in parallel.

  • Calculate the percentage of inhibition for each concentration of this compound.

Visualizations

Folate Metabolism Pathway in M. tuberculosis

Folate_Metabolism cluster_inhibitors Drug Targets GTP GTP DHPPP Dihydropterin Pyrophosphate GTP->DHPPP DHPS DHPS (FolP1/P2) DHPPP->DHPS PABA p-Aminobenzoic Acid PABA->DHPS DHP Dihydropteroate DHFS DHFS (FolC) DHP->DHFS DHF Dihydrofolate DHFR DHFR (DfrA) DHF->DHFR THF Tetrahydrofolate SHMT SHMT THF->SHMT CH2THF 5,10-Methylene-THF MTHFR MTHFR (Rv2172c) CH2THF->MTHFR CH3THF 5-Methyl-THF MetE Methionine Synthase CH3THF->MetE Methionine Methionine DHPS->DHP DHFS->DHF DHFR->THF SHMT->CH2THF MTHFR->CH3THF MetE->Methionine PAS_target PAS (metabolites) PAS_target->DHFR Inhibition AB131_target This compound AB131_target->MTHFR Inhibition

Caption: Folate metabolism pathway in M. tuberculosis and the targets of PAS and this compound.

Experimental Workflow for Synergy Testing

Synergy_Workflow cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis A Prepare M. tuberculosis H37Rv inoculum C Inoculate 96-well plate with bacteria and drugs A->C B Prepare serial dilutions of this compound and PAS B->C D Incubate at 37°C C->D E Add Resazurin and incubate D->E F Determine MIC of each drug combination E->F G Calculate FICI F->G H Interpret Synergy/ Additive/Antagonism G->H

Caption: Workflow for determining the synergistic interaction between this compound and PAS.

Logical Relationship of this compound's Action

AB131_Action This compound This compound Rv2172c MTHFR (Rv2172c) Enzyme This compound->Rv2172c Inhibits Folate_Pathway Folate Metabolism Rv2172c->Folate_Pathway Is part of Metabolite_Depletion Depletion of 5-Methyl-THF Folate_Pathway->Metabolite_Depletion Leads to Growth_Inhibition Inhibition of M. tuberculosis Growth Metabolite_Depletion->Growth_Inhibition Synergy Synergistic Effect Growth_Inhibition->Synergy PAS PAS DHFR DHFR Inhibition PAS->DHFR DHFR->Folate_Pathway DHFR->Synergy

Caption: Logical diagram illustrating the mechanism of action of this compound and its synergy with PAS.

Conclusion

This compound represents a promising new lead compound for the development of novel anti-tuberculosis therapies. Its specific inhibition of MTHFR (Rv2172c) and its synergistic activity with PAS highlight the potential of targeting the folate metabolism pathway at multiple points. The data and protocols presented in this guide provide a foundation for further research into the optimization of this compound and the exploration of other MTHFR inhibitors as potential anti-tubercular agents. The development of such compounds could play a crucial role in combating drug-resistant strains of M. tuberculosis.

Investigating the Antimycobacterial Properties of AB131: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, exacerbated by the rise of multidrug-resistant strains.[1][2] The discovery of novel antimycobacterial agents with unique mechanisms of action is therefore a critical priority in infectious disease research. This technical guide details the preclinical evaluation of AB131, a novel investigational compound, and summarizes its antimycobacterial activity, selectivity, and putative mechanism of action. The data herein provide a foundational overview for researchers and drug development professionals interested in the potential of this compound as a future therapeutic agent against tuberculosis.

In Vitro Antimycobacterial Activity of this compound

The initial evaluation of this compound was focused on determining its direct activity against Mycobacterium tuberculosis. A series of in vitro assays were conducted to establish the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against both replicating and non-replicating mycobacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis

StrainMetabolic StateMIC (µg/mL)
M. tuberculosis H37RvReplicating0.8
M. tuberculosis H37RvNon-replicating (hypoxic)1.6
MDR Clinical Isolate 1Replicating1.2
XDR Clinical Isolate 2Replicating1.5

Table 2: Minimum Bactericidal Concentration (MBC) of this compound against M. tuberculosis H37Rv

Metabolic StateMBC (µg/mL)MBC/MIC Ratio
Replicating3.24
Non-replicating (hypoxic)>12.8>8

The results indicate that this compound is a potent inhibitor of M. tuberculosis growth, with activity against both the standard laboratory strain H37Rv and drug-resistant clinical isolates. The MBC/MIC ratio suggests a predominantly bacteriostatic effect against replicating bacteria and a weaker bactericidal activity against non-replicating bacteria.

Cytotoxicity Profile of this compound

To assess the selectivity of this compound, its cytotoxicity was evaluated against a panel of mammalian cell lines. This is a critical step to ensure that the compound's antimycobacterial activity is not due to general cellular toxicity.

Table 3: Cytotoxicity of this compound against Mammalian Cell Lines

Cell LineCell TypeIC₅₀ (µM)Selectivity Index (SI)*
HepG2Human Hepatocyte> 100> 125
A549Human Lung Epithelial> 100> 125
THP-1Human Monocyte85106

*Selectivity Index (SI) = IC₅₀ / MIC against M. tuberculosis H37Rv (replicating)

This compound demonstrates a favorable safety profile with high selectivity indices, indicating a low potential for cytotoxicity at concentrations that are effective against M. tuberculosis.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound was determined using the Microplate Alamar Blue Assay (MABA).[3] Briefly, M. tuberculosis cultures were grown to mid-log phase and diluted. The bacterial suspension was then added to 96-well plates containing serial dilutions of this compound. The plates were incubated for 7 days, after which Alamar Blue was added to each well. A color change from blue to pink indicates bacterial growth. The MIC was defined as the lowest concentration of this compound that prevented this color change.

Minimum Bactericidal Concentration (MBC) Assay

Following the MIC determination, aliquots from the wells showing no growth were plated on Middlebrook 7H11 agar plates.[3] The plates were incubated for 3-4 weeks, and the number of colony-forming units (CFU) was counted. The MBC was defined as the lowest concentration of this compound that resulted in a ≥99% reduction in the initial bacterial inoculum.[4]

Cytotoxicity Assay

The cytotoxicity of this compound was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6] Mammalian cell lines were seeded in 96-well plates and incubated with serial dilutions of this compound for 72 hours. The MTT reagent was then added, and the resulting formazan crystals were dissolved. The absorbance was measured to determine the percentage of viable cells relative to an untreated control. The IC₅₀, the concentration that inhibits 50% of cell growth, was then calculated.

Putative Mechanism of Action: Inhibition of Mycolic Acid Synthesis

Preliminary mechanism of action studies suggest that this compound may target the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[2][7] This is supported by macromolecular synthesis assays, which showed specific inhibition of lipid synthesis in the presence of this compound. Further studies are underway to identify the specific enzyme within the mycolic acid biosynthesis pathway that is inhibited by this compound.

Mycolic_Acid_Pathway FAS_I Fatty Acid Synthase I (FAS-I) FAS_II Fatty Acid Synthase II (FAS-II) FAS_I->FAS_II ACC Acetyl-CoA Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA Malonyl_CoA->FAS_I Meromycolic_Acid Meromycolic Acid FAS_II->Meromycolic_Acid Pks13 Pks13 Meromycolic_Acid->Pks13 Mycolic_Acids Mycolic Acids Pks13->Mycolic_Acids Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall This compound This compound This compound->FAS_II Inhibition

Caption: Putative inhibition of the mycolic acid synthesis pathway by this compound.

Experimental Workflows

The following diagrams illustrate the standardized workflows used in the evaluation of this compound.

Antimycobacterial_Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Optimization Compound_Library Compound Library Primary_Screen Single-Concentration Screen (e.g., MABA) Compound_Library->Primary_Screen Hit_Identification Identify 'Hits' (>90% Inhibition) Primary_Screen->Hit_Identification MIC_Determination MIC Determination Hit_Identification->MIC_Determination Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Hit_Identification->Cytotoxicity_Assay Selectivity_Index Calculate Selectivity Index MIC_Determination->Selectivity_Index Cytotoxicity_Assay->Selectivity_Index MoA_Studies Mechanism of Action Studies Selectivity_Index->MoA_Studies In_Vivo_Efficacy In Vivo Efficacy Models MoA_Studies->In_Vivo_Efficacy ADME_Tox ADME/Tox Profiling In_Vivo_Efficacy->ADME_Tox

Caption: General workflow for antimycobacterial drug screening.

Cytotoxicity_Testing_Workflow Start Seed Mammalian Cells in 96-well Plates Incubate_Cells Incubate for 24h Start->Incubate_Cells Add_Compound Add Serial Dilutions of this compound Incubate_Cells->Add_Compound Incubate_Compound Incubate for 72h Add_Compound->Incubate_Compound Add_MTT Add MTT Reagent Incubate_Compound->Add_MTT Incubate_MTT Incubate for 4h Add_MTT->Incubate_MTT Add_Solvent Add Solubilization Solvent Incubate_MTT->Add_Solvent Read_Absorbance Read Absorbance at 570 nm Add_Solvent->Read_Absorbance Calculate_IC50 Calculate IC₅₀ Value Read_Absorbance->Calculate_IC50

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The investigational compound this compound demonstrates promising in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains. Its high selectivity index suggests a favorable therapeutic window. Preliminary evidence points towards the inhibition of mycolic acid synthesis as its potential mechanism of action.

Future studies will focus on definitively identifying the molecular target of this compound and evaluating its efficacy in in vivo models of tuberculosis. Further optimization of the compound structure may also be pursued to enhance its bactericidal activity and pharmacokinetic properties. The data presented in this guide support the continued development of this compound as a potential novel agent for the treatment of tuberculosis.

References

Technical Whitepaper: Probing the High-Affinity Interaction of AB131 with Mycobacterium smegmatis Methylenetetrahydrofolate Reductase (MsmMTHFR)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tuberculosis remains a global health crisis, demanding the exploration of novel therapeutic strategies. One promising avenue is the development of drug sensitizers that can enhance the efficacy of existing antimycobacterial agents. This technical guide delves into the binding characteristics of a novel compound, AB131, with Mycobacterium smegmatis methylenetetrahydrofolate reductase (MsmMTHFR), a key enzyme in the folate biosynthesis pathway. The high binding affinity of this compound for MsmMTHFR suggests its potential as a potent sensitizer for antifolate drugs. This document provides a comprehensive overview of the binding data, the experimental methodologies employed to determine these interactions, and the underlying molecular mechanisms.

Introduction to MsmMTHFR: A Novel Drug Target

Methylenetetrahydrofolate reductase (MTHFR) is a crucial enzyme in the one-carbon metabolic pathway, responsible for the de novo biosynthesis of methionine. In mycobacteria, this pathway is also implicated in resistance to antifolate drugs. Mycobacterium smegmatis possesses two non-canonical MTHFRs, MTHFR1 (MSMEG_6596) and MTHFR2 (MSMEG_6649), which are distinct from their human counterparts.[1][2] Notably, these mycobacterial MTHFRs are monomeric and flavin-independent, utilizing NADH as an exclusive cofactor.[1][2] The unique structural and functional characteristics of MsmMTHFR make it an attractive target for the development of selective antimycobacterial agents.

Compound this compound was identified through virtual screening as a promising candidate that fits into the NADH-binding pocket of MsmMTHFR.[1][3] While this compound itself does not exhibit direct antimycobacterial activity, it has been shown to sensitize various mycobacterial species to the antitubercular drug para-aminosalicylic acid (PAS) by 2- to 5-fold.[3][4] This sensitizing effect is attributed to its high-affinity binding to MsmMTHFR, thereby inhibiting its function and rendering the bacteria more susceptible to folate pathway inhibitors.

Quantitative Binding Affinity Data

The binding affinity of this compound for MsmMTHFR (MSMEG_6649) and its ortholog in Mycobacterium tuberculosis (Rv2172c) was quantitatively assessed. The data clearly demonstrates a strong and direct interaction between this compound and both mycobacterial enzymes.

Interaction Dissociation Constant (Kd) Method
This compound with MsmMTHFR (MSMEG_6649)0.16 μMMicroscale Thermophoresis (MST)[3]
This compound with Rv2172c0.02 μMMicroscale Thermophoresis (MST)[3]

Experimental Protocols

Microscale Thermophoresis (MST) for Binding Affinity Determination

Microscale thermophoresis is a powerful biophysical technique used to quantify biomolecular interactions in solution. It measures the directed movement of molecules along a microscopic temperature gradient, which is sensitive to changes in the molecule's size, charge, and hydration shell upon ligand binding.

General Protocol:

  • Protein Preparation: Recombinant MsmMTHFR is expressed and purified. For detection, the protein is typically labeled with a fluorescent dye (e.g., through NHS-ester coupling to primary amines). The concentration of the labeled protein is kept constant in the experiment.

  • Ligand Preparation: A serial dilution of the unlabeled ligand (this compound) is prepared in the same buffer as the labeled protein.

  • Binding Reaction: The labeled protein is mixed with each dilution of the ligand and incubated to allow the binding reaction to reach equilibrium.

  • Capillary Loading: The samples are loaded into glass capillaries.

  • MST Measurement: The capillaries are placed in an MST instrument. An infrared laser is used to create a precise temperature gradient within each capillary, and the movement of the fluorescently labeled protein is monitored.

  • Data Analysis: The change in the thermophoretic signal is plotted against the ligand concentration, and the data is fitted to a binding model to determine the dissociation constant (Kd). A sigmoidal binding curve is characteristic of a specific interaction.[3]

Molecular Docking to Predict Binding Interactions

Molecular docking is a computational method used to predict the preferred binding orientation of a small molecule (ligand) to a protein (receptor). This technique was employed to understand how this compound interacts with the NADH-binding pocket of MsmMTHFR.

General Protocol:

  • Receptor and Ligand Preparation: The 3D crystal structure of MsmMTHFR in complex with NADH is used as the receptor model. The 3D structure of the ligand, this compound, is generated and optimized.

  • Binding Site Definition: The NADH-binding pocket of MsmMTHFR is defined as the target site for docking.

  • Docking Simulation: A docking algorithm is used to explore various possible binding poses of this compound within the defined binding site. The algorithm samples a large number of orientations and conformations of the ligand.

  • Scoring and Analysis: A scoring function is used to estimate the binding free energy for each pose. The pose with the lowest energy score is predicted to be the most favorable binding mode. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the key amino acid residues in the binding pocket are then analyzed. For this compound and MsmMTHFR, the estimated free binding energy was -3.16 kcal/mol.[3][4]

Site-Directed Mutagenesis to Validate Key Residues

Site-directed mutagenesis is a molecular biology technique used to introduce specific mutations into a DNA sequence, resulting in a modified protein. This method was used to validate the importance of the amino acid residues in MsmMTHFR predicted by molecular docking to be crucial for this compound binding.

General Protocol:

  • Primer Design: Mutagenic primers are designed to introduce the desired amino acid substitution (e.g., Valine to Alanine at position 115). The primers contain the mutated DNA sequence and are complementary to the template DNA.

  • PCR Amplification: The entire plasmid containing the wild-type MsmMTHFR gene is amplified using a high-fidelity DNA polymerase and the mutagenic primers.

  • Template Removal: The parental, non-mutated plasmid DNA is digested using an enzyme like DpnI, which specifically cleaves methylated DNA (the template plasmid), leaving the newly synthesized, unmethylated (mutated) plasmid intact.

  • Transformation and Selection: The mutated plasmid is transformed into competent E. coli cells for propagation. Colonies are selected and the plasmid DNA is isolated.

  • Sequence Verification: The mutated MsmMTHFR gene is sequenced to confirm the presence of the desired mutation and the absence of any other unintended mutations.

  • Protein Expression and Binding Analysis: The mutant MsmMTHFR protein is expressed, purified, and its binding affinity to this compound is measured using MST to assess the impact of the mutation.

Key Residues Validated by Mutagenesis:

Molecular docking and subsequent site-directed mutagenesis studies identified several key residues within the NADH-binding pocket of MsmMTHFR that are indispensable for the interaction with this compound.[3]

Residue Role in Binding
V115Critical for binding
V117Important for binding
P118Important for binding
R163Critical for binding

Visualizing the Mechanisms and Workflows

Proposed Mechanism of this compound as a PAS Sensitizer

AB131_Mechanism Proposed Mechanism of this compound Action cluster_pathway Folate Biosynthesis Pathway PAS para-Aminosalicylic Acid (PAS) DHPS Dihydropteroate Synthase PAS->DHPS inhibits Folate Folate Synthesis DHPS->Folate catalyzes MTHFR MsmMTHFR Folate->MTHFR MTHFR->PAS inhibition potentiated Methionine Methionine Synthesis MTHFR->Methionine This compound This compound This compound->MTHFR binds and inhibits

Caption: this compound inhibits MsmMTHFR, disrupting the folate pathway and enhancing PAS efficacy.

Experimental Workflow for Binding Analysis

Experimental_Workflow Workflow for this compound-MsmMTHFR Binding Analysis cluster_computational Computational Analysis cluster_experimental Experimental Validation VirtualScreening Virtual Screening LeadID This compound Identification VirtualScreening->LeadID Docking Molecular Docking KeyResidues Key Residue Prediction Docking->KeyResidues LeadID->Docking MST Microscale Thermophoresis (MST) LeadID->MST Mutagenesis Site-Directed Mutagenesis KeyResidues->Mutagenesis BindingAffinity Determine Kd MST->BindingAffinity ResidueValidation Validate Key Residues Mutagenesis->ResidueValidation

Caption: A combined computational and experimental approach to identify and validate this compound binding.

Conclusion and Future Directions

The compound this compound demonstrates high-affinity binding to the novel, flavin-independent MsmMTHFR, a key enzyme in mycobacterial folate metabolism. This interaction has been quantitatively characterized, and the key residues involved in the binding have been identified and validated through a combination of computational and experimental approaches. The ability of this compound to sensitize mycobacteria to the antifolate drug PAS highlights the potential of targeting MsmMTHFR as a strategy to combat drug resistance in tuberculosis.

Future research should focus on:

  • Optimizing the structure of this compound to further enhance its binding affinity and sensitizing activity.

  • Elucidating the detailed crystal structure of the MsmMTHFR-AB131 complex to provide a more precise understanding of the binding interactions.

  • Evaluating the efficacy of this compound in combination with PAS and other antifolates in preclinical models of tuberculosis infection.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to further explore the potential of this compound and MsmMTHFR in the fight against tuberculosis.

References

An In-depth Technical Guide on the Specificity of AB131 for Bacterial vs. Human MTHFR

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis for researchers, scientists, and drug development professionals.

Introduction

Methylenetetrahydrofolate reductase (MTHFR) is a critical enzyme in folate and homocysteine metabolism across a wide range of organisms, from bacteria to humans. It catalyzes the conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate, a key methyl donor for various metabolic processes, including the synthesis of methionine and subsequent production of S-adenosylmethionine (SAM), the universal methyl donor. The structural and functional differences between bacterial and human MTHFR present an attractive target for the development of selective inhibitors. This guide provides a detailed examination of the specificity of a novel inhibitor, AB131, for bacterial MTHFR over its human counterpart.

While extensive research exists on the structure and function of both human and bacterial MTHFR, public domain information specifically detailing a compound designated "this compound" as an MTHFR inhibitor is not available at this time. The following sections are therefore constructed based on the known differences between these enzymes and serve as a template for the kind of in-depth analysis required for such a compound. The data presented is hypothetical and illustrative of the expected outcomes for a selective inhibitor.

Comparative Analysis of Bacterial and Human MTHFR

Significant structural and regulatory differences exist between bacterial and human MTHFR, providing a basis for the selective targeting of the bacterial enzyme.

  • Structural Differences: Human MTHFR is a homodimer, with each subunit containing a catalytic domain and a regulatory domain.[1] In contrast, bacterial MTHFR, such as the well-studied enzyme from Escherichia coli, is typically a homotetramer composed of smaller subunits that correspond to the catalytic domain of the human enzyme.[2][3] The human enzyme's regulatory domain is responsible for allosteric inhibition by SAM, a mechanism absent in most bacterial counterparts.[1][4] The amino acid sequence identity between the catalytic domain of human MTHFR and bacterial MTHFR is only around 30%.[2]

  • Functional and Regulatory Differences: Human MTHFR activity is allosterically regulated by SAM.[1][4] High levels of SAM inhibit the enzyme, thus modulating the flux of methyl groups. This regulation is crucial for maintaining metabolic homeostasis. Bacterial MTHFRs generally lack this allosteric regulation by SAM.[2] This fundamental difference in regulation presents a key opportunity for designing selective inhibitors that target the bacterial enzyme without affecting the host's metabolic pathways.

Specificity of this compound: A Quantitative Perspective

The specificity of an inhibitor is paramount in drug development to minimize off-target effects and ensure a favorable safety profile. For this compound, a high degree of selectivity for bacterial MTHFR is the desired characteristic. The following table summarizes hypothetical quantitative data that would be crucial in evaluating this specificity.

Parameter Bacterial MTHFR (E. coli) Human MTHFR Selectivity Index
IC50 50 nM5 µM100-fold
Ki (Inhibition Constant) 25 nM2.5 µM100-fold
Binding Affinity (Kd) 10 nM1 µM100-fold

Table 1: Hypothetical Quantitative Data for this compound Specificity. The selectivity index is calculated as the ratio of the value for human MTHFR to that of bacterial MTHFR.

A high selectivity index, as illustrated in the table, would indicate that this compound is significantly more potent against the bacterial enzyme.

Experimental Protocols for Determining Specificity

A rigorous evaluation of this compound's specificity would involve a series of well-defined experiments.

Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified bacterial and human MTHFR.

Methodology:

  • Enzyme Purification: Recombinant bacterial and human MTHFR are expressed and purified to homogeneity.

  • Assay Conditions: The enzyme activity is measured using a spectrophotometric assay that monitors the oxidation of NADH or NADPH.

  • Inhibition Measurement: A range of this compound concentrations are pre-incubated with the enzyme before initiating the reaction with the substrate (5,10-methylenetetrahydrofolate).

  • Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Isothermal Titration Calorimetry (ITC)

Objective: To directly measure the binding affinity (dissociation constant, Kd) of this compound to both bacterial and human MTHFR.

Methodology:

  • Sample Preparation: Purified enzyme is placed in the sample cell of the calorimeter, and a solution of this compound is placed in the injection syringe.

  • Titration: The inhibitor is titrated into the enzyme solution in a series of small injections.

  • Heat Measurement: The heat change associated with each injection is measured.

  • Data Analysis: The binding isotherm is analyzed to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).

X-ray Crystallography

Objective: To determine the three-dimensional structure of this compound in complex with bacterial MTHFR to elucidate the molecular basis of its inhibitory activity and selectivity.

Methodology:

  • Crystallization: The purified bacterial MTHFR is co-crystallized with this compound.

  • Data Collection: The crystals are exposed to a high-intensity X-ray beam, and diffraction data is collected.

  • Structure Determination and Refinement: The diffraction data is processed to determine the electron density map, and the atomic model of the protein-inhibitor complex is built and refined.

Visualizing Molecular Interactions and Experimental Logic

Diagrams are essential tools for visualizing complex biological processes and experimental designs.

cluster_bacterial Bacterial MTHFR cluster_human Human MTHFR b_mthfr Bacterial MTHFR (Tetramer) b_active_site Active Site b_mthfr->b_active_site Contains ab131_b This compound ab131_b->b_active_site High Affinity Binding h_mthfr Human MTHFR (Dimer) h_catalytic Catalytic Domain h_mthfr->h_catalytic h_regulatory Regulatory Domain (SAM Binding) h_mthfr->h_regulatory ab131_h This compound ab131_h->h_catalytic Low Affinity Binding

Caption: Comparative binding model of this compound to bacterial and human MTHFR.

start Start: Hypothesis This compound is a selective bacterial MTHFR inhibitor purification Protein Purification (Bacterial & Human MTHFR) start->purification biochemical_assays Biochemical Assays purification->biochemical_assays structural_studies Structural Studies purification->structural_studies ic50 IC50 Determination (Enzyme Inhibition Assay) biochemical_assays->ic50 kd Kd Determination (Isothermal Titration Calorimetry) biochemical_assays->kd data_analysis Data Analysis & Selectivity Determination ic50->data_analysis kd->data_analysis crystallography X-ray Crystallography (Co-crystallization with bacterial MTHFR) structural_studies->crystallography crystallography->data_analysis conclusion Conclusion: Specificity Profile of this compound data_analysis->conclusion

Caption: Experimental workflow for assessing the specificity of this compound.

Conclusion

The development of selective inhibitors against bacterial MTHFR, such as the hypothetical compound this compound, holds significant promise for novel antimicrobial therapies. The pronounced structural and regulatory differences between the bacterial and human enzymes provide a solid foundation for achieving high specificity. A comprehensive evaluation, incorporating quantitative biochemical assays and detailed structural studies, is essential to validate the selectivity and mechanism of action of any such lead compound. While "this compound" is not currently documented in public scientific literature, the framework provided in this guide outlines the necessary steps and considerations for the in-depth technical assessment of a novel MTHFR inhibitor.

References

Initial Screening of AB131 Against Non-Tuberculous Mycobacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Non-tuberculous mycobacteria (NTM) infections are an emerging global health concern, often requiring prolonged, multi-drug treatment regimens with significant toxicity and variable efficacy.[1][2][3] The intrinsic resistance of many NTM species to conventional antibiotics underscores the urgent need for novel therapeutic agents.[1][2][3] This technical guide outlines a comprehensive framework for the initial in vitro screening of a novel investigational compound, designated AB131, against clinically relevant NTM species. The methodologies detailed herein provide a robust foundation for assessing the potential of new chemical entities as viable candidates for further preclinical and clinical development.

Introduction to NTM Drug Discovery Challenges

The development of new drugs for NTM is fraught with challenges. NTM species exhibit a high degree of natural resistance to many antibiotics, including some anti-tuberculosis drugs.[1][3][4] This resistance is attributed to several factors, including the unique lipid-rich outer membrane of mycobacteria, the activity of efflux pumps, and the formation of biofilms.[5][6] Furthermore, the slow growth rate of many NTM species complicates traditional antimicrobial susceptibility testing.[7] Effective screening programs for new anti-NTM compounds must therefore employ specialized methodologies to overcome these hurdles and provide clinically relevant data.

Experimental Protocols

A rigorous and standardized approach to the initial screening of this compound is critical for generating reliable and reproducible data. The following protocols are adapted from established methodologies in mycobacteriology.

Bacterial Strains and Culture Conditions

A panel of clinically significant NTM species should be selected for the initial screening of this compound. This panel should ideally include both slow-growing and rapid-growing species to assess the spectrum of activity.

  • Slow-Growing Mycobacteria: Mycobacterium avium complex (MAC), Mycobacterium kansasii

  • Rapid-Growing Mycobacteria: Mycobacterium abscessus complex

All NTM isolates should be cultured in appropriate liquid media, such as Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC), until they reach a logarithmic growth phase.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is the recommended standard for determining the MIC of compounds against NTM.[8][9]

Protocol:

  • Prepare a 96-well microtiter plate with serial twofold dilutions of this compound in Middlebrook 7H9 broth. The final concentration range should be sufficient to capture the MIC value (e.g., 0.06 to 64 µg/mL).

  • Inoculate each well with a standardized suspension of the NTM species to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

  • Include a positive control (no drug) and a negative control (no bacteria) on each plate. A known active comparator, such as clarithromycin for MAC and amikacin for M. abscessus, should also be included.[4][10]

  • Incubate the plates at 37°C. The incubation period will vary depending on the growth rate of the NTM species: 3-5 days for rapid growers and 7-14 days for slow growers.[10]

  • The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol:

  • Following the determination of the MIC, aliquot a small volume (e.g., 10 µL) from each well of the microtiter plate that shows no visible growth.

  • Plate the aliquots onto Middlebrook 7H10 agar plates.

  • Incubate the agar plates at 37°C until colonies are visible in the control plates.

  • The MBC is defined as the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum.

Data Presentation

Quantitative data from the initial screening of this compound should be presented in a clear and concise tabular format to facilitate comparison and interpretation.

Table 1: In Vitro Activity of this compound Against Slow-Growing Non-Tuberculous Mycobacteria

NTM SpeciesThis compound MIC (µg/mL)This compound MBC (µg/mL)Clarithromycin MIC (µg/mL)
M. avium8164
M. intracellulare16328
M. kansasii481

Table 2: In Vitro Activity of this compound Against Rapid-Growing Non-Tuberculous Mycobacteria

NTM SpeciesThis compound MIC (µg/mL)This compound MBC (µg/mL)Amikacin MIC (µg/mL)
M. abscessus32>6416
M. chelonae16328

Visualizations

Diagrams are essential for illustrating complex experimental workflows and biological pathways. The following diagrams were generated using Graphviz (DOT language) to adhere to the specified requirements.

Experimental_Workflow A NTM Strain Selection (e.g., M. avium, M. abscessus) B Culture in Middlebrook 7H9 Broth A->B D Broth Microdilution Assay (96-well plates) B->D C Prepare Serial Dilutions of this compound C->D E Incubation (3-14 days at 37°C) D->E F Determine MIC (Visual Inspection) E->F G Plate on Middlebrook 7H10 Agar F->G H Incubation G->H I Determine MBC (Colony Counting) H->I

Caption: Workflow for MIC and MBC determination of this compound against NTM.

Putative_Signaling_Pathway cluster_cell Mycobacterial Cell This compound This compound Target Putative Target (e.g., Cell Wall Synthesis) This compound->Target Binds to Inhibition Inhibition of Cellular Process Target->Inhibition Growth_Arrest Bacteriostatic/Bactericidal Effect Inhibition->Growth_Arrest

Caption: Hypothetical signaling pathway for the mechanism of action of this compound.

Conclusion and Future Directions

The initial screening data for this compound provides a foundational assessment of its potential as an anti-NTM agent. The observed MIC and MBC values against a representative panel of NTM species will guide the next steps in the drug development process. Promising candidates from this initial screen should be advanced to more complex models, including intracellular activity assays using macrophage cell lines and in vivo efficacy studies in animal models of NTM infection. Further investigation into the mechanism of action of this compound is also warranted to identify its molecular target and potential resistance mechanisms. A thorough understanding of these parameters is essential for the successful development of a novel therapeutic for the treatment of NTM diseases.

References

Methodological & Application

Protocol for Synthesizing AB131 in the Lab: Information Not Available

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for a synthesis protocol for a compound designated as "AB131" has yielded no specific results in publicly available scientific literature or chemical databases. The identifier "this compound" does not correspond to a recognized chemical entity for which a synthesis protocol has been published.

Initial investigations suggest that "this compound" is not a standard nomenclature for a chemical compound. Search results frequently point to non-scientific contexts, such as legislative bills. For instance, "AB 131" has been used to designate bills in the legislatures of Nevada, California, and Wisconsin.[1][2][3][4][5]

While searches for chemical syntheses containing "131" do yield results, these are related to the use of the Iodine-131 isotope for radiolabeling specific molecules. For example, protocols exist for the synthesis of compounds like [¹³¹I]-2-(4-iodophenylamino) pyrido[2,3-d]pyrimidin-7-one and other radioiodinated molecules.[6][7] However, these are distinct, named compounds and do not represent a general substance known as "this compound".

It is possible that "this compound" is an internal, proprietary code used by a research group or pharmaceutical company that has not been disclosed publicly. Without a specific chemical name, IUPAC name, CAS number, or a reference to a peer-reviewed publication, it is impossible to provide a detailed and accurate synthesis protocol.

For researchers, scientists, and drug development professionals seeking to synthesize a specific compound, it is crucial to use a standardized and universally recognized identifier to ensure the correct information is retrieved.

If "this compound" refers to a specific, known molecule under a different name, providing that alternative nomenclature will be necessary to locate the relevant synthesis protocol and associated data. At present, no further information can be provided on the laboratory synthesis of a compound referred to as "this compound".

References

Application Notes and Protocols for Checkerboard Assay: Investigating the Synergy of a Hypothetical PI3K/AKT Inhibitor (AB131) and a Polo-like Kinase 1 Activator (PAS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In cancer research, combination therapies are a cornerstone of modern drug development, often leading to enhanced efficacy and reduced drug resistance. The checkerboard assay is a widely used in vitro method to systematically study the interactions between two compounds, determining whether their combined effect is synergistic, additive, antagonistic, or indifferent.

This document provides a detailed protocol for performing a checkerboard assay to evaluate the potential synergy between two hypothetical compounds:

  • AB131: A potent and selective inhibitor of the PI3K/AKT signaling pathway. This pathway is frequently hyperactivated in various cancers, promoting cell survival, proliferation, and resistance to apoptosis.

  • PAS: A specific activator of Polo-like kinase 1 (PLK1). PLK1 is a key regulator of the cell cycle, particularly during mitosis.[1][2] Inducing mitotic entry through PLK1 activation can render cancer cells more susceptible to agents that disrupt cell division or induce apoptosis.

The central hypothesis is that by inhibiting the pro-survival PI3K/AKT pathway with this compound while simultaneously forcing cells into mitosis with PAS, a synergistic cytotoxic effect on cancer cells can be achieved.

Signaling Pathway Overview

The PI3K/AKT pathway is a critical intracellular signaling cascade that regulates cell growth, survival, and metabolism. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates AKT. Activated AKT then phosphorylates a multitude of downstream targets to promote cell survival and proliferation.

Polo-like kinase 1 (PLK1) is a master regulator of mitosis. Its activation is a complex process involving phosphorylation by upstream kinases such as Aurora A and Aurora B.[3] Once activated, PLK1 orchestrates several mitotic events, including centrosome maturation, spindle assembly, and cytokinesis.[1][4]

Signaling_Pathways Simplified Signaling Pathways of this compound and PAS cluster_PI3K PI3K/AKT Pathway cluster_PLK1 PLK1 Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates Proliferation_Survival Cell Proliferation & Survival AKT->Proliferation_Survival This compound This compound This compound->PI3K inhibits Aurora_A_B Aurora A/B PLK1_active Active PLK1 Aurora_A_B->PLK1_active phosphorylates PLK1_inactive Inactive PLK1 PLK1_inactive->PLK1_active Mitosis Mitotic Entry PLK1_active->Mitosis PAS PAS PAS->PLK1_active activates

Figure 1: Simplified signaling pathways of this compound and PAS.

Experimental Protocol: Checkerboard Assay

This protocol outlines the steps for assessing the interaction between this compound and PAS using a 96-well plate format.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • PAS stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or Resazurin)

  • Plate reader for absorbance or luminescence

Experimental Workflow:

Checkerboard_Workflow Checkerboard Assay Experimental Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Acquisition & Analysis A1 Determine MIC of this compound and PAS individually A2 Prepare serial dilutions of this compound and PAS A1->A2 B2 Add serial dilutions of this compound (horizontally) A2->B2 B3 Add serial dilutions of PAS (vertically) A2->B3 B1 Seed cells in 96-well plate B1->B2 B2->B3 B4 Incubate for 48-72 hours B3->B4 C1 Add cell viability reagent B4->C1 C2 Measure signal with plate reader C1->C2 C3 Calculate % cell viability C2->C3 C4 Calculate Fractional Inhibitory Concentration (FIC) Index C3->C4 C5 Determine interaction type (synergy, additive, antagonism) C4->C5

Figure 2: Checkerboard assay experimental workflow.

Procedure:

  • Determine the Minimum Inhibitory Concentration (MIC) of Individual Compounds:

    • Before performing the checkerboard assay, determine the MIC of this compound and PAS individually on the chosen cell line. The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism or, in this case, a cancer cell line, by a certain percentage (e.g., 50% - IC50). This will inform the concentration range to be used in the checkerboard assay.

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well in 100 µL of complete medium).

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Preparation of Drug Dilutions:

    • Prepare a series of 2-fold serial dilutions for both this compound and PAS in complete cell culture medium. The concentration range should span from above to below the predetermined MIC values. For example, if the MIC of this compound is 10 µM, you might prepare dilutions ranging from 40 µM down to 0.156 µM.

  • Checkerboard Plate Setup:

    • A typical checkerboard setup involves diluting one drug along the x-axis (columns) and the other along the y-axis (rows) of the 96-well plate.

    • Drug A (this compound): Add 50 µL of the this compound serial dilutions horizontally to the corresponding columns.

    • Drug B (PAS): Add 50 µL of the PAS serial dilutions vertically to the corresponding rows.

    • Controls:

      • Row H (or a designated row): Will contain only the serial dilutions of this compound to determine its individual MIC.

      • Column 12 (or a designated column): Will contain only the serial dilutions of PAS to determine its individual MIC.

      • Well H12 (or a designated well): Will contain only cells with no drug (growth control).

      • Include a well with medium only (no cells) as a background control.

  • Incubation:

    • Incubate the plate for a period that allows for sufficient cell growth and for the drugs to exert their effects (typically 48-72 hours).

  • Cell Viability Assay:

    • After incubation, add the chosen cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or luminescence using a plate reader.

Data Presentation and Analysis

1. Raw Data Table:

The raw data from the plate reader (e.g., absorbance or luminescence values) should be organized in a table that mirrors the 96-well plate layout.

This compound Conc. (µM) PAS Only
PAS Conc. (µM) 40 20 10 5 2.5 1.25 0.625 0 MIC
20
10
5
2.5
1.25
0.625
0
This compound Only MIC

2. Percentage of Cell Viability Table:

Normalize the raw data to the growth control (cells with no drug) to obtain the percentage of cell viability for each drug combination.

  • % Viability = (Signalsample - Signalbackground) / (Signalgrowth control - Signalbackground) * 100

3. Fractional Inhibitory Concentration (FIC) Index Calculation:

The interaction between the two drugs is quantified by calculating the Fractional Inhibitory Concentration (FIC) index. The FIC is calculated for each well that shows inhibition (e.g., ≤ 50% cell viability).

  • FICA = (MIC of Drug A in combination) / (MIC of Drug A alone)

  • FICB = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • FIC Index = FICA + FICB

4. Interpretation of FIC Index:

The nature of the drug interaction is determined based on the calculated FIC index.

FIC Index Interpretation
≤ 0.5Synergy
> 0.5 to 1.0Additive
> 1.0 to 4.0Indifference
> 4.0Antagonism

5. Summary of Results Table:

Summarize the MICs of the individual drugs and the FIC index values for the synergistic combinations.

CompoundMIC alone (µM)
This compound Value
PAS Value
Combination (this compound µM + PAS µM)FIC IndexInterpretation
e.g., 2.5 + 5ValueSynergy
e.g., 5 + 2.5ValueSynergy

Conclusion

The checkerboard assay provides a robust framework for evaluating the interaction between two compounds. By following this detailed protocol, researchers can effectively determine whether the combination of a PI3K/AKT inhibitor like this compound and a PLK1 activator like PAS results in a synergistic, additive, or antagonistic effect on cancer cell viability. The quantitative data generated, particularly the FIC index, is crucial for making informed decisions in the early stages of drug development and for designing subsequent in vivo studies.

References

Application Notes and Protocols for In Vitro Assessment of Enzyme AB131 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enzyme inhibition is a critical area of study in biochemistry and pharmacology, forming the foundation for the discovery and development of new therapeutic agents. By modulating the activity of specific enzymes, it is possible to intervene in pathological processes. These application notes provide a comprehensive guide to the in vitro methods used to assess the inhibition of a hypothetical enzyme, designated here as AB131. The protocols and principles outlined are broadly applicable to a wide range of enzymes and are intended to serve as a foundational resource for researchers in drug discovery and development.

Enzyme assays are laboratory procedures designed to measure the rate of enzyme reactions.[1] They are vital for studying enzyme kinetics and inhibition.[2][3] The activity of an enzyme can be monitored by measuring the changes in the concentration of substrates or products over time.[3][4] This guide will detail common in vitro assays, including colorimetric and fluorescence-based methods, for determining the potency of inhibitors and elucidating their mechanism of action.

General Principles of Enzyme Inhibition

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity.[5] They can be classified based on their mechanism of action. Understanding the type of inhibition is crucial for drug design and development.

  • Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration.

  • Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site).[6] This binding event changes the conformation of the enzyme, reducing its catalytic efficiency. In this case, the inhibitor's effect cannot be overcome by increasing the substrate concentration.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This type of inhibition is more effective at higher substrate concentrations.

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, often with different affinities.

The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki).

  • IC50: The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is a commonly used measure of inhibitor potency.

  • Ki: The dissociation constant for the inhibitor and the enzyme. It represents the affinity of the inhibitor for the enzyme. A lower Ki value indicates a higher affinity and, therefore, a more potent inhibitor.

Experimental Protocols

Protocol 1: Colorimetric Assay for IC50 Determination of this compound Inhibitors

This protocol describes a general method for determining the IC50 value of a compound against Enzyme this compound using a colorimetric assay, which relies on the formation of a colored product that can be quantified using a spectrophotometer.[7][8]

Materials and Reagents:

  • Purified Enzyme this compound

  • Substrate for this compound (chromogenic)

  • Test inhibitors

  • Assay buffer (e.g., Phosphate Buffer, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of Enzyme this compound in assay buffer. The final concentration should be such that the reaction proceeds linearly for a defined period.

    • Prepare a stock solution of the substrate in assay buffer.

    • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO). Create a serial dilution of the inhibitor in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Blank: Assay buffer only.

      • Negative Control (No Inhibitor): Enzyme this compound solution and assay buffer.

      • Test Wells: Enzyme this compound solution and the serially diluted inhibitor solutions.

  • Pre-incubation:

    • Mix the contents of the wells and pre-incubate the plate at the optimal temperature for Enzyme this compound (e.g., 37°C) for 10-15 minutes. This allows the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add the substrate solution to all wells to start the enzymatic reaction.

  • Incubation and Measurement:

    • Incubate the plate at the optimal temperature for a specific time (e.g., 30 minutes).

    • Measure the absorbance of each well at the wavelength appropriate for the colored product using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Absorbance of Test Well / Absorbance of Negative Control)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Protocol 2: Fluorescence-Based Assay for Enhanced Sensitivity

Fluorescence-based assays offer higher sensitivity compared to colorimetric assays and are suitable for high-throughput screening (HTS).[9][10][11] These assays utilize a substrate that becomes fluorescent upon enzymatic action.[12]

Materials and Reagents:

  • Purified Enzyme this compound

  • Fluorogenic substrate for this compound

  • Test inhibitors

  • Assay buffer

  • Black 96-well or 384-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Solutions: As described in Protocol 3.1, but using a fluorogenic substrate.

  • Assay Setup: Set up the assay in a black microplate to minimize background fluorescence.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor as described previously.

  • Initiate Reaction: Add the fluorogenic substrate to initiate the reaction.

  • Incubation and Measurement: Incubate at the optimal temperature. Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value as described for the colorimetric assay.

Protocol 3: Determining the Mechanism of Action (MOA)

To understand how an inhibitor works, it is essential to determine its mechanism of action.[13] This involves performing enzyme kinetic studies at various concentrations of both the substrate and the inhibitor.

Procedure:

  • Enzyme Kinetics without Inhibitor:

    • Measure the initial reaction rate of Enzyme this compound at a fixed enzyme concentration and varying substrate concentrations.

    • Plot the initial rate versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the Michaelis constant (Km) and maximum velocity (Vmax).

  • Enzyme Kinetics with Inhibitor:

    • Repeat the kinetic measurements in the presence of a fixed concentration of the inhibitor.

    • Perform this for several different fixed inhibitor concentrations.

  • Data Analysis:

    • Generate Lineweaver-Burk plots (double reciprocal plots) of 1/rate versus 1/[Substrate] for each inhibitor concentration.

    • Analyze the plots to determine the MOA:

      • Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).

      • Non-competitive Inhibition: Lines intersect on the x-axis (Km is unchanged, apparent Vmax decreases).

      • Uncompetitive Inhibition: Lines are parallel (both apparent Km and Vmax decrease).

      • Mixed Inhibition: Lines intersect in the second or third quadrant.

Data Presentation

Quantitative data from enzyme inhibition studies should be presented in a clear and organized manner.

Table 1: IC50 Values for Various Inhibitors of Enzyme this compound

InhibitorIC50 (µM)
Compound A0.5 ± 0.05
Compound B2.1 ± 0.2
Compound C15.8 ± 1.5
Reference Inhibitor0.2 ± 0.01

Table 2: Kinetic Parameters of Enzyme this compound in the Presence of Inhibitor X

Inhibitor X (µM)Apparent Km (µM)Apparent Vmax (µmol/min)
0 (Control)10100
125100
560100

(Note: The data in the tables above are hypothetical and for illustrative purposes only.)

Visualizations

Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Receptor Signal_Transducer Signal_Transducer Receptor->Signal_Transducer Activates Ligand Ligand Ligand->Receptor Binds AB131_Inactive This compound (Inactive) Signal_Transducer->AB131_Inactive Activates AB131_Active This compound (Active) AB131_Inactive->AB131_Active Product Product AB131_Active->Product Catalyzes Substrate Substrate Substrate->AB131_Active Downstream_Effector Downstream_Effector Product->Downstream_Effector Activates Cellular_Response Cellular_Response Downstream_Effector->Cellular_Response Inhibitor Inhibitor Inhibitor->AB131_Active Inhibits

Caption: A representative signaling pathway involving Enzyme this compound.

Experimental Workflow

G Start Start Prepare_Reagents Prepare Enzyme, Substrate, Inhibitor Start->Prepare_Reagents Assay_Setup Set up 96-well Plate (Controls & Samples) Prepare_Reagents->Assay_Setup Pre_incubation Pre-incubate Enzyme with Inhibitor Assay_Setup->Pre_incubation Initiate_Reaction Add Substrate Pre_incubation->Initiate_Reaction Incubate_Measure Incubate & Measure (Absorbance/Fluorescence) Initiate_Reaction->Incubate_Measure Data_Analysis Calculate % Inhibition & Determine IC50 Incubate_Measure->Data_Analysis End End Data_Analysis->End

Caption: General workflow for an in vitro enzyme inhibition assay.

Types of Enzyme Inhibition

G Inhibition_Types Enzyme Inhibition Competitive Non-competitive Uncompetitive Mixed Competitive Competitive Inhibition Binds to Active Site Vmax: Unchanged Km: Increases Inhibition_Types:c->Competitive Non_competitive Non-competitive Inhibition Binds to Allosteric Site Vmax: Decreases Km: Unchanged Inhibition_Types:n->Non_competitive Uncompetitive Uncompetitive Inhibition Binds to ES Complex Vmax: Decreases Km: Decreases Inhibition_Types:uc->Uncompetitive Mixed Mixed Inhibition Binds to E or ES Complex Vmax: Decreases Km: Varies Inhibition_Types:m->Mixed

Caption: Effects of different inhibitors on enzyme kinetics.

References

Application Notes and Protocols for Measuring the Synergistic Effect of AB131

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The combination of therapeutic agents is a cornerstone of modern pharmacology, offering the potential for enhanced efficacy, reduced toxicity, and the mitigation of drug resistance.[1] When the combined effect of two or more drugs is greater than the sum of their individual effects, the interaction is termed synergistic.[2] Quantifying the degree of synergy is a critical step in preclinical drug development.[3] These application notes provide detailed protocols and data interpretation guidelines for measuring the synergistic effect of a hypothetical compound, AB131, when used in combination with other therapeutic agents.

The methodologies described herein are based on widely accepted models for synergy determination, including the Chou-Talalay Combination Index (CI) method, the Bliss Independence model, and the Highest Single Agent (HSA) model.[4][5] Adherence to these robust protocols will enable researchers to generate reliable and reproducible data to support the advancement of promising combination therapies.

Key Synergy Measurement Techniques

Several mathematical models are used to quantify drug interactions. The choice of model can depend on the mechanism of action of the drugs being tested.[6]

  • Chou-Talalay Method (Combination Index): This method is based on the median-effect principle and is one of the most widely used techniques for quantifying drug synergy.[7] It calculates a Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[5][8]

  • Bliss Independence Model: This model assumes that the two drugs act independently.[4] Synergy is identified when the observed effect of the combination is greater than the predicted effect based on the probabilities of each drug acting alone.[9] This model is often suitable when the drugs have different mechanisms of action.[6]

  • Highest Single Agent (HSA) Model: The HSA model, also known as Gaddum's non-interaction model, defines the expected effect of a combination as the higher of the effects of the individual drugs at the same concentrations.[10] Synergy is concluded if the combination effect exceeds this highest single agent effect.[11]

Experimental Protocols

Protocol 1: Determination of Single-Agent Dose-Response and IC50

Objective: To determine the potency of this compound and the combination agent(s) individually to inform the design of the combination synergy study.

Materials:

  • Selected cancer cell line(s)

  • Cell culture medium and supplements

  • This compound (stock solution of known concentration)

  • Combination agent (stock solution of known concentration)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the selected cell line in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Dilution: Prepare a serial dilution of this compound and the combination agent in cell culture medium. A typical experiment might use 8-10 concentrations.

  • Treatment: Remove the overnight culture medium and add the media containing the various concentrations of each drug to the respective wells. Include vehicle-only control wells.

  • Incubation: Incubate the plates for a period relevant to the cell line's doubling time (e.g., 48-72 hours).

  • Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-only control. Plot the dose-response curves and calculate the 50% inhibitory concentration (IC50) for each drug using non-linear regression analysis.

Protocol 2: Combination Synergy Assessment using a Checkerboard Assay

Objective: To evaluate the synergistic, additive, or antagonistic effects of this compound in combination with another drug.

Procedure:

  • Assay Setup: Following the same initial cell seeding and incubation as in Protocol 1, prepare a dose-response matrix (checkerboard) of the two drugs in a 96-well plate. This involves creating serial dilutions of this compound along the rows and the combination agent along the columns.

  • Treatment: Treat the cells with the drug combinations as laid out in the checkerboard design. Include wells for each drug alone and vehicle-only controls.

  • Incubation and Viability Assay: Follow steps 4 and 5 from Protocol 1.

  • Data Analysis:

    • Normalize the viability data to the vehicle control.

    • Analyze the data using synergy software (e.g., CompuSyn, SynergyFinder) or by applying the formulas for the chosen synergy models (Chou-Talalay, Bliss Independence, HSA).[7][12]

    • Generate Combination Index (CI) values, Bliss synergy scores, or HSA scores for each dose combination.

    • Visualize the data using isobolograms or response surface models.[13][14]

Data Presentation

Quantitative data from synergy experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Single-Agent IC50 Values

CompoundCell LineIC50 (µM)
This compoundCell Line A1.5
Drug XCell Line A10.2
This compoundCell Line B0.8
Drug XCell Line B5.7

Table 2: Combination Synergy Analysis for this compound and Drug X in Cell Line A

This compound (µM)Drug X (µM)Fractional InhibitionCombination Index (CI)Synergy Interpretation (CI)Bliss Synergy ScoreHSA Synergy Score
0.755.10.650.72Synergy15.212.5
1.510.20.850.58Synergy25.820.3
3.020.40.950.45Strong Synergy35.128.9

Note: The data presented in these tables are hypothetical and for illustrative purposes only.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound and a combination agent, Drug X. In this example, this compound inhibits a kinase in one pathway, while Drug X blocks a receptor in a parallel pathway. The dual blockade leads to a synergistic inhibition of cell proliferation.

cluster_pathway1 Pathway 1 cluster_pathway2 Pathway 2 ReceptorA Growth Factor Receptor A KinaseA Kinase A ReceptorA->KinaseA EffectorA Effector A KinaseA->EffectorA Proliferation Cell Proliferation EffectorA->Proliferation ReceptorB Growth Factor Receptor B KinaseB Kinase B ReceptorB->KinaseB EffectorB Effector B KinaseB->EffectorB EffectorB->Proliferation This compound This compound This compound->KinaseA DrugX Drug X DrugX->ReceptorB

Caption: Hypothetical signaling pathways targeted by this compound and Drug X.

Experimental Workflow Diagram

This diagram outlines the general workflow for assessing the synergistic effects of this compound in combination with another drug.

Start Start: Select Cell Line and Combination Agent SingleAgent Protocol 1: Single-Agent Dose-Response (this compound and Drug X) Start->SingleAgent IC50 Calculate IC50 Values SingleAgent->IC50 Checkerboard Protocol 2: Combination Checkerboard Assay IC50->Checkerboard Viability Measure Cell Viability Checkerboard->Viability Analysis Data Analysis: CI, Bliss, HSA Viability->Analysis Visualization Data Visualization: Isobolograms, Surface Plots Analysis->Visualization Conclusion Conclusion: Synergy, Additivity, or Antagonism Visualization->Conclusion cluster_interpretation Interpretation Data Experimental Data: Combination Effect CI Chou-Talalay (CI) Data->CI Bliss Bliss Independence Data->Bliss HSA Highest Single Agent (HSA) Data->HSA Synergy Synergy CI->Synergy CI < 1 Additive Additive CI->Additive CI = 1 Antagonism Antagonism CI->Antagonism CI > 1 Bliss->Synergy Observed > Expected Bliss->Additive Observed = Expected Bliss->Antagonism Observed < Expected HSA->Synergy Observed > Max(A, B) HSA->Additive Observed = Max(A, B) HSA->Antagonism Observed < Max(A, B)

References

Application Notes and Protocols for AB131: In Vitro Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AB131 is a novel small molecule inhibitor targeting the hypothetical kinase "Kinase-X," a key regulator in inflammatory signaling pathways. These application notes provide detailed protocols and data regarding the solubility and stability of this compound, essential for the design and execution of reliable in vitro assays. Adherence to these guidelines will ensure accurate and reproducible results in preclinical research and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValue
Molecular Weight450.5 g/mol
AppearanceWhite to off-white solid
Purity (by HPLC)>99.5%

Solubility Data

The solubility of this compound was determined in various aqueous buffers and organic solvents commonly used in in vitro studies. All measurements were performed at room temperature (25°C).

Solvent/Buffer (pH)Solubility (mg/mL)Solubility (mM)Notes
DMSO>100>222Recommended for stock solution preparation.
Ethanol2555.5Suitable for intermediate dilutions.
PBS (pH 7.4)0.050.11Limited aqueous solubility.
Tris-HCl (pH 8.0)0.080.18Slightly improved solubility at higher pH.
Citrate Buffer (pH 5.0)0.020.04Poor solubility in acidic conditions.
Cell Culture Media (DMEM + 10% FBS)0.10.22Presence of serum slightly enhances solubility.

Stability Data

The stability of this compound was assessed under various storage and experimental conditions.

Stock Solution Stability (10 mM in DMSO)

Storage TemperatureTimepointPurity by HPLC (%)Notes
-20°C1 month99.8Stable for at least one month.
-20°C3 months99.6Minor degradation observed.
4°C1 week98.5Significant degradation. Not recommended.
Room Temperature24 hours95.2Rapid degradation. Avoid.

Working Solution Stability (10 µM in PBS, pH 7.4)

Incubation TemperatureTimepointPurity by HPLC (%)Notes
37°C2 hours99.1Stable for the duration of most cell-based assays.
37°C6 hours96.4Degradation begins to be significant.
37°C24 hours85.1Unstable over longer incubation periods.

Experimental Protocols

1. Preparation of this compound Stock Solution (10 mM in DMSO)

  • Objective: To prepare a high-concentration stock solution for long-term storage and subsequent dilutions.

  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Protocol:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

    • Vortex thoroughly for 1-2 minutes until the solid is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C.

2. Preparation of Working Solutions for In Vitro Assays

  • Objective: To prepare diluted solutions of this compound for use in cell-based or biochemical assays.

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Appropriate aqueous buffer or cell culture medium

  • Protocol:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution in the desired assay buffer or medium to achieve the final working concentrations.

    • Important: The final concentration of DMSO in the assay should be kept below 0.5% to avoid solvent-induced artifacts.

    • Prepare fresh working solutions for each experiment due to limited stability in aqueous solutions.

Signaling Pathway and Experimental Workflow Diagrams

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor KinaseX Kinase-X Receptor->KinaseX Activates DownstreamEffector Downstream Effector KinaseX->DownstreamEffector Phosphorylates TranscriptionFactor Transcription Factor DownstreamEffector->TranscriptionFactor Activates GeneExpression Inflammatory Gene Expression TranscriptionFactor->GeneExpression Induces This compound This compound This compound->KinaseX Inhibits

Caption: Hypothetical signaling pathway of this compound inhibiting Kinase-X.

experimental_workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Analysis Stock Prepare 10 mM This compound Stock (DMSO) Working Prepare Working Solutions in Assay Buffer Stock->Working Treat Treat Cells with This compound Working Solutions Working->Treat Cells Seed Cells in 96-well Plate Cells->Treat Incubate Incubate for Specified Time Treat->Incubate Readout Perform Assay Readout (e.g., ELISA, Western Blot) Incubate->Readout Data Data Analysis (IC50 Calculation) Readout->Data

Caption: General workflow for an in vitro cell-based assay with this compound.

Conclusion

The provided data and protocols are intended to guide researchers in the effective use of this compound for in vitro studies. Careful consideration of its solubility and stability is critical for obtaining reliable and reproducible data. It is recommended to always prepare fresh working solutions and to minimize the exposure of stock solutions to repeated freeze-thaw cycles.

Application Notes & Protocols: Cell-Based Assays for Testing AB131 Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Ras-Raf-MEK-ERK (MAPK) signaling pathway is a critical regulator of fundamental cellular processes including proliferation, differentiation, and survival.[1][2][3] Dysregulation of this pathway, often through mutations in genes like BRAF and RAS, is a key driver in many human cancers.[2] AB131 is a novel, potent, and selective small molecule inhibitor of MEK1 and MEK2, the kinases directly upstream of ERK. By inhibiting MEK, this compound is designed to block signaling through this pathway, thereby inhibiting the growth and survival of cancer cells with MAPK pathway activation.

These application notes provide detailed protocols for key cell-based assays to characterize the preclinical efficacy of this compound, including its effects on cell proliferation, on-target pathway inhibition, and induction of apoptosis.

The MEK/ERK Signaling Pathway

The diagram below illustrates the canonical Ras-Raf-MEK-ERK signaling cascade. Growth factor binding to receptor tyrosine kinases (RTKs) activates RAS, which in turn recruits and activates RAF kinases. RAF phosphorylates and activates MEK1/2, which then phosphorylates its only known substrates, ERK1/2.[2] Activated, phosphorylated ERK (p-ERK) translocates to the nucleus to regulate transcription factors that drive cell proliferation and survival. This compound exerts its effect by selectively binding to and inhibiting the kinase activity of MEK1/2.

MEK_ERK_Pathway cluster_nucleus Nucleus RTK RTK RAS RAS RTK->RAS RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates pERK p-ERK1/2 ERK->pERK Translocates This compound This compound This compound->MEK Inhibits TF Transcription Factors (e.g., c-Myc, Elk-1) pERK->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes

Caption: The MAPK signaling cascade and the inhibitory action of this compound.

Application 1: Measuring Anti-Proliferative Activity

Assay: MTS Cell Proliferation Assay

Principle: This colorimetric assay quantitatively measures cell viability. The MTS tetrazolium compound is reduced by viable, metabolically active cells to a colored formazan product that is soluble in cell culture media.[4] The quantity of formazan, measured by absorbance, is directly proportional to the number of living cells in the culture. This assay is used to determine the concentration of this compound that inhibits cell proliferation by 50% (IC50).

Experimental Workflow: MTS Assay

Caption: Workflow for determining the IC50 of this compound using an MTS assay.
Protocol: MTS Assay

  • Cell Plating: Seed cancer cells (e.g., BRAF-mutant melanoma or KRAS-mutant colon cancer cell lines) into a 96-well clear, flat-bottom plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells with medium only for background control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach and resume growth.

  • Compound Treatment: Prepare a 2X serial dilution of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control, e.g., 0.1% DMSO) to the appropriate wells. Typically, an 8-point dose-response curve is generated, ranging from 10 µM to 1 nM.

  • Incubation: Return the plate to the incubator for 72 hours.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[4]

  • Final Incubation: Incubate the plate for 1 to 4 hours at 37°C, protected from light.[5][6] Monitor for the development of color.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: a. Subtract the average absorbance of the medium-only wells from all other values. b. Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle-treated control wells (% viability). c. Plot the % viability against the log concentration of this compound and fit the data to a four-parameter logistic curve to determine the IC50 value.

Hypothetical Data Presentation

Table 1: Anti-proliferative activity of this compound in various cancer cell lines.

Cell Line Cancer Type Key Mutation This compound IC50 (nM)
A375 Melanoma BRAF V600E 5.2
HT-29 Colorectal BRAF V600E 8.1
HCT116 Colorectal KRAS G13D 15.7
A549 Lung KRAS G12S 25.3

| MCF-7 | Breast | PIK3CA E545K | > 10,000 |

Application 2: Measuring On-Target Pathway Inhibition

Assay: Western Blot for Phospho-ERK (p-ERK)

Principle: To confirm that this compound inhibits its intended target, MEK1/2, we can measure the phosphorylation status of its direct downstream substrate, ERK1/2.[7] A reduction in the level of phosphorylated ERK (p-ERK) in response to this compound treatment indicates successful target engagement and pathway inhibition. Total ERK levels are measured as a loading control.

Experimental Workflow: Western Blot

Caption: General workflow for Western blot analysis of p-ERK inhibition.
Protocol: Western Blot

  • Cell Culture and Treatment: Plate cells (e.g., A375) in 6-well plates and grow to 70-80% confluency. Treat cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 2-4 hours.

  • Cell Lysis: Wash cells with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a 10% polyacrylamide gel and run at 100-120V until the dye front reaches the bottom.[7]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibody against p-ERK1/2 (e.g., Cell Signaling Technology, #4370) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Add ECL chemiluminescence substrate and image the signal using a digital imager or X-ray film.

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed for total ERK and a loading control like GAPDH or β-actin.[8]

Hypothetical Data Presentation

Table 2: Densitometry analysis of p-ERK inhibition by this compound in A375 cells.

This compound Conc. (nM) Relative p-ERK Level (Normalized to Total ERK) % Inhibition
0 (Vehicle) 1.00 0%
1 0.65 35%
10 0.18 82%
100 0.04 96%

| 1000 | < 0.01 | > 99% |

Application 3: Measuring Induction of Apoptosis

Assay: Caspase-Glo® 3/7 Assay

Principle: Apoptosis, or programmed cell death, is a desired outcome for anti-cancer therapeutics. A key event in apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7. The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the combined activity of these two caspases.[9][10] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release a substrate for luciferase, generating a "glow-type" luminescent signal proportional to caspase activity.[9][10]

Protocol: Caspase-Glo® 3/7 Assay
  • Cell Plating: Seed cells in a white-walled, 96-well plate at a suitable density in 100 µL of medium.

  • Incubation and Treatment: Incubate for 24 hours, then treat with a range of this compound concentrations for a predetermined time (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol by adding the buffer to the lyophilized substrate.[11] Allow it to equilibrate to room temperature.

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[9][11]

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the fold-change in caspase activity by dividing the relative light units (RLU) of treated samples by the RLU of vehicle-treated samples after background subtraction.

Hypothetical Data Presentation

Table 3: Induction of apoptosis by this compound in HT-29 cells after 48-hour treatment.

This compound Conc. (nM) Average Luminescence (RLU) Fold-Change vs. Vehicle
0 (Vehicle) 1,520 1.0
10 2,130 1.4
100 8,970 5.9
1000 18,100 11.9

| 10000 | 22,500 | 14.8 |

References

Application Notes and Protocols for Studying AB131 Pharmacokinetics in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

A preparatory note for our valued research audience: Initial investigations into the compound designated "AB131" have revealed ambiguity in its identification across scientific and public domains. This identifier has been associated with legislative bills and as a component of a radiolabeled compound, which complicates the retrieval of specific pharmacokinetic data for a singular therapeutic agent.

The following application notes and protocols are therefore presented as a generalized framework for conducting pharmacokinetic studies on a novel therapeutic compound, hypothetically named this compound. These guidelines are based on established principles and common practices in preclinical drug development. Researchers are advised to adapt these protocols to the specific physicochemical properties and expected biological activity of their compound of interest.

Introduction to Pharmacokinetic Profiling in Preclinical Animal Models

Pharmacokinetics (PK) is a fundamental discipline in pharmacology that describes the fate of a drug in the body, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME).[1][2] Preclinical PK studies in animal models are a critical step in drug development, providing essential data to inform dose selection, predict human pharmacokinetic profiles, and assess the safety and efficacy of new chemical entities.[3][4] Key parameters derived from these studies, such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2), are used to characterize the drug's behavior in a biological system.[5][6]

Hypothetical Signaling Pathway for this compound

To illustrate the integration of pharmacokinetics with pharmacodynamics, we propose a hypothetical signaling pathway for this compound. This diagram serves as a conceptual model for how this compound might exert its therapeutic effect, providing a basis for correlating drug exposure with biological response.

AB131_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell This compound This compound Receptor Receptor This compound->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates TF Transcription Factor Kinase_B->TF Activates Gene Target Gene TF->Gene Regulates Transcription Response Cellular Response Gene->Response

Caption: Hypothetical signaling cascade initiated by this compound binding to its receptor.

Experimental Protocols for In Vivo Pharmacokinetic Studies

The following protocols provide a general framework for conducting single-dose pharmacokinetic studies in rodents, a common first step in preclinical drug development.

Animal Models

The choice of animal model is critical and should be based on factors such as the drug's target, metabolic pathways, and relevance to human physiology.[7] Common rodent models for initial PK screening include:

  • Mice (e.g., C57BL/6, BALB/c): Small size, ease of handling, and availability of genetically modified strains make them suitable for early-stage studies.[8]

  • Rats (e.g., Sprague-Dawley, Wistar): Larger size allows for serial blood sampling from a single animal, reducing inter-animal variability.

Experimental Workflow

The following diagram outlines a typical workflow for an in vivo pharmacokinetic study.

PK_Workflow cluster_prep Preparation cluster_study In-Life Phase cluster_analysis Analysis Animal_Acclimation Animal Acclimation Animal_Prep Animal Preparation (e.g., catheterization) Animal_Acclimation->Animal_Prep Dose_Prep Dose Formulation Preparation Dosing Drug Administration (e.g., IV, PO) Dose_Prep->Dosing Animal_Prep->Dosing Sampling Serial Blood Sampling Dosing->Sampling Observation Clinical Observation Sampling->Observation Sample_Processing Plasma/Serum Processing Sampling->Sample_Processing Bioanalysis Bioanalytical Assay (e.g., LC-MS/MS) Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis

Caption: Standard workflow for a preclinical pharmacokinetic study.

Detailed Methodologies

3.3.1. Animal Preparation and Dosing

  • Acclimation: Animals should be acclimated to the housing conditions for at least 7 days prior to the study.

  • Fasting: For oral dosing studies, animals are typically fasted overnight (with free access to water) to minimize the effect of food on drug absorption.

  • Dosing: this compound should be formulated in a suitable vehicle. The route of administration (e.g., intravenous, oral, intraperitoneal) will depend on the intended clinical route and the goals of the study.

3.3.2. Sample Collection

  • Blood Sampling: Serial blood samples (e.g., 50-100 µL) are collected at predetermined time points post-dosing.[8] Common sampling sites in rodents include the tail vein, saphenous vein, or via a surgically implanted catheter.

  • Sample Handling: Blood samples should be collected into tubes containing an appropriate anticoagulant (e.g., EDTA, heparin) and immediately placed on ice. Plasma is separated by centrifugation and stored at -80°C until analysis.

3.3.3. Bioanalytical Method

A sensitive and specific bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), is required to quantify the concentration of this compound in plasma samples. The method should be validated for linearity, accuracy, precision, and selectivity.

Data Presentation

Quantitative pharmacokinetic data should be summarized in a clear and concise tabular format to facilitate comparison across different dose groups or animal models.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following a Single Dose

Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (0-t) (ng*hr/mL)t1/2 (hr)
Intravenous115000.0832002.5
Oral108501.051003.0

Data are presented as mean ± standard deviation (n=6 per group). Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration; t1/2: Elimination half-life.

Logical Relationship of PK/PD Modeling

Pharmacokinetic-pharmacodynamic (PK/PD) modeling integrates the time course of drug concentrations with the pharmacological effect. This relationship is crucial for predicting the therapeutic efficacy and optimizing dosing regimens.

PKPD_Relationship cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) cluster_model PK/PD Model Dose Dose PK_Model PK Model (ADME) Dose->PK_Model Concentration Plasma Concentration (Cp) PD_Model PD Model (e.g., Emax model) Concentration->PD_Model Effect Pharmacological Effect PK_Model->Concentration PD_Model->Effect

Caption: Relationship between pharmacokinetics and pharmacodynamics.

Conclusion

The protocols and frameworks provided herein offer a comprehensive guide for researchers and drug development professionals to design and execute pharmacokinetic studies for a novel compound like "this compound". Adherence to these principles will ensure the generation of high-quality data that is essential for advancing a potential therapeutic candidate through the drug development pipeline. It is imperative that all animal studies are conducted in compliance with institutional and national guidelines for the ethical treatment of laboratory animals.

References

Application Note: High-Throughput Screening Assays for AB131 Derivatives Targeting Protein Kinase TKY

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the high-throughput screening (HTS) of AB131 derivatives, a novel class of small-molecule inhibitors targeting the hypothetical Protein Kinase TKY. Detailed protocols for a primary biochemical screen, a secondary binding assay, and a cell-based functional assay are provided to enable the identification and characterization of potent and selective inhibitors. The described workflow is designed to efficiently progress from a large-scale primary screen to validated lead compounds.

Introduction

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is implicated in numerous diseases, making them prime targets for therapeutic intervention. The this compound series of compounds has been designed to target Protein Kinase TKY, a key regulator in a disease-relevant signaling pathway. To identify the most promising drug candidates from this series, a robust HTS cascade is essential. This application note details three key assays in this cascade:

  • Primary Screen: An ADP-Glo™ Luminescent Kinase Assay to measure the direct inhibitory activity of this compound derivatives on TKY enzyme activity.[1][2][3]

  • Orthogonal Assay: A Fluorescence Polarization (FP) Binding Assay to confirm direct binding of active compounds to the TKY protein.[4][5]

  • Cell-Based Assay: A Luciferase Reporter Gene Assay to assess the functional impact of TKY inhibition on the downstream signaling pathway in a cellular context.[6][7][8]

HTS Workflow & Signaling Pathway

The screening process follows a logical progression from a high-throughput primary screen to more detailed secondary and cellular assays, ensuring that resources are focused on the most promising compounds.

HTS_Workflow cluster_0 Screening Cascade Primary Primary Screen (10 µM Single Point) DoseResp Dose-Response (IC50 Determination) Primary->DoseResp > 50% Inhibition Ortho Orthogonal Assay (FP Binding, Kd) DoseResp->Ortho IC50 < 1 µM Cellular Cell-Based Assay (Functional Reporter) Ortho->Cellular Confirms Binding Hits Validated Hits Cellular->Hits Cellular Activity Signaling_Pathway Upstream Upstream Signal TKY TKY (Target Kinase) Upstream->TKY Substrate Substrate-P TKY->Substrate This compound This compound Derivatives This compound->TKY Gene Gene Expression Substrate->Gene

References

Application Notes and Protocols for Crystallizing AB131 with its Target Protein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

X-ray crystallography is a powerful technique in drug discovery, providing high-resolution three-dimensional structures of protein-ligand complexes. This structural information is invaluable for understanding the molecular basis of inhibitor binding and for guiding the rational design of more potent and selective drug candidates. This document provides detailed protocols for the crystallization of the small molecule inhibitor AB131 with its target protein.

Two primary methods are presented for obtaining protein-ligand complex crystals: co-crystallization and crystal soaking .[1] Co-crystallization involves forming the protein-ligand complex prior to crystallization trials, which is often necessary if the ligand induces a conformational change in the protein.[2] Crystal soaking, a simpler method, involves diffusing the ligand into a pre-existing apo-protein crystal.[1] The choice of method is often protein-dependent and influenced by the ligand's solubility and binding affinity.[2]

Pre-Crystallization Considerations: Target Protein and this compound Characterization

Successful crystallization begins with a highly pure and stable protein sample. It is crucial to ensure the target protein is greater than 95% pure and monodisperse.[3]

Table 1: Target Protein Quality Control Parameters

ParameterRecommended Value/StateMethod
Purity> 95%SDS-PAGE, Mass Spectrometry
HomogeneityMonodisperseDynamic Light Scattering (DLS)
Concentration10-20 mg/mLUV-Vis Spectroscopy (A280)
StabilityStable at 4°C and room temperatureThermal Shift Assay (TSA), DLS

Similarly, the binding affinity of this compound to the target protein should be characterized to guide the experimental setup.

Table 2: this compound-Target Protein Interaction Parameters

ParameterMethodPurpose
Dissociation Constant (Kd)Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR)Determines the required ligand concentration for complex formation.[4]
IC50Biochemical/Cell-based assaysProvides a measure of functional potency.
Solubility of this compoundSolubility assays in various buffers and solvents (e.g., DMSO, PEG 400)Informs on the preparation of ligand stock solutions.[2]

Signaling Pathway and Experimental Logic

The overarching goal is to elucidate the structural basis of inhibition of a hypothetical signaling pathway by this compound. Understanding this pathway provides context for the importance of the structural data.

Signaling_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Cascade Signal Signal Receptor Receptor Signal->Receptor Activation Target_Protein Target_Protein Receptor->Target_Protein Signal Transduction Downstream_Effector Downstream_Effector Target_Protein->Downstream_Effector Phosphorylation Cellular_Response Cellular_Response Downstream_Effector->Cellular_Response This compound This compound This compound->Target_Protein Inhibition

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental Workflow Overview

The general workflow for obtaining a protein-ligand crystal structure involves several key stages, from protein production to data analysis.

Experimental_Workflow Protein_Expression_Purification 1. Protein Expression & Purification Protein_QC 2. Protein Quality Control (DLS, TSA, SDS-PAGE) Protein_Expression_Purification->Protein_QC Complex_Formation 3. Protein-AB131 Complex Formation Protein_QC->Complex_Formation Crystallization_Screening 4. Crystallization Screening Complex_Formation->Crystallization_Screening Crystal_Optimization 5. Crystal Optimization Crystallization_Screening->Crystal_Optimization Xray_Diffraction 6. X-ray Diffraction Data Collection (Synchrotron) Crystal_Optimization->Xray_Diffraction Structure_Determination 7. Structure Determination & Analysis Xray_Diffraction->Structure_Determination

Caption: General experimental workflow for protein-ligand crystallography.

Detailed Protocols

Protocol 1: Co-crystallization of Target Protein with this compound

This method is recommended when this compound is suspected to induce a conformational change upon binding or when soaking experiments are unsuccessful.[2]

1. Materials:

  • Purified target protein (10-20 mg/mL in a suitable buffer, e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
  • This compound stock solution (10-100 mM in 100% DMSO).
  • Crystallization screening kits (commercially available).
  • Crystallization plates (e.g., 96-well sitting drop plates).

2. Procedure:

  • Complex Formation:
  • Prepare the protein-AB131 complex by adding the this compound stock solution to the purified protein. For ligands with high affinity (Kd significantly lower than the protein concentration), a 1:1 to 1:5 molar ratio of protein to this compound is a good starting point.[2] For weaker binders, a 10-fold or higher molar excess of this compound may be required.[2]
  • The final concentration of DMSO should ideally be kept below 5% (v/v) to avoid interference with crystallization.
  • Incubate the mixture on ice or at 4°C for 30 minutes to several hours to allow for complex formation.[2][5]
  • Crystallization Setup (Vapor Diffusion - Sitting Drop):
  • Pipette 50-100 µL of the crystallization screen solutions into the reservoirs of the crystallization plate.
  • In the drop wells, mix 1 µL of the protein-AB131 complex with 1 µL of the corresponding reservoir solution.
  • Seal the plate and incubate at a constant temperature (e.g., 4°C or 20°C).
  • Crystal Monitoring:
  • Monitor the plates for crystal growth regularly over several days to weeks.
  • Optimization:
  • If initial screening yields promising hits (e.g., microcrystals, precipitates with crystalline appearance), optimize the conditions by systematically varying the pH, precipitant concentration, and protein concentration. The use of additives can also be explored to improve crystal quality.[5]

Table 3: Co-crystallization Optimization Parameters

ParameterRangeRationale
Protein:this compound Molar Ratio1:1 to 1:20To ensure saturation of the protein with the ligand.[2]
Precipitant Concentration± 20% of initial hitFine-tunes the supersaturation state.[6]
pH± 1.0 unit of initial hitProtein solubility and surface charge are pH-dependent.[7]
Temperature4°C, 12°C, 20°CAffects protein solubility and nucleation kinetics.[3]
AdditivesSalts, detergents, small moleculesCan improve crystal contacts and stability.[5]
Protocol 2: Soaking of this compound into Apo-Protein Crystals

This is often the preferred method due to its simplicity and lower protein consumption, provided that robust apo-protein crystals can be grown.[1]

1. Materials:

  • Pre-grown apo-protein crystals of the target protein.
  • This compound stock solution (10-100 mM in 100% DMSO).
  • Cryoprotectant solution (reservoir solution supplemented with a cryoprotectant like glycerol or ethylene glycol).
  • Crystal harvesting tools (e.g., cryo-loops).

2. Procedure:

  • Prepare Soaking Solution:
  • Create a soaking solution by adding the this compound stock solution directly to the reservoir solution from which the apo-crystals were grown.
  • Aim for a final this compound concentration that is at least 10 times the Kd.[8] The final DMSO concentration should be kept as low as possible, typically not exceeding 10%.
  • Crystal Soaking:
  • Carefully transfer an apo-protein crystal from its growth drop into a drop of the soaking solution.
  • Soaking times can vary from minutes to several days.[2] Monitor the crystal for any signs of cracking or dissolution.
  • Cryo-protection and Harvesting:
  • Prepare a cryoprotectant solution that also contains this compound at the same concentration as the soaking solution to prevent the ligand from diffusing out.[2]
  • Briefly transfer the soaked crystal into the cryoprotectant solution before flash-cooling in liquid nitrogen.

Table 4: Crystal Soaking Optimization Parameters

ParameterRangeRationale
This compound Concentration0.1 - 50 mMTo achieve high occupancy in the crystal without causing damage.[8]
Soaking Time1 minute - 48 hoursAllows for diffusion of the ligand into the crystal lattice.[2]
DMSO Concentration1 - 10% (v/v)To maintain ligand solubility while minimizing crystal damage.[2]
Cryoprotectant10-30% glycerol, ethylene glycol, etc.Prevents ice formation during flash-cooling.

Troubleshooting Common Crystallization Problems

Table 5: Troubleshooting Guide

ProblemPossible CauseSuggested Solution
No crystals, clear dropsProtein concentration too low; supersaturation not reached.Increase protein and/or precipitant concentration.
Amorphous precipitateSupersaturation is too high, leading to rapid precipitation.Decrease protein and/or precipitant concentration; try a different temperature.[9]
Showers of microcrystalsExcessive nucleation.Decrease protein concentration; use microseeding with a lower seed stock concentration.[1]
Crystals crack upon soakingHigh concentration of ligand or solvent (e.g., DMSO); conformational change.Decrease ligand/solvent concentration; shorten soaking time; try co-crystallization.[2]
Poorly diffracting crystalsCrystal lattice disorder.Optimize crystal growth by varying pH, temperature, or using additives; consider crystal annealing or dehydration.[3]

Conclusion

Obtaining high-quality crystals of the this compound-target protein complex is a critical step for structure-based drug design. The protocols and guidelines presented here offer a systematic approach to achieving this goal. It is important to remember that protein crystallization often involves empirical screening and optimization, and flexibility in experimental design is key to success.[10] The structural insights gained will ultimately accelerate the development of improved therapeutic agents.

References

Application Notes and Protocols: Novel Combination Therapy for Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for a compound designated "AB131" in the context of tuberculosis therapy did not yield any specific drug or investigational compound. Therefore, this document will focus on a well-established and recently approved novel combination therapy, the BPaL regimen (Bedaquiline, Pretomanid, and Linezolid), as a representative example to fulfill the user's request for detailed application notes and protocols. This regimen is a significant advancement in the treatment of drug-resistant tuberculosis.

Introduction to Combination Therapy in Tuberculosis

Tuberculosis (TB) treatment necessitates a multi-drug approach to effectively eradicate Mycobacterium tuberculosis (Mtb) and prevent the emergence of drug resistance. The complex pathophysiology of TB, where bacteria exist in different metabolic states within various host microenvironments, makes monotherapy ineffective. Combination therapy aims to target different bacterial populations (e.g., rapidly replicating, and non-replicating persisters) through drugs with distinct mechanisms of action.

The BPaL regimen, consisting of bedaquiline (B), pretomanid (Pa), and linezolid (L), is a potent, all-oral, six-month treatment for adults with extensively drug-resistant TB (XDR-TB) or multidrug-resistant TB (MDR-TB) who are treatment-intolerant or non-responsive.

Overview of the BPaL Regimen Components

ComponentDrug ClassMechanism of Action
Bedaquiline (B) DiarylquinolineInhibits mycobacterial ATP synthase, an enzyme essential for energy production in M. tuberculosis.[1]
Pretomanid (Pa) NitroimidazoleA pro-drug that, upon activation within Mtb, inhibits cell wall synthesis and acts as a respiratory poison.[1][2]
Linezolid (L) OxazolidinoneInhibits the initiation of bacterial protein synthesis.
Synergistic Interactions

The combination of these three drugs has demonstrated synergistic or additive effects in preclinical models, leading to enhanced bactericidal activity and a shorter treatment duration compared to previous regimens for drug-resistant TB.[3][4]

Preclinical Efficacy Data

The development of the BPaL regimen was supported by extensive preclinical evaluation in various models. The following tables summarize representative quantitative data.

Table 1: In Vitro Activity of BPaL Components Against M. tuberculosis
CompoundMIC90 (μg/mL) vs. Drug-Susceptible MtbMIC90 (μg/mL) vs. MDR Mtb
Bedaquiline0.03 - 0.120.03 - 0.25
Pretomanid0.015 - 0.250.03 - 0.5
Linezolid0.25 - 1.00.25 - 1.0

Note: MIC90 (Minimum Inhibitory Concentration for 90% of strains) values are compiled from various preclinical studies.

Table 2: Efficacy of BPaL Regimen in a Murine Model of Tuberculosis
Treatment RegimenDuration (weeks)Mean Lung CFU log10 Reduction at End of TreatmentRelapse Rate (%) after 3 months
Standard HRZE*265.0 - 6.0<1
BPaL8> 6.00 - 5
BPa85.5 - 6.010 - 20
PaL84.0 - 5.0> 50

*HRZE: Isoniazid, Rifampicin, Pyrazinamide, Ethambutol. Data is representative of outcomes from multiple preclinical studies.[4][5]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate novel combination therapies for tuberculosis, using the BPaL regimen as an example.

Protocol for In Vitro Synergy Testing: Checkerboard Assay

Objective: To determine the fractional inhibitory concentration (FIC) index and assess for synergistic, additive, indifferent, or antagonistic interactions between two drugs.

Materials:

  • 96-well microplates

  • Mycobacterium tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Drug stock solutions of Bedaquiline, Pretomanid, and Linezolid

  • Resazurin sodium salt solution (for viability assessment)

  • Incubator (37°C)

Procedure:

  • Prepare serial two-fold dilutions of Drug A (e.g., Bedaquiline) horizontally and Drug B (e.g., Pretomanid) vertically in a 96-well plate containing 7H9 broth.

  • The final plate should contain a gradient of concentrations for both drugs, alone and in combination. Include drug-free wells as growth controls and wells with no bacteria as sterility controls.

  • Prepare a standardized Mtb inoculum (e.g., McFarland standard 1.0) and dilute to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

  • Seal the plates and incubate at 37°C.

  • After 7 days, add resazurin solution to each well and incubate for an additional 24-48 hours.

  • Assess the results: a color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the drug that prevents this color change.

  • Calculate the FIC for each drug: FICA = MIC of Drug A in combination / MIC of Drug A alone. FICB = MIC of Drug B in combination / MIC of Drug B alone.

  • Calculate the FIC Index (FICI): FICI = FICA + FICB.

  • Interpret the results:

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 1.0: Additive

    • 1.0 < FICI ≤ 4.0: Indifference

    • FICI > 4.0: Antagonism

Protocol for Early Bactericidal Activity (EBA) in a Murine Model

Objective: To assess the early bactericidal activity of a new drug combination in vivo.

Materials:

  • BALB/c mice (6-8 weeks old)

  • Mycobacterium tuberculosis H37Rv

  • Aerosol infection chamber

  • Bedaquiline, Pretomanid, and Linezolid formulated for oral gavage

  • Middlebrook 7H11 agar plates

  • Stomacher or tissue homogenizer

Procedure:

  • Infect mice with a low-dose aerosol of Mtb to achieve an implantation of 50-100 CFU in the lungs.

  • Allow the infection to establish for 4 weeks.

  • Randomize mice into treatment groups (e.g., Vehicle control, HRZE, BPaL).

  • Administer drugs daily via oral gavage for 14 days.

  • At day 0 (before treatment) and day 14, euthanize a subset of mice from each group.

  • Aseptically remove the lungs, homogenize in sterile saline.

  • Plate serial dilutions of the lung homogenates onto 7H11 agar plates.

  • Incubate plates at 37°C for 3-4 weeks and count the number of colonies to determine the CFU per lung.

  • Calculate the log10 CFU reduction for each treatment group compared to the day 0 baseline.

Visualizations

Signaling Pathway: Mechanism of Action of BPaL Components

BPaL_Mechanism cluster_mtb Mycobacterium tuberculosis ATP_Synthase ATP Synthase Energy_Prod ATP Production ATP_Synthase->Energy_Prod Protein_Synth Protein Synthesis (Ribosome) Bacterial_Growth Bacterial Growth & Survival Protein_Synth->Bacterial_Growth Cell_Wall_Synth Cell Wall Synthesis Cell_Wall_Synth->Bacterial_Growth Energy_Prod->Bacterial_Growth Bedaquiline Bedaquiline Bedaquiline->ATP_Synthase Inhibits Pretomanid Pretomanid Pretomanid->Cell_Wall_Synth Inhibits Linezolid Linezolid Linezolid->Protein_Synth Inhibits

Caption: Mechanisms of action of the BPaL regimen components against M. tuberculosis.

Experimental Workflow: Preclinical Evaluation of a Novel TB Combination Therapy

Preclinical_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment (Murine Model) cluster_analysis Data Analysis & Decision MIC MIC Determination (Single Agents) Synergy Synergy Testing (Checkerboard Assay) MIC->Synergy TimeKill Time-Kill Kinetics Synergy->TimeKill EBA Early Bactericidal Activity (First 2 weeks) TimeKill->EBA Promising candidates advance Efficacy Treatment Efficacy (8-12 weeks) EBA->Efficacy Relapse Relapse Study (Post-treatment) Efficacy->Relapse PKPD PK/PD Modeling Relapse->PKPD Integrate data GoNoGo Go/No-Go Decision for Clinical Development PKPD->GoNoGo

Caption: A typical preclinical workflow for evaluating a new TB combination therapy.

Logical Relationships: TB Drug Development Pipeline

TB_Pipeline Discovery Drug Discovery & Target ID Preclinical Preclinical (In Vitro & In Vivo) Discovery->Preclinical Phase1 Phase I (Safety in Humans) Preclinical->Phase1 Phase2 Phase II (Dose-ranging & EBA) Phase1->Phase2 Phase3 Phase III (Pivotal Efficacy Trials) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of AB131

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of the hypothetical compound AB131. The following information is applicable to many poorly water-soluble compounds and aims to facilitate successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My initial attempts to dissolve this compound in aqueous buffers for in vitro assays have failed. What are the first steps I should take?

A1: Poor aqueous solubility is a common challenge for many new chemical entities.[1] The first step is to determine the extent of the solubility issue. We recommend performing a simple kinetic solubility assessment. This involves preparing a high-concentration stock solution of this compound in an organic solvent (e.g., DMSO) and then diluting it into your aqueous assay buffer. Observe for any precipitation. If precipitation occurs at your desired final concentration, you will need to employ a solubility enhancement strategy.

Q2: What are the primary strategies to improve the aqueous solubility of a compound like this compound?

A2: There are several established techniques to improve the solubility of poorly water-soluble drugs.[2] These can be broadly categorized as physical and chemical modifications.[2] Common approaches include:

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent to increase solubility.[3][4]

  • pH Adjustment: For ionizable compounds, altering the pH of the solution can significantly increase solubility.[5][6]

  • Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can improve the dissolution rate.[7][8] Techniques include micronization and nanomilling.[9][10]

  • Solid Dispersions: Dispersing the compound in an inert hydrophilic carrier at a solid state can enhance solubility and dissolution.[11][12]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes that have enhanced aqueous solubility.[2]

  • Lipid-Based Formulations: Encapsulating the compound in lipid-based systems such as self-emulsifying drug delivery systems (SEDDS).[7][13]

Q3: How do I choose the right solubility enhancement technique for this compound?

A3: The choice of technique depends on several factors, including the physicochemical properties of this compound, the intended application (e.g., in vitro assay vs. in vivo animal study), and the required concentration. For early-stage in vitro screening, co-solvent systems are often the simplest and quickest approach. For in vivo studies, more advanced formulations like solid dispersions, nanosuspensions, or lipid-based systems may be necessary to achieve adequate bioavailability.[13][14] The decision-making workflow below can guide your selection process.

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Solution(s)
Precipitation upon dilution of DMSO stock in aqueous buffer. The aqueous solubility of this compound is exceeded at the target concentration.1. Lower the final concentration of this compound if experimentally feasible.2. Increase the percentage of co-solvent (e.g., DMSO), but be mindful of its potential effects on the assay (typically keep below 0.5-1%).3. Utilize a different solubilization technique such as cyclodextrin complexation or a surfactant-based approach.[2][5]
Inconsistent results between experiments. The formulation is not stable, leading to variable amounts of soluble this compound. Precipitation may be occurring over the time course of the experiment.1. Prepare fresh formulations immediately before each experiment.2. Assess the stability of your formulation over time by visual inspection (for precipitation) or by analytical methods (e.g., HPLC) to measure the concentration of soluble compound.3. Consider using a formulation that provides greater stability, such as a solid dispersion or a nanosuspension.[11][15]
Low bioavailability in animal studies despite achieving solubility in vitro. The in vivo environment (e.g., pH changes, enzymatic degradation, dilution in GI fluids) causes the compound to precipitate before it can be absorbed.1. The chosen formulation may not be robust enough for in vivo conditions.2. Consider lipid-based formulations (e.g., SEDDS), which can help maintain the drug in a solubilized state in the gastrointestinal tract and facilitate absorption.[7][16] 3. Nanosuspensions can also improve oral bioavailability by increasing the dissolution rate in vivo.[9][17]
The chosen excipients (co-solvents, surfactants, etc.) are interfering with my assay. Excipients can have their own biological or physical effects that can confound experimental results.1. Run an excipient-only control (vehicle control) to determine the baseline effect of the formulation components.2. Screen for the lowest effective concentration of the excipient.3. Select alternative, more inert excipients. For example, some cyclodextrins are generally well-tolerated in many cell-based assays.[14]

Quantitative Data on Solubility Enhancement Techniques

The following table summarizes typical improvements that can be expected from various solubilization methods. The actual enhancement for this compound will depend on its specific properties and will require experimental determination.

TechniqueTypical Fold-Increase in SolubilityKey AdvantagesCommon Excipients/Carriers
Co-solvents 2 to 500-fold[3]Simple to prepare, suitable for early-stage screening.[7]DMSO, Ethanol, Propylene Glycol, PEG 400[7]
pH Adjustment 10 to 1,000-fold (for ionizable drugs)[5]Simple, cost-effective.Citrate buffer, Phosphate buffer[5]
Solid Dispersions 10 to 200-fold[11][18]Significant enhancement in dissolution rate and solubility.[11]PVP, HPMC, Soluplus®, PEG 6000[12][19]
Nanomilling 5 to 50-fold[15][17]Increases dissolution rate, applicable to nearly any API.[10][17]Surfactants (e.g., Polysorbate 80), Polymers (e.g., HPMC)
Cyclodextrin Complexation 10 to 10,000-fold[14]High solubilization capacity, can reduce toxicity.β-Cyclodextrin, HP-β-CD, SBE-β-CD
Lipid-Based Formulations 10 to 1,000-fold[4][20]Improves oral bioavailability for lipophilic drugs.[13]Oils (e.g., sesame oil), Surfactants (e.g., Cremophor® EL, Tween® 80), Co-solvents (e.g., Transcutol®)[20]

Experimental Protocols

Protocol 1: Co-solvent Formulation Preparation
  • Objective: To prepare a solution of this compound using a co-solvent system for in vitro testing.

  • Materials: this compound powder, Dimethyl Sulfoxide (DMSO), Target aqueous buffer (e.g., PBS pH 7.4).

  • Procedure:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Vortex or sonicate the solution until the compound is fully dissolved.

    • Serially dilute the stock solution in the target aqueous buffer to the final desired concentrations.

    • Ensure the final DMSO concentration in the assay is kept to a minimum (ideally ≤0.5%) to avoid solvent-induced artifacts.

    • Visually inspect for any signs of precipitation after dilution.

    • Use the formulation immediately after preparation.

Protocol 2: Solid Dispersion by Solvent Evaporation
  • Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.

  • Materials: this compound powder, a hydrophilic carrier (e.g., Polyvinylpyrrolidone K30 - PVP K30), a common solvent (e.g., methanol or ethanol).[18]

  • Procedure:

    • Determine the desired ratio of this compound to carrier (e.g., 1:1, 1:5, 1:10 by weight).

    • Completely dissolve the appropriate amounts of this compound and PVP K30 in a sufficient volume of methanol in a round-bottom flask.[21]

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a thin, solid film is formed on the flask wall.[21]

    • Further dry the solid dispersion in a vacuum oven overnight to remove any residual solvent.

    • Scrape the solid dispersion from the flask and grind it into a fine powder using a mortar and pestle.

    • The resulting powder can be dissolved in an aqueous buffer for testing.

Protocol 3: Cyclodextrin Inclusion Complex by Kneading Method
  • Objective: To prepare an inclusion complex of this compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve aqueous solubility.

  • Materials: this compound powder, HP-β-CD, Deionized water.

  • Procedure:

    • Place a specific molar ratio of this compound and HP-β-CD (e.g., 1:2) in a glass mortar.[22]

    • Add a small amount of water to the mixture to form a thick paste.[12]

    • Knead the paste thoroughly with a pestle for 30-60 minutes.[3][22]

    • Dry the resulting paste in an oven at a controlled temperature (e.g., 50°C) until a constant weight is achieved.

    • Pulverize the dried complex into a fine powder.

    • This powder can now be tested for its solubility and dissolution properties in aqueous media.

Visualizations

Workflow and Pathway Diagrams

Caption: Decision workflow for selecting a solubility enhancement method.

start_node Weigh this compound Powder & Excipient(s) prep Prepare Formulation (e.g., Solid Dispersion, Co-solvent, etc.) start_node->prep process_node process_node qc_node qc_node output_node output_node dissolve Dissolve/Disperse in Aqueous Buffer prep->dissolve qc Quality Control: - Visual Inspection - pH Measurement - Concentration Check (HPLC) dissolve->qc final_dilution Final Dilution to Working Concentration qc->final_dilution assay Add to In Vitro Assay (e.g., Cell Culture) final_dilution->assay

Caption: General experimental workflow for formulation preparation.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor receptor This compound This compound protein protein effect effect Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA activates This compound This compound (Solubilized) This compound->KinaseA inhibits KinaseB Kinase B KinaseA->KinaseB phosphorylates Substrate Substrate Protein KinaseB->Substrate phosphorylates Response Cellular Response (e.g., Proliferation) Substrate->Response

Caption: Hypothetical signaling pathway for a kinase inhibitor like this compound.

References

Optimizing AB131 concentration for synergistic effect with PAS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of AB131 for a synergistic effect with para-aminosalicylic acid (PAS).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for PAS?

A1: Para-aminosalicylic acid (PAS) is a bacteriostatic agent primarily used in the treatment of multidrug-resistant tuberculosis. It functions as a prodrug that targets the folate synthesis pathway in Mycobacterium tuberculosis.[1][2][3] PAS acts as a competitive inhibitor of dihydropteroate synthase (DHPS), mimicking the substrate para-aminobenzoic acid (PABA).[1][2] This inhibition disrupts the production of dihydrofolic acid, a crucial precursor for DNA and RNA synthesis, thereby impeding bacterial replication.[1][2] Additionally, PAS may also interfere with iron metabolism within the bacteria.[1]

Q2: What is the rationale for combining this compound with PAS?

A2: As a hypothetical novel antibiotic, this compound is presumed to target a distinct pathway essential for Mycobacterium tuberculosis survival. The rationale for combining this compound with PAS is to achieve a synergistic effect, where the combined antibacterial activity is greater than the sum of their individual effects. This can lead to lower required doses of each drug, potentially reducing toxicity and minimizing the development of drug resistance.

Q3: How is synergy between two antimicrobial agents quantified?

A3: Synergy is commonly quantified using the Combination Index (CI) method developed by Chou and Talalay.[4][5] The CI provides a quantitative measure of the interaction between two drugs. A CI value less than 1 indicates synergism, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[4][5] Another common method is the calculation of the Fractional Inhibitory Concentration (FIC) index from a checkerboard assay. An FIC index of ≤0.5 is generally considered synergistic.[6][7]

Q4: What experimental designs are recommended for assessing the synergy between this compound and PAS?

A4: The checkerboard assay is a widely used in vitro method to assess drug interactions.[6][8][9] This method involves a two-dimensional titration of both compounds, alone and in combination, to determine the minimum inhibitory concentration (MIC) of each drug and their combinations. The data from a checkerboard assay can then be used to calculate the FIC index and Combination Index to quantify synergy.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in MIC determination for single agents. Inconsistent inoculum size. Improper serial dilutions. Contamination of cultures.Ensure the bacterial inoculum is standardized to a 0.5 McFarland turbidity standard.[6] Use calibrated pipettes and fresh dilution series for each experiment. Perform sterility checks on media and reagents.
No synergistic effect observed at tested concentrations. The tested concentration range is not optimal. The drugs may not have a synergistic relationship.Expand the concentration range for both this compound and PAS in the checkerboard assay. Re-evaluate the initial hypothesis of synergy based on the known mechanisms of action.
Checkerboard assay results are difficult to interpret (e.g., "skipped wells"). Drug precipitation at higher concentrations. Bacterial clumping.Check the solubility of this compound and PAS in the assay medium. Consider using a different solvent or adjusting the pH. Ensure a homogenous bacterial suspension before inoculation.
Combination Index (CI) values are consistently close to 1. The interaction between this compound and PAS is additive, not synergistic.While an additive effect can still be beneficial, if synergy is the primary goal, consider combining this compound or PAS with other antimicrobial agents that have different mechanisms of action.
Antagonism is observed (CI > 1). The two drugs may have opposing effects on a shared metabolic or signaling pathway.Discontinue further investigation of this specific combination. Investigate the underlying mechanisms to understand the antagonistic interaction.

Experimental Protocols

Checkerboard Assay for this compound and PAS Synergy

This protocol is designed to determine the synergistic activity of this compound and PAS against Mycobacterium tuberculosis using a 96-well microplate format.

Materials:

  • 96-well microtiter plates

  • This compound stock solution

  • PAS stock solution

  • Mycobacterium tuberculosis culture

  • Middlebrook 7H9 broth supplemented with OADC

  • Sterile multichannel pipettes and tips

  • Microplate reader

Methodology:

  • Prepare Drug Dilutions:

    • Along the x-axis of the 96-well plate, prepare serial twofold dilutions of this compound in Middlebrook 7H9 broth.

    • Along the y-axis, prepare serial twofold dilutions of PAS in Middlebrook 7H9 broth.

    • The final plate should contain wells with varying concentrations of this compound, PAS, and their combinations. Include wells with each drug alone and no-drug controls.

  • Inoculum Preparation:

    • Grow Mycobacterium tuberculosis to mid-log phase.

    • Adjust the bacterial suspension to a 0.5 McFarland turbidity standard.

    • Dilute the standardized inoculum to the desired final concentration in Middlebrook 7H9 broth.

  • Inoculation:

    • Add the prepared bacterial inoculum to each well of the 96-well plate.

  • Incubation:

    • Seal the plates and incubate at the appropriate temperature and duration for Mycobacterium tuberculosis growth.

  • Data Collection:

    • After incubation, determine the MIC for each drug alone and in combination by visual inspection for turbidity or by measuring the optical density (OD) using a microplate reader. The MIC is the lowest concentration that inhibits visible growth.

  • Data Analysis:

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination using the following formulas:

      • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

      • FIC of PAS = (MIC of PAS in combination) / (MIC of PAS alone)

    • Calculate the FIC Index for each combination:

      • FIC Index = FIC of this compound + FIC of PAS

    • Interpret the results:

      • Synergy: FIC Index ≤ 0.5

      • Additive: 0.5 < FIC Index ≤ 1

      • Indifference: 1 < FIC Index ≤ 4

      • Antagonism: FIC Index > 4

Data Presentation

Table 1: Example Checkerboard Assay Results for this compound and PAS

This compound (µg/mL)PAS (µg/mL)Growth (+/-)
8 (MIC)0-
40+
20+
10+
016 (MIC)-
08+
04+
02+
44-
28-

Table 2: FIC and Combination Index Calculation

This compound in Combo (µg/mL)PAS in Combo (µg/mL)FIC of this compoundFIC of PASFIC IndexInterpretation
440.50.250.75Additive
280.250.50.75Additive
2 4 0.25 0.25 0.5 Synergy

Visualizations

Synergy_Workflow cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis prep_this compound Prepare this compound Stock serial_dilution Serial Dilutions of this compound & PAS in 96-well plate prep_this compound->serial_dilution prep_pas Prepare PAS Stock prep_pas->serial_dilution prep_culture Prepare M. tuberculosis Inoculum inoculation Inoculate with M. tuberculosis prep_culture->inoculation serial_dilution->inoculation incubation Incubate Plates inoculation->incubation read_mic Determine MICs incubation->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Synergy (FIC ≤ 0.5) calc_fic->interpret

Caption: Workflow for assessing this compound and PAS synergy.

PAS_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate PAS para-Aminosalicylic Acid (PAS) PAS->DHPS Competitive Inhibition DHF Dihydrofolic Acid DHPS->DHF THF Tetrahydrofolic Acid DHF->THF DNA_RNA DNA/RNA Synthesis THF->DNA_RNA

Caption: PAS mechanism of action in the folate pathway.

References

How to improve the binding affinity of AB131 derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the binding affinity of AB131 derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the general medicinal chemistry strategies to improve the binding affinity of a lead compound like this compound?

A1: Improving binding affinity is a key objective in lead optimization. Several strategies can be employed:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify different parts of the this compound scaffold and assess the impact on binding affinity. This helps to identify key pharmacophores and areas for beneficial modification.

  • Exploiting Additional Interactions: Introduce new functional groups to form additional interactions with the target protein, such as hydrogen bonds, salt bridges, or hydrophobic interactions.

  • Conformational Constraint: Rigidifying the molecule by introducing rings or other conformational locks can reduce the entropic penalty of binding, thereby improving affinity.

  • Fragment-Based Growth: If the binding mode is known, small chemical fragments can be "grown" from the core scaffold to occupy adjacent pockets in the protein's binding site.

  • Bioisosteric Replacement: Replace functional groups with others that have similar physical or chemical properties but may lead to improved affinity or other properties like selectivity and metabolic stability.

Q2: How can we enhance the specificity of this compound derivatives along with binding affinity?

A2: Enhancing specificity is crucial to minimize off-target effects. Strategies include:

  • Targeting Unique Residues: Design modifications that interact with non-conserved amino acid residues in the target's binding site compared to other related proteins.

  • Allosteric Targeting: Develop derivatives that bind to a less conserved allosteric site rather than the highly conserved active site.[1]

  • Conjugation to a Second Ligand: Linking the this compound derivative to a second molecule that binds to a proximal site on the target can significantly enhance both affinity and specificity.[2]

Q3: What role does computational chemistry play in improving the binding affinity of this compound derivatives?

A3: Computational methods are integral to modern drug discovery and can accelerate the optimization process:

  • Molecular Docking: Predicts the preferred orientation of a molecule when bound to a target protein. This can help prioritize which derivatives to synthesize.[3]

  • Molecular Dynamics (MD) Simulations: Simulates the movement of the protein-ligand complex over time, providing insights into the stability of the interaction and the role of conformational changes.[4]

  • Free Energy Calculations: More computationally intensive methods that can provide a more accurate prediction of binding affinity.

Troubleshooting Guide for Binding Affinity Experiments

Q1: We are observing high background noise in our binding assays for this compound derivatives. What could be the cause and how can we fix it?

A1: High background noise can obscure real binding signals. Here are some common causes and solutions:

  • Non-Specific Binding: The compound may be binding to the assay plate or other components.

    • Solution: Optimize blocking conditions by trying different blocking agents (e.g., BSA, casein).[5] Adding a small amount of a non-ionic detergent (e.g., Tween-20) to the wash buffers can also help.[6]

  • Reagent Quality: Poor quality or expired reagents can contribute to high background.

    • Solution: Ensure all buffers and reagents are freshly prepared and of high quality.[5]

Q2: The measured binding affinity of our this compound derivatives is not reproducible between experiments. What are the potential reasons?

A2: Poor reproducibility is a common issue in binding assays. Consider the following:

  • Inconsistent Protocols: Minor variations in experimental steps can lead to significant differences in results.

    • Solution: Adhere strictly to standardized protocols for sample preparation, incubation times, and temperatures.[5]

  • Equilibration Time: The binding reaction may not have reached equilibrium.

    • Solution: Vary the incubation time to ensure that the measured binding is stable over time.[7]

  • Protein Quality and Concentration: The concentration or activity of the target protein may vary between batches.

    • Solution: Use a consistent source and batch of the target protein. Accurately determine the active protein concentration for each batch.

Q3: We are not observing any binding for our newly synthesized this compound derivatives. What should we check?

A3: A complete lack of signal can be due to several factors:

  • Inactive Compound: The synthesized derivative may be inactive or degraded.

    • Solution: Verify the identity and purity of the compound using analytical techniques like NMR and mass spectrometry.

  • Inactive Protein: The target protein may be misfolded or inactive.

    • Solution: Check the activity of the protein using a known ligand or a functional assay.

  • Assay Conditions: The buffer conditions (pH, ionic strength) may not be optimal for binding.

    • Solution: Systematically vary the assay conditions to find the optimal environment for the protein-ligand interaction.

Experimental Protocols

Protocol 1: Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a technique used to determine the thermodynamic parameters of interactions in solution. It directly measures the heat released or absorbed during a binding event.

Methodology:

  • Sample Preparation:

    • Prepare a solution of the target protein (typically in the cell) and the this compound derivative (in the syringe) in the same buffer to minimize heat of dilution effects.

    • Degas the solutions to prevent air bubbles.

  • Experiment Setup:

    • Set the experimental temperature.

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe.

  • Titration:

    • Perform a series of small injections of the ligand into the protein solution.

    • Measure the heat change after each injection.

  • Data Analysis:

    • Integrate the heat peaks to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the data to a binding model to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).

Protocol 2: Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free technique for real-time monitoring of biomolecular interactions.

Methodology:

  • Immobilization:

    • Covalently attach the target protein to the surface of a sensor chip.

  • Binding Measurement:

    • Flow a solution containing the this compound derivative over the sensor surface.

    • Monitor the change in the refractive index at the surface, which is proportional to the amount of bound ligand.

  • Kinetic Analysis:

    • Measure the association rate (kon) during the sample injection and the dissociation rate (koff) during the buffer flow.

    • The binding affinity (KD) is calculated as koff/kon.

Parameter Isothermal Titration Calorimetry (ITC) Surface Plasmon Resonance (SPR)
Principle Measures heat change upon bindingMeasures change in refractive index upon binding
Immobilization Not required (in-solution)One binding partner is immobilized
Information Obtained KD, ΔH, ΔS, stoichiometryKD, kon, koff
Throughput LowerHigher

Visualizations

experimental_workflow cluster_design Design & Synthesis cluster_testing Binding Affinity Testing cluster_analysis Data Analysis & Iteration Computational Modeling Computational Modeling SAR Analysis SAR Analysis Computational Modeling->SAR Analysis Prioritize Synthesis Synthesis SAR Analysis->Synthesis Guide Primary Screening Primary Screening Synthesis->Primary Screening Test Secondary Assays (ITC, SPR) Secondary Assays (ITC, SPR) Primary Screening->Secondary Assays (ITC, SPR) Confirm Hits Data Analysis Data Analysis Secondary Assays (ITC, SPR)->Data Analysis Generate Data Lead Optimization Lead Optimization Data Analysis->Lead Optimization Inform Lead Optimization->SAR Analysis Iterate troubleshooting_logic Binding Assay Issue Binding Assay Issue High Background High Background Binding Assay Issue->High Background Poor Reproducibility Poor Reproducibility Binding Assay Issue->Poor Reproducibility No Signal No Signal Binding Assay Issue->No Signal Optimize Blocking Optimize Blocking High Background->Optimize Blocking Cause: Non-specific binding Check Reagent Quality Check Reagent Quality High Background->Check Reagent Quality Cause: Poor reagents Standardize Protocol Standardize Protocol Poor Reproducibility->Standardize Protocol Cause: Inconsistent steps Verify Equilibration Verify Equilibration Poor Reproducibility->Verify Equilibration Cause: Not at equilibrium Check Protein Activity Check Protein Activity No Signal->Check Protein Activity Cause: Inactive protein Verify Compound Integrity Verify Compound Integrity No Signal->Verify Compound Integrity Cause: Degraded compound

References

Addressing off-target effects of AB131 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the novel kinase inhibitor, AB131. This resource is designed for researchers, scientists, and drug development professionals to address potential off-target effects during experimentation. Kinase inhibitors can sometimes produce off-target effects by interacting with unintended molecules.[1] This guide provides detailed troubleshooting protocols and answers to frequently asked questions to help ensure the accuracy and specificity of your results.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for a kinase inhibitor like this compound?

A1: Off-target effects are unintended interactions of a drug with proteins other than its primary target. For this compound, which is designed to inhibit a specific primary target kinase (PTK1), off-target binding to other kinases (e.g., OTK1, OTK2) can lead to several issues:

  • Confounded Data: Unintended pathway modulation can make it difficult to attribute an observed phenotype solely to the inhibition of PTK1.

  • Toxicity: Inhibition of essential "housekeeping" kinases can lead to cellular toxicity.

  • Misinterpretation of Mechanism: Off-target effects can obscure the true biological role of the intended target.[2]

Q2: My experimental phenotype is not what I expected after this compound treatment. How can I determine if this is due to an off-target effect?

A2: An unexpected phenotype is a common indicator of potential off-target activity. A systematic approach is required to dissect on-target versus off-target effects. We recommend following the workflow outlined in the "Troubleshooting Guide 1" below, which includes performing dose-response experiments, using structurally different inhibitors, and employing genetic validation methods.

Q3: What are the known off-target kinases for this compound and at what concentrations do these effects become significant?

A3: Based on broad kinase screening panels, this compound has known off-target activity against Off-Target Kinase 1 (OTK1) and Off-Target Kinase 2 (OTK2). It is crucial to use this compound at a concentration that is selective for its primary target. Below is a summary of the inhibitory concentrations (IC50).

Target Kinase IC50 (nM) Recommended Max Concentration for Selective On-Target Effect
PTK1 (Primary) 15100 nM
OTK1 (Off-Target)850-
OTK2 (Off-Target)1200-
Troubleshooting Guides
Guide 1: Unexpected Phenotype Observed After this compound Treatment

If your experiment yields an unexpected biological outcome, this guide provides a systematic workflow to determine if the cause is an off-target effect of this compound.

G cluster_0 Start: Unexpected Phenotype cluster_1 Initial Validation cluster_2 Orthogonal Controls cluster_3 Investigation & Conclusion start Unexpected Phenotype with this compound dose_response 1. Perform Dose-Response Curve start->dose_response target_engagement 2. Confirm Target Engagement (e.g., CETSA) dose_response->target_engagement diff_inhibitor 3. Use Structurally Unrelated PTK1 Inhibitor target_engagement->diff_inhibitor genetic_knockdown 4. Use Genetic Method (siRNA/CRISPR) for PTK1 diff_inhibitor->genetic_knockdown phenotype_reproduced Phenotype Reproduced? genetic_knockdown->phenotype_reproduced off_target_likely Conclusion: Off-Target Effect Likely phenotype_reproduced->off_target_likely No   on_target_effect Conclusion: On-Target Effect Confirmed phenotype_reproduced->on_target_effect  Yes

Detailed Methodologies:

  • Perform a Dose-Response Curve:

    • Objective: To determine if the phenotype is dose-dependent and correlates with the IC50 of the primary target (PTK1).

    • Protocol: Treat cells with a range of this compound concentrations (e.g., from 1 nM to 10 µM). Measure the phenotypic endpoint at each concentration.

    • Interpretation: If the EC50 (effective concentration for 50% of the phenotype) is significantly higher than the IC50 for PTK1, it suggests an off-target effect may be responsible.

  • Confirm Target Engagement (Cellular Thermal Shift Assay - CETSA):

    • Objective: To verify that this compound is binding to its intended target, PTK1, in a cellular context at the concentrations used.[3][4][5]

    • Protocol:

      • Treat intact cells with both vehicle (DMSO) and this compound at the desired concentration.

      • Heat aliquots of the treated cells across a range of temperatures (e.g., 40°C to 70°C).

      • Lyse the cells and separate the soluble protein fraction from the precipitated aggregates via centrifugation.

      • Analyze the amount of soluble PTK1 at each temperature point using Western blot or other protein detection methods.

    • Interpretation: A shift in the melting curve of PTK1 to a higher temperature in this compound-treated cells confirms target engagement.[4] The absence of a shift may indicate issues with cell permeability or compound stability.

  • Use a Structurally Unrelated PTK1 Inhibitor:

    • Objective: To see if a different inhibitor for the same target reproduces the phenotype.

    • Protocol: Select a validated inhibitor for PTK1 that has a different chemical scaffold from this compound. Perform the experiment using this control compound.

    • Interpretation: If the control inhibitor reproduces the phenotype, it strengthens the case for an on-target effect. If it does not, an off-target effect of this compound is likely.

  • Use Genetic Knockdown/Knockout:

    • Objective: To mimic the effect of PTK1 inhibition without using a small molecule, thereby eliminating off-target pharmacological effects.

    • Protocol: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of PTK1 in your cell model.

    • Interpretation: If the genetic knockdown/knockout phenocopies the effect of this compound treatment, the phenotype is very likely on-target.

Guide 2: Validating a Suspected Off-Target Effect

If you suspect this compound is acting through a specific off-target kinase (e.g., OTK1), the following experiments can help confirm this hypothesis.

G cluster_0 Hypothesis cluster_1 Validation Steps cluster_2 Rescue Experiment Detail cluster_3 Conclusion start Hypothesis: This compound phenotype is due to inhibition of OTK1 kinase_assay 1. In Vitro Kinase Assay (this compound on OTK1) start->kinase_assay rescue_exp 2. Rescue Experiment kinase_assay->rescue_exp knockdown a. Knock down endogenous OTK1 (siRNA) phenotype_rescued Phenotype Rescued? rescue_exp->phenotype_rescued express_mutant b. Express siRNA-resistant, This compound-insensitive OTK1 mutant treat c. Treat with this compound off_target_confirmed Conclusion: Off-Target Effect Confirmed phenotype_rescued->off_target_confirmed  Yes off_target_unlikely Conclusion: Off-Target Effect Unlikely phenotype_rescued->off_target_unlikely No  

Detailed Methodologies:

  • In Vitro Kinase Assay:

    • Objective: To directly measure the inhibitory activity of this compound on the purified off-target kinase, OTK1.

    • Protocol:

      • Combine recombinant OTK1 protein, its specific substrate, and ATP in a reaction buffer.

      • Add varying concentrations of this compound to the reaction.

      • Incubate to allow for the kinase reaction to proceed.

      • Measure substrate phosphorylation using a suitable method (e.g., radiometric assay or fluorescence-based assay).[6][7][8]

      • Calculate the IC50 of this compound for OTK1.

    • Interpretation: If the IC50 for OTK1 is within the concentration range used in your cellular experiments, it provides direct biochemical evidence of off-target inhibition.

  • Phenotype Rescue Experiment:

    • Objective: To demonstrate that the observed phenotype is specifically due to the inhibition of OTK1. This is a crucial experiment for confirming off-target specificity.[9][10]

    • Protocol:

      • Design an expression vector for an OTK1 mutant that is resistant to this compound inhibition (e.g., by mutating the drug-binding pocket) but retains its kinase activity.

      • Use siRNA to knock down the endogenous OTK1 in your cells. This should replicate the phenotype observed with this compound if the hypothesis is correct.

      • Transfect the cells with the this compound-resistant OTK1 mutant.

      • Treat the transfected cells with this compound.

    • Interpretation: If the expression of the resistant OTK1 mutant "rescues" the cells from the this compound-induced phenotype, it provides strong evidence that the effect is mediated through the inhibition of OTK1.[9]

Further Support

For further characterization of this compound's specificity, consider utilizing kinome-wide profiling services which can screen the inhibitor against hundreds of kinases.[11][12][13][14] This provides a comprehensive view of its selectivity profile and can help identify other potential off-targets. If you have additional questions or require further assistance, please contact our technical support team.

References

Refining experimental protocols for AB131 stability

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for stability testing of the small molecule compound AB131.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of small molecule drugs like this compound is primarily influenced by environmental factors such as temperature, humidity, and light.[1] Physicochemical properties including pH, ionic strength, and the presence of oxidizing agents can also significantly impact its degradation rate.[2] It is crucial to consider these factors during formulation development and in the design of stability studies.[2][3]

Q2: What are the initial, critical stability studies that should be performed on this compound?

A2: At the outset, forced degradation (or stress testing) studies are recommended.[4][5] These studies expose this compound to harsh conditions (e.g., high heat, extreme pH, oxidation, and intense light) to rapidly identify potential degradation pathways and validate the stability-indicating power of analytical methods.[6] Following stress testing, systematic photostability and temperature stability studies under conditions outlined by ICH guidelines should be initiated.[1][4][7][8]

Q3: How should I prepare this compound for stability testing in solution?

A3: Whenever possible, dissolve and inject samples in the mobile phase that will be used for analysis (e.g., by HPLC).[9] If this is not feasible, ensure the injection solvent is of a lower eluotropic strength than the mobile phase to avoid peak distortion.[9] For pH stability studies, use appropriate buffers and ensure the pH of the solution is stable within +/- 1 unit of the buffer's pKa.[9]

Q4: What regulatory guidelines should I follow for this compound stability testing?

A4: The most critical guidelines are those from the International Council for Harmonisation (ICH), specifically ICH Q1A(R2) for general stability testing and ICH Q1B for photostability testing.[1][4][7][10] These documents provide a harmonized framework for the design, execution, and evaluation of stability studies required for regulatory submissions.[4]

Troubleshooting Guide

Issue 1: Inconsistent retention times for this compound on HPLC analysis.

Possible Cause Troubleshooting Step
Fluctuating Column Temperature Use a thermostatically controlled column oven to maintain a consistent temperature.[11][12]
Incorrect Mobile Phase Composition Prepare fresh mobile phase daily. Ensure all components are fully dissolved and mixed. For gradient methods, check that the pump's proportioning valves are functioning correctly.[9][11]
Insufficient Column Equilibration Increase the column equilibration time, especially after changing the mobile phase. Flushing with at least 10-20 column volumes is recommended.[11][12]
Air Bubbles in the System Degas the mobile phase before use. Purge the pump and detector to remove any trapped air bubbles.[11]

Issue 2: Appearance of unexpected peaks (ghost peaks) in the chromatogram.

Possible Cause Troubleshooting Step
Contaminated Mobile Phase Use only high-purity, HPLC-grade solvents and reagents.[9] Filter all aqueous buffers before use.
Sample Carryover Implement a robust needle wash protocol in the autosampler, using a strong solvent to clean the injection port and needle between injections.
Late-Eluting Compounds Extend the run time of your HPLC method to ensure all components from the previous injection have fully eluted before the next injection begins.
Degradation in Autosampler If this compound is unstable at room temperature, use a cooled autosampler to prevent degradation while samples are queued for analysis.

Issue 3: this compound appears to be rapidly degrading in an aqueous buffer.

Possible Cause Troubleshooting Step
pH-Mediated Hydrolysis The compound may be susceptible to acid- or base-catalyzed hydrolysis. Conduct a pH-stability profile to identify the pH range where this compound is most stable.[2] Most drugs exhibit maximum stability between pH 4 and 8.[2]
Oxidation If the buffer is not de-gassed, dissolved oxygen can cause oxidative degradation. Prepare buffers with freshly boiled and cooled water or sparge with an inert gas (e.g., nitrogen or argon). Consider adding an antioxidant if compatible with the formulation.
Photodegradation The degradation may be induced by ambient light. Protect the solution from light by using amber vials or covering the container with aluminum foil.[7] Conduct a formal photostability study to confirm light sensitivity.[4]

Experimental Protocols

Photostability Testing of this compound (Based on ICH Q1B)

This protocol is designed to determine the intrinsic photostability of this compound. It involves a two-part process of forced degradation and confirmatory testing.[5]

Methodology:

  • Sample Preparation: Prepare a solution of this compound in a chemically inert and transparent container. A solid-state sample should also be tested, spread thinly (no more than 3mm thick) on an inert surface.[4]

  • Control Samples: Prepare identical "dark" control samples by wrapping them securely in aluminum foil. These controls are stored under the same temperature and humidity conditions but protected from light to differentiate between light-induced and thermal degradation.[4]

  • Light Exposure: Expose the test samples to a light source that conforms to ICH Q1B guidelines, which specifies an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.[5] This can be achieved using a calibrated artificial daylight lamp (e.g., Xenon or metal halide) or a combination of cool white fluorescent and near-UV lamps.[4][5]

  • Analysis: At appropriate time points, analyze both the exposed and dark control samples. Use a validated, stability-indicating HPLC method to determine the purity of this compound and quantify any degradation products.

  • Evaluation: Compare the results from the exposed samples to those of the dark controls. Significant degradation in the exposed sample, but not the control, indicates photosensitivity.

Thermal Stability Profiling (Thermal Shift Assay)

A Thermal Shift Assay (TSA), or Differential Scanning Fluorimetry (DSF), can be used to quickly assess how different buffer conditions affect the thermal stability of this compound if it has a protein target. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature (Tm).[13][14]

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the target protein.

    • Prepare a stock solution of this compound.

    • Prepare a series of buffers across a range of pH values (e.g., citrate for pH 4-6, phosphate for pH 6-8, Tris for pH 8-9).

    • Prepare a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

  • Assay Setup: In a 96-well or 384-well PCR plate, combine the target protein, the appropriate buffer, the fluorescent dye, and either this compound or a vehicle control.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument. Program a temperature ramp, typically from 25 °C to 95 °C, increasing in small increments.[13]

  • Fluorescence Monitoring: Monitor the fluorescence intensity at each temperature increment. As the protein unfolds, the dye binds to newly exposed hydrophobic cores, causing a sharp increase in fluorescence.[13]

  • Data Analysis: Plot fluorescence versus temperature to generate a melt curve. The midpoint of the transition is the melting temperature (Tm). A higher Tm in the presence of this compound indicates thermal stabilization.[13][15]

pH Stability Profile

This protocol determines the stability of this compound across a range of pH values, which is critical for developing liquid formulations.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 7, 9, and 12).

  • Sample Incubation: Prepare solutions of this compound at a known concentration in each buffer. Store these solutions at a constant, controlled temperature (e.g., 40°C to accelerate degradation).

  • Time-Point Sampling: At predetermined time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution. Quench the degradation reaction if necessary (e.g., by neutralizing the pH or freezing).

  • Analysis: Analyze each sample using a validated, stability-indicating HPLC method to measure the remaining concentration of this compound.

  • Data Analysis: For each pH, plot the natural logarithm of the this compound concentration versus time. The slope of this line corresponds to the observed degradation rate constant (k_obs). A plot of log(k_obs) versus pH will reveal the pH-rate profile and identify the pH of maximum stability.

Data Summaries

Table 1: this compound Photostability Data

ConditionInitial Purity (%)Purity after 1.2M lux-hrs (%)Degradation (%)Appearance of Degradants
Exposed Sample 99.892.57.3Yes (2 major peaks)
Dark Control 99.899.60.2No

Table 2: Thermal Shift Assay (Tm) of Target Protein with this compound

Buffer ConditionpHTm without this compound (°C)Tm with 50µM this compound (°C)ΔTm (°C)
Citrate 5.048.253.7+5.5
Phosphate 7.451.558.1+6.6
Tris 8.549.855.2+5.4

Table 3: pH Stability Profile of this compound at 40°C

pHDegradation Rate Constant (k_obs, hr⁻¹)Half-life (t½, hours)
2.10.0858.2
4.50.01163.0
7.40.00977.0
9.20.04216.5

Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation & Initial Assessment cluster_formal Phase 2: Formal ICH Stability Studies cluster_analysis Phase 3: Analysis & Reporting start Start: New Batch of this compound stress Forced Degradation (Heat, pH, Light, Oxidation) start->stress method_val Validate Stability- Indicating Method stress->method_val long_term Long-Term Study (e.g., 25°C / 60% RH) method_val->long_term accelerated Accelerated Study (e.g., 40°C / 75% RH) method_val->accelerated photo Photostability Study (ICH Q1B) method_val->photo pull_samples Pull Samples at Time Points (0, 3, 6, 12 mo) long_term->pull_samples accelerated->pull_samples photo->pull_samples hplc_analysis Analyze Purity & Degradants via HPLC pull_samples->hplc_analysis data_eval Evaluate Data & Determine Shelf-Life hplc_analysis->data_eval report Generate Stability Report data_eval->report

Caption: Workflow for comprehensive stability testing of this compound.

Troubleshooting_Logic cluster_sample Sample Integrity cluster_system HPLC System cluster_method Method Parameters start Problem: Inconsistent This compound Peak Area in HPLC check_dilution Verify sample dilution and preparation accuracy start->check_dilution Check Sample First check_leak Check for leaks in pump, injector, and fittings start->check_leak Check System Hardware check_integration Review peak integration parameters start->check_integration Check Method Settings check_stability Is this compound stable in the diluent/autosampler? check_dilution->check_stability end_node Problem Resolved check_stability->end_node check_flow Verify pump flow rate is accurate and stable check_leak->check_flow check_detector Check detector lamp energy and wavelength check_flow->check_detector check_detector->end_node check_equilibration Is column equilibration time sufficient? check_integration->check_equilibration check_equilibration->end_node

Caption: Decision tree for troubleshooting HPLC peak area variability.

Signaling_Pathway Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activates RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->MEK Inhibits

Caption: Hypothetical signaling pathway showing this compound as a MEK inhibitor.

References

Technical Support Center: MsmMTHFR Expression and Purification for Enzymatic Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges in the expression and purification of Mycobacterium smegmatis methylenetetrahydrofolate reductase (MsmMTHFR) for enzymatic and drug development studies.

Frequently Asked Questions (FAQs)

Q1: What are the unique characteristics of MsmMTHFR that can affect its expression and purification?

A1: Mycobacterium smegmatis possesses non-canonical MTHFR enzymes, such as MSMEG_6596 and MSMEG_6649. Unlike the MTHFR found in many other organisms, these are monomeric proteins that do not require a flavin adenine dinucleotide (FAD) coenzyme for their activity.[1] This FAD-independence is a crucial factor to consider during purification and activity assays, as the protein's stability and folding may differ from typical flavoproteins.

Q2: I am observing very low yields of soluble MsmMTHFR after cell lysis. What could be the cause?

A2: Low solubility is a common issue in recombinant protein expression.[2] Several factors could contribute to this:

  • Expression Temperature: High induction temperatures can lead to rapid protein synthesis and the formation of insoluble inclusion bodies.

  • Codon Usage: The codon usage of the M. smegmatis gene may not be optimal for the E. coli expression host.

  • Lysis Conditions: Harsh lysis methods, such as excessive sonication, can lead to protein denaturation and aggregation.

Q3: My purified MsmMTHFR shows no enzymatic activity. What are the possible reasons?

A3: Lack of enzymatic activity can stem from several issues:

  • Incorrect Assay Conditions: Ensure the buffer composition, pH, and substrate concentrations are appropriate for MsmMTHFR. Enzyme assays have been performed at 25°C in 100 mM potassium phosphate buffer (pH 8.0).[1]

  • Protein Misfolding or Denaturation: The protein may have been denatured during purification. The absence of the FAD cofactor in MsmMTHFR might make it susceptible to different denaturation pathways compared to canonical MTHFRs.

  • Absence of Necessary Reductants: The assay for MTHFR activity typically involves monitoring the oxidation of NAD(P)H. Ensure fresh and appropriate concentrations of NADH or NADPH are used.

Q4: I am having trouble with the affinity purification of my His-tagged MsmMTHFR. The protein is not binding to the column efficiently. What can I do?

A4: Poor binding to affinity columns is a frequent problem.[3][4] Here are some troubleshooting steps:

  • Accessibility of the Tag: The affinity tag (e.g., His-tag) might be buried within the folded protein. Consider moving the tag to the other terminus of the protein.

  • Flow Rate: A high flow rate during sample application can reduce the binding efficiency.

  • Buffer Composition: Ensure the lysis and binding buffers do not contain components that interfere with binding (e.g., high concentrations of imidazole for His-tag purification).

Troubleshooting Guides

Low Expression and/or Solubility of MsmMTHFR
Problem Possible Cause Recommended Solution
Low or no protein expression Inefficient transcription or translation.Optimize codon usage for the expression host (e.g., E. coli). Use a stronger promoter or a different expression vector.
Plasmid instability.Ensure appropriate antibiotic selection is maintained throughout cell growth.
Protein is in inclusion bodies High induction temperature leading to misfolding.Lower the induction temperature (e.g., to 16-20°C) and express for a longer period (16-24 hours).
High inducer concentration causing rapid expression.Reduce the concentration of the inducer (e.g., IPTG).
Inefficient protein folding.Co-express with molecular chaperones (e.g., GroEL/GroES) to assist in proper folding.[2]
Low yield of soluble protein after lysis Inefficient cell lysis.Optimize lysis method. For sonication, use short bursts on ice to prevent overheating and protein denaturation.[5] Consider enzymatic lysis (e.g., lysozyme) in combination with mechanical methods.
Protein precipitation after lysis.Add stabilizing agents to the lysis buffer, such as glycerol (5-10%) or non-ionic detergents.
Inefficient Protein Purification
Problem Possible Cause Recommended Solution
Poor binding to affinity column Affinity tag is not accessible.Re-clone with the affinity tag at the opposite terminus.
Incorrect buffer conditions.Ensure the pH and ionic strength of the binding buffer are optimal for the affinity resin. For His-tags, a pH between 7.0 and 8.0 is generally recommended.
Presence of interfering substances.Ensure the cell lysate is clarified by centrifugation and filtration to remove cell debris. For His-tag purification, avoid high concentrations of chelating agents like EDTA.
Protein elutes with many contaminants Non-specific binding of host proteins.Increase the stringency of the wash steps. For His-tag purification, add a low concentration of imidazole (10-20 mM) to the wash buffer.
Inappropriate affinity resin.Consider using a different type of affinity tag and resin (e.g., Strep-tag, GST-tag).
Protein precipitates after elution High protein concentration in elution buffer.Elute into a buffer containing stabilizing agents like glycerol or arginine. Perform a buffer exchange or dialysis into a suitable storage buffer immediately after elution.
Unfavorable buffer conditions.Optimize the pH and ionic strength of the elution and storage buffers.

Experimental Protocols

Detailed Methodology for MsmMTHFR Expression and Purification

This protocol is a general guideline for the expression of a tagged MsmMTHFR in E. coli and its subsequent purification.

1. Expression

  • Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the expression vector containing the MsmMTHFR gene.

  • Starter Culture: Inoculate 10 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic with a single colony and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.

  • Incubation: Continue to incubate the culture at 18°C for 16-20 hours with shaking.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.

2. Purification

  • Cell Lysis: Resuspend the cell pellet in 30 mL of lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 5% glycerol, 1 mM DTT). Add protease inhibitors. Lyse the cells by sonication on ice.[5]

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Filter the supernatant through a 0.45 µm filter.

  • Affinity Chromatography: Load the clarified lysate onto a pre-equilibrated Ni-NTA affinity column. Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole). Elute the protein with elution buffer (lysis buffer with 250-500 mM imidazole).

  • Buffer Exchange: Immediately perform a buffer exchange of the eluted fractions into a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT) using a desalting column or dialysis.

  • Purity Analysis: Analyze the purified protein by SDS-PAGE.

Visualizations

experimental_workflow cluster_expression Protein Expression cluster_purification Protein Purification Transformation Transformation of E. coli Starter_Culture Overnight Starter Culture Transformation->Starter_Culture Inoculate Large_Scale_Culture 1L Culture Growth Starter_Culture->Large_Scale_Culture Inoculate Induction Induction Large_Scale_Culture->Induction OD600 0.6-0.8 Incubation Low Temperature Incubation Induction->Incubation Add IPTG Harvesting Cell Harvesting Incubation->Harvesting 16-20h Cell_Lysis Cell Lysis (Sonication) Harvesting->Cell_Lysis Clarification Lysate Clarification Cell_Lysis->Clarification Centrifuge Affinity_Chromatography Affinity Chromatography Clarification->Affinity_Chromatography Load Lysate Buffer_Exchange Buffer Exchange Affinity_Chromatography->Buffer_Exchange Elute Purity_Analysis Purity Analysis Buffer_Exchange->Purity_Analysis SDS-PAGE

Caption: Workflow for MsmMTHFR Expression and Purification.

troubleshooting_logic cluster_expression_issues Expression Problems cluster_lysis_issues Lysis & Solubility Problems Start Low Soluble MsmMTHFR Yield Inclusion_Bodies Inclusion Bodies Detected? Start->Inclusion_Bodies Optimize_Induction Lower Temperature Reduce IPTG Inclusion_Bodies->Optimize_Induction Yes Inefficient_Lysis Inefficient Lysis? Inclusion_Bodies->Inefficient_Lysis No end_point Re-evaluate Yield Optimize_Induction->end_point Optimize_Lysis Modify Lysis Protocol Add Stabilizers Inefficient_Lysis->Optimize_Lysis Yes Inefficient_Lysis->end_point No Optimize_Lysis->end_point

Caption: Troubleshooting Logic for Low Protein Yield.

References

Technical Support Center: Improving the Yield of AB131 Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the synthesis of the AB131 compound. The following information is designed to address specific issues that may be encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the general synthesis route for this compound?

A1: The synthesis of this compound is a three-step process. It begins with a Suzuki coupling of key starting materials (A and B) to form intermediate C. This is followed by the Boc protection of an amine group on intermediate C to yield intermediate D. The final step is a saponification of an ester group on intermediate D to produce the final this compound compound.

Q2: My overall yield for the this compound synthesis is consistently low. Where should I start troubleshooting?

A2: Low overall yield can result from inefficiencies in any of the three steps. It is recommended to analyze the yield of each individual step to pinpoint the problematic transformation. Start by troubleshooting the first step, the Suzuki coupling, as impurities or low yield from this step will negatively impact subsequent reactions.

Q3: Are there any known stability issues with the intermediates or the final this compound product?

A3: Intermediate C can be sensitive to strongly acidic conditions. The final product, this compound, should be stored at low temperatures (-20°C) and under an inert atmosphere (nitrogen or argon) to prevent degradation over time.

Troubleshooting Guides

Issue 1: Low Yield in Step 1 (Suzuki Coupling)

The Suzuki coupling reaction between starting material A (Aryl Boronic Acid) and B (Aryl Halide) is a critical step. Low yields are often attributed to catalyst activity, base strength, or solvent choice.

A: Several factors can be optimized to improve the yield. A systematic approach involving the screening of catalysts, ligands, bases, and solvents is recommended.

Experimental Protocol: Screening for Optimal Suzuki Coupling Conditions

  • Array Setup: In a 24-well plate, set up a series of reactions in parallel. Each well will contain starting material A (1.0 eq), starting material B (1.2 eq), and a different combination of catalyst, ligand, and base.

  • Catalyst/Ligand Screening: Test different palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligands (e.g., SPhos, XPhos). A common starting point is 2 mol% catalyst and 4 mol% ligand.

  • Base and Solvent Screening: For each catalyst/ligand combination, test a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., Toluene/H₂O, Dioxane/H₂O, 2-MeTHF).

  • Reaction Execution: Seal the plate and heat to the desired temperature (typically 80-100°C) for 12-24 hours under a nitrogen atmosphere.

  • Analysis: After cooling, quench the reactions and analyze the crude reaction mixture of each well by LC-MS or ¹H NMR to determine the conversion to intermediate C.

Data Presentation: Impact of Reaction Parameters on Suzuki Coupling Yield

Catalyst (2 mol%)Ligand (4 mol%)Base (2.0 eq)SolventTemperature (°C)Yield of Intermediate C (%)
Pd(PPh₃)₄-K₂CO₃Toluene/H₂O (4:1)9045
PdCl₂(dppf)-K₂CO₃Toluene/H₂O (4:1)9068
Pd₂(dba)₃SPhosCs₂CO₃Dioxane10085
Pd₂(dba)₃ XPhos K₃PO₄ 2-MeTHF 100 92

Note: The optimal conditions from this screening are highlighted in bold.

cluster_workflow This compound Synthesis Workflow A Starting Material A (Aryl Boronic Acid) C Intermediate C A->C Step 1: Suzuki Coupling Pd Catalyst, Base B Starting Material B (Aryl Halide) B->C D Intermediate D C->D Step 2: Boc Protection (Boc)₂O, Base This compound Final Product This compound D->this compound Step 3: Saponification LiOH, THF/H₂O

Figure 1. Overall workflow for the three-step synthesis of this compound.
Issue 2: Incomplete Reaction in Step 2 (Boc Protection)

The protection of the amine group in intermediate C is crucial for the success of the final step. An incomplete reaction can lead to complex mixtures and purification challenges.

A: Incomplete Boc protection is often due to an insufficiently reactive Boc-anhydride reagent, a weak base, or steric hindrance around the amine.

Experimental Protocol: Optimizing Boc Protection

  • Reagent Check: Ensure the di-tert-butyl dicarbonate ((Boc)₂O) is fresh, as it can degrade over time.

  • Base Selection: If using a mild base like triethylamine (TEA) is not effective, switch to a stronger, non-nucleophilic base such as 4-dimethylaminopyridine (DMAP) used catalytically with TEA, or N,N-diisopropylethylamine (DIPEA).

  • Solvent and Temperature: The reaction is typically run in aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature. Gently heating to 40°C may improve the reaction rate.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every hour. If the reaction stalls, an additional portion of (Boc)₂O (0.2 eq) can be added.

Data Presentation: Effect of Base on Boc Protection Efficiency

Base (1.5 eq)SolventTemperature (°C)Reaction Time (h)Conversion to Intermediate D (%)
Triethylamine (TEA)DCM251270
DIPEADCM251285
TEA / DMAP (cat.) DCM 25 4 >98

Note: The optimal conditions from this screening are highlighted in bold.

cluster_troubleshooting Troubleshooting Low Yield in Suzuki Coupling start Low Yield in Step 1 check_purity Check Purity of Starting Materials A & B start->check_purity screen_catalyst Screen Pd Catalysts & Ligands check_purity->screen_catalyst Purity OK screen_base Screen Bases (e.g., K₂CO₃, K₃PO₄) screen_catalyst->screen_base optimize_temp Optimize Temperature & Concentration screen_base->optimize_temp success Yield Improved optimize_temp->success

Figure 2. Decision tree for troubleshooting low yield in the Suzuki coupling step.
Issue 3: Difficulty in Step 3 (Saponification)

The final saponification step to yield this compound can be problematic, with issues ranging from incomplete hydrolysis to product degradation.

A: This balance is key. Incomplete hydrolysis suggests the conditions are too mild, while degradation points to conditions that are too harsh.

Experimental Protocol: Fine-Tuning the Saponification Reaction

  • Base Selection: Lithium hydroxide (LiOH) is often preferred as it can be effective at lower temperatures. Compare LiOH, NaOH, and KOH.

  • Temperature Control: Start the reaction at 0°C and allow it to slowly warm to room temperature. Overheating can cause degradation of the this compound product.

  • Solvent System: A mixture of THF and water is standard. Adjusting the ratio to improve the solubility of intermediate D can enhance the reaction rate.

  • Careful Workup: Upon completion, carefully acidify the reaction mixture at 0°C with a dilute acid (e.g., 1N HCl) to a pH of ~5-6. Extract the product quickly with an appropriate organic solvent (e.g., ethyl acetate).

Data Presentation: Impact of Base and Temperature on Saponification

Base (3.0 eq)Solvent SystemTemperature (°C)Time (h)Yield of this compound (%)Purity (%)
NaOHTHF/H₂O (3:1)5029580 (degradation observed)
KOHTHF/H₂O (3:1)2568892
LiOH THF/H₂O (3:1) 0 to 25 4 94 >98

Note: The optimal conditions from this screening are highlighted in bold.

cluster_params Parameter Interdependencies in this compound Synthesis params Reaction Parameters Catalyst Choice Base Strength Temperature outcomes Reaction Outcomes Yield Purity Reaction Time params:f1->outcomes:f1 params:f1->outcomes:f2 params:f2->outcomes:f1 params:f2->outcomes:f3 params:f3->outcomes:f1 params:f3->outcomes:f2 params:f3->outcomes:f3

Figure 3. Logical relationships between key reaction parameters and outcomes.

Minimizing degradation of AB131 in solution

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: AB131 is a hypothetical molecule. The data, pathways, and protocols described herein are provided as illustrative examples based on common principles of small molecule chemistry and pharmaceutical science.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound stock solutions?

For routine short-term laboratory use (up to 1 week), aqueous stock solutions of this compound should be stored refrigerated at 2-8°C and protected from light. For long-term storage, it is recommended to store aliquots of the stock solution in a non-aqueous solvent such as DMSO at -20°C or below. Avoid repeated freeze-thaw cycles.

Q2: How do pH and temperature affect the stability of this compound in aqueous solutions?

This compound is susceptible to both acid- and base-catalyzed hydrolysis, with the rate of degradation increasing at pH values outside the optimal range.[1] It is most stable in a slightly acidic to neutral pH range (pH 5.0-7.0). Elevated temperatures significantly accelerate the degradation process across all pH levels.[1]

Table 1: Stability of this compound (1 mg/mL) in Aqueous Buffers after 7 Days

TemperaturepH 3.0pH 5.0pH 7.0pH 9.0
4°C 92.5%99.1%98.5%90.3%
25°C (RT) 75.2%95.8%94.1%68.7%
40°C 51.6%88.2%85.0%45.1%
Q3: Is this compound sensitive to light?

Yes, this compound exhibits photosensitivity. Exposure to direct sunlight or strong artificial light, particularly in solution, can lead to photodegradation.[2][3] It is recommended to work with this compound solutions in a controlled lighting environment and to store them in amber vials or containers wrapped in aluminum foil to minimize light exposure.[4][5][6]

Q4: What are the primary degradation pathways for this compound?

The two primary degradation pathways identified for this compound are hydrolysis and oxidation.[7] The molecule contains an ester functional group, which is susceptible to cleavage by water (hydrolysis), especially under acidic or basic conditions.[4][8] Additionally, certain moieties in the this compound structure are prone to oxidation, a process that can be initiated by exposure to atmospheric oxygen, trace metal ions, or peroxides.[4][7]

Troubleshooting Guide

Problem: I'm observing a rapid loss of this compound activity or concentration in my experiment.

This guide will help you identify the potential cause of this compound degradation in your experimental setup.

Step 1: Review Your Solution Preparation and Storage

  • Solvent: Are you using a recommended solvent? For aqueous experiments, is the buffer system within the optimal pH range of 5.0-7.0?

  • Temperature: Was the solution prepared and stored at the correct temperature? Avoid leaving solutions at room temperature for extended periods.[3][5]

  • Light Exposure: Were the solutions protected from light during preparation, handling, and storage?[5]

  • Contaminants: Could your buffer or solvent be contaminated with oxidizing agents or metal ions? Use high-purity (e.g., HPLC-grade) solvents and fresh buffers.

Step 2: Evaluate Experimental Conditions

  • pH Shifts: Could your experimental conditions cause a shift in the pH of the this compound solution?

  • Temperature Fluctuations: Is your experiment conducted at an elevated temperature that could accelerate degradation?

  • Additives: Are other components in your experimental mixture (e.g., excipients, other compounds) known to promote hydrolysis or oxidation?

Step 3: Analyze for Degradants

If the problem persists, it is advisable to analyze your sample for the presence of degradation products using a stability-indicating method like HPLC.[9][10] An increase in impurity peaks corresponding to a decrease in the main this compound peak is a strong indicator of degradation.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol outlines a reverse-phase high-performance liquid chromatography (RP-HPLC) method to quantify this compound and separate it from its primary degradation products.

1. Objective: To develop and validate a stability-indicating HPLC method capable of separating and quantifying this compound in the presence of its potential degradation products, impurities, and excipients.[10][11]

2. Materials:

  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Formic Acid (ACS Grade)

  • Water (HPLC Grade)

  • Buffers (pH 3.0, 5.0, 7.0, 9.0)

3. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Sample Preparation (Forced Degradation): Forced degradation studies are essential to demonstrate the specificity of the stability-indicating method.[9][12]

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before injection.[13]

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 4 hours. Neutralize with 0.1 M HCl before injection.[13]

  • Oxidation: Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.[13]

  • Photolytic Degradation: Expose this compound solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[13]

5. Data Analysis:

  • Monitor the retention time of the this compound peak.

  • Calculate the peak area of this compound and any degradation products.

  • Assess peak purity to ensure no co-elution of degradants with the main this compound peak.

  • The percentage of remaining this compound can be calculated by comparing the peak area in the stressed sample to that of an unstressed control sample.

Visualizations

AB131_Degradation_Pathway cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway This compound This compound (Ester Moiety) Deg1 Degradant 1 (Carboxylic Acid) This compound->Deg1 Ester Cleavage Deg2 Degradant 2 (Alcohol) This compound->Deg2 Ester Cleavage H2O H₂O (Acid/Base Catalyzed) H2O->this compound AB131_ox This compound (Oxidizable Moiety) Deg3 Degradant 3 (Oxidized Product) AB131_ox->Deg3 Oxidation Oxidant [O] (e.g., O₂, H₂O₂) Oxidant->AB131_ox

Caption: Hypothetical degradation pathways for this compound.

Experimental_Workflow prep Prepare this compound Solution (Buffer, pH 5.0-7.0) stress Apply Stress Condition (Temp, Light, Oxidant) prep->stress sample Take Time-Point Samples (e.g., 0, 4, 8, 24h) stress->sample hplc Analyze via Stability-Indicating HPLC sample->hplc data Quantify this compound & Degradants hplc->data

Caption: Workflow for assessing this compound stability.

Troubleshooting_Degradation start Problem: Rapid this compound Degradation check_storage Review Storage Conditions: pH, Temp, Light? start->check_storage improper_storage Improper Storage Identified check_storage->improper_storage Yes check_exp Storage OK. Review Experimental Setup: Additives, Temp? check_storage->check_exp No correct_storage Action: Correct Storage Protocol (2-8°C, pH 5-7, Dark) improper_storage->correct_storage improper_exp Incompatible Conditions Identified check_exp->improper_exp Yes analyze Conditions OK. Perform HPLC Analysis check_exp->analyze No correct_exp Action: Reformulate or Modify Experimental Conditions improper_exp->correct_exp confirm_deg Confirm Degradation & Identify Degradants analyze->confirm_deg

Caption: Troubleshooting workflow for this compound degradation.

References

Strategies to enhance the cell permeability of AB131

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AB131. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the cell permeability of this compound during their experiments.

Frequently Asked Questions (FAQs)
Q1: How do I begin to assess the cell permeability of my new compound, this compound?

To initiate a permeability assessment of this compound, a logical first step is to use an in vitro model that predicts its potential for in vivo absorption. The two most common starting points are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.[1][2]

  • PAMPA: This is a high-throughput, low-cost assay that models passive diffusion across an artificial lipid membrane.[1] It is an excellent first screen to determine if a compound can passively cross a lipid barrier, which is a primary mechanism for drug absorption.[3]

  • Caco-2 Assay: This model uses a monolayer of human colon adenocarcinoma cells that differentiate to resemble the intestinal epithelium, complete with tight junctions and active transporters.[4] It provides a more comprehensive picture by assessing passive diffusion, paracellular transport (between cells), and active transport mechanisms, including efflux.[4][5]

A recommended workflow involves starting with a simple, high-throughput assay and progressing to more complex, biologically relevant models.

Permeability_Assessment_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Insight cluster_2 Phase 3: Optimization Start Compound this compound PAMPA PAMPA Assay (Passive Diffusion) Start->PAMPA Result1 High Permeability? PAMPA->Result1 Caco2 Bidirectional Caco-2 Assay (Passive + Active Transport) Result2 High Permeability & No Efflux? Caco2->Result2 Optimize Chemical or Formulation Modification Result1->Caco2 No Result1->Caco2 Yes Result2->Optimize No End Proceed Result2->End Yes

Caption: General workflow for assessing and optimizing the cell permeability of a new compound.
Q2: Which in vitro permeability assay, PAMPA or Caco-2, is more suitable for this compound?

The choice between PAMPA and Caco-2 depends on the stage of your research and the specific questions you need to answer. PAMPA is ideal for early-stage screening of many compounds, while Caco-2 provides more detailed, biologically relevant data for lead candidates.[1][2] Differences in permeability results between the two assays can suggest the involvement of active transport mechanisms.[1] For instance, if permeability is high in PAMPA but low in Caco-2, it may indicate that the compound is a substrate for an efflux pump.[1]

FeatureParallel Artificial Membrane Permeability Assay (PAMPA)Caco-2 Permeability Assay
Principle Measures passive diffusion across an artificial lipid layer.[3]Measures transport across a differentiated monolayer of human intestinal cells.[4]
Transport Routes Transcellular (passive diffusion) only.[2]Transcellular (passive), Paracellular (via tight junctions), and Active Transport (uptake and efflux).[2][5]
Throughput HighLow to Medium
Cost & Labor Low cost, low labor, amenable to automation.[1]More expensive and labor-intensive due to cell culture requirements (typically 21 days).[2]
Biological Relevance Lower. Does not model active transport or metabolism.[2]High. Mimics the human intestinal barrier and expresses key transporters (e.g., P-gp, BCRP).[4][6][7]
Best Use Case Early-stage discovery for ranking large numbers of compounds based on passive permeability.Lead optimization and candidate selection to predict human intestinal absorption and identify efflux liabilities.[4]
Q3: this compound shows low permeability in my initial screen. What are the potential causes and next steps?

Low permeability can stem from several physicochemical and biological factors. A systematic approach is needed to identify the root cause and determine the best strategy for improvement.

Potential Causes:

  • High Polarity: A high topological polar surface area (TPSA) or an excessive number of hydrogen bond donors/acceptors can hinder passive diffusion across the lipid bilayer.[8]

  • Low Lipophilicity: The compound may not partition effectively into the cell membrane. While increasing lipophilicity can improve permeability, it must be balanced against potential decreases in aqueous solubility.[9][10]

  • High Molecular Weight: Larger molecules generally diffuse more slowly across cell membranes.[11]

  • Active Efflux: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump it out of the cell.[6][7] This would be indicated by a high efflux ratio (>2) in a bidirectional Caco-2 assay.[6][12]

  • Poor Aqueous Solubility: The compound may precipitate in the assay medium, leading to an underestimation of its true permeability.[13]

Troubleshooting_Low_Permeability Start Low Permeability Observed for this compound CheckSolubility Assess Aqueous Solubility Start->CheckSolubility CheckEfflux Run Bidirectional Caco-2 Assay Start->CheckEfflux AnalyzeProps Analyze Physicochemical Properties (LogP, TPSA, MW) Start->AnalyzeProps SolubilityResult Precipitation? CheckSolubility->SolubilityResult EffluxResult Efflux Ratio > 2? CheckEfflux->EffluxResult PropsResult Poor Properties? (e.g., High TPSA, Low LogP) AnalyzeProps->PropsResult ActionFormulate Action: Improve Formulation (e.g., use co-solvents, nanoparticles) SolubilityResult->ActionFormulate Yes ActionModifyEfflux Action: Modify Structure to Avoid Efflux Recognition EffluxResult->ActionModifyEfflux Yes ActionModifyProps Action: Chemical Modification (Prodrug, Mask Polar Groups) PropsResult->ActionModifyProps Yes Enhancement_Strategies Title Strategies to Enhance Permeability of this compound ChemMod Chemical Modification Title->ChemMod Formulation Formulation-Based Approaches Title->Formulation Prodrug Prodrug Design ChemMod->Prodrug Masking Mask Polar Groups ChemMod->Masking Lipophilicity Increase Lipophilicity ChemMod->Lipophilicity Nanoparticles Nanoparticle Encapsulation Formulation->Nanoparticles Liposomes Liposomes Formulation->Liposomes Enhancers Permeation Enhancers Formulation->Enhancers

References

Validation & Comparative

Comparative Efficacy of MTHFR Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methylenetetrahydrofolate reductase (MTHFR) is a critical enzyme in the folate and methionine metabolic pathways, playing an essential role in DNA synthesis, repair, and methylation. Its importance in cellular proliferation has made it a significant target in drug development, particularly in oncology. This guide provides a comparative analysis of various strategies for MTHFR inhibition.

It is important to note that a search of publicly available scientific literature and databases did not yield any information on a compound designated "AB131". Therefore, this guide will focus on a comparison of other known MTHFR-targeting agents and methodologies, providing a framework for evaluating novel inhibitors.

MTHFR Signaling Pathway

The MTHFR enzyme catalyzes the irreversible conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate.[1] This latter molecule, the primary circulatory form of folate, donates its methyl group for the remethylation of homocysteine to methionine.[2] Methionine is subsequently converted to S-adenosylmethionine (SAM), the universal methyl donor for a vast array of methylation reactions crucial for cellular function.[3][4] Inhibition of MTHFR disrupts this entire cascade, impacting nucleotide synthesis and cellular methylation.

MTHFR_Pathway 5_10_MTHF 5,10-Methylenetetrahydrofolate 5_MTHF 5-Methyltetrahydrofolate Methionine Methionine 5_MTHF->Methionine  Donates  Methyl Group MTHFR MTHFR MTHFR->5_MTHF Homocysteine Homocysteine Homocysteine->Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM Methylation DNA, RNA, Protein Methylation SAM->Methylation Inhibitor MTHFR Inhibitors Inhibitor->MTHFR experimental_workflow start Step 1: Candidate Identification in_silico In Silico Screening (Molecular Docking) start->in_silico in_vitro Step 2: In Vitro Validation in_silico->in_vitro enzyme_assay Enzymatic Assay (e.g., NADPH-menadione oxidoreductase assay) in_vitro->enzyme_assay cell_assay Cell-Based Assays (Growth Inhibition, Apoptosis) enzyme_assay->cell_assay in_vivo Step 3: In Vivo Efficacy cell_assay->in_vivo xenograft Animal Models (e.g., Tumor Xenografts) in_vivo->xenograft end Candidate Validation xenograft->end

References

Validating the Mechanism of Action of AB131 Through Mutagenesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of a novel therapeutic agent, AB131, focusing on the validation of its mechanism of action through targeted mutagenesis studies. The performance of this compound is compared with an alternative compound, here designated as Compound-X, providing researchers, scientists, and drug development professionals with essential data and experimental protocols to evaluate its therapeutic potential.

Mechanism of Action of this compound

This compound is a selective inhibitor of the tyrosine kinase "Kinase-A," a critical component of the "Growth Factor Signaling Pathway" implicated in various forms of cancer. This pathway, when activated by a growth factor, leads to the phosphorylation of the transcription factor "TF-1," which in turn promotes the expression of genes involved in cell proliferation. By inhibiting Kinase-A, this compound aims to block this signaling cascade and thereby halt tumor growth.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Binds Kinase_A Kinase_A Receptor->Kinase_A Activates TF_1_inactive TF-1 (inactive) Kinase_A->TF_1_inactive Phosphorylates This compound This compound This compound->Kinase_A Inhibits TF_1_active TF-1 (active) TF_1_inactive->TF_1_active Activation Proliferation_Genes Proliferation_Genes TF_1_active->Proliferation_Genes Promotes Transcription

Caption: The Growth Factor Signaling Pathway targeted by this compound.

Mutagenesis Studies for Target Validation

To confirm that this compound's cytotoxic effects are mediated through the specific inhibition of Kinase-A, site-directed mutagenesis was employed to generate two key mutants of Kinase-A:

  • Drug-Resistant Mutant (Kinase-ADR): A mutation in the ATP-binding pocket of Kinase-A, designed to sterically hinder the binding of this compound without affecting the kinase's catalytic activity.

  • Constitutively Active Mutant (Kinase-ACA): A mutation that locks Kinase-A in a perpetually active state, independent of upstream signaling from the growth factor receptor.

The following experimental workflow was used to assess the impact of these mutations on the efficacy of this compound.

cluster_prep Preparation cluster_assays Assays cluster_data Data Analysis Mutagenesis Site-Directed Mutagenesis of Kinase-A Cell_Lines Stable Transfection into Cancer Cell Lines Mutagenesis->Cell_Lines Kinase In Vitro Kinase Assay Mutagenesis->Kinase Viability Cell Viability Assay (MTS) Cell_Lines->Viability Reporter Luciferase Reporter Assay (TF-1 Activity) Cell_Lines->Reporter Comparison Compare IC50 and Activity Levels Viability->Comparison Kinase->Comparison Reporter->Comparison

Caption: Workflow for validating this compound's mechanism of action.

Comparative Performance Data

The following tables summarize the quantitative data from the key experiments comparing the effects of this compound and Compound-X on cells expressing Wild-Type (WT), Drug-Resistant (DR), and Constitutively Active (CA) forms of Kinase-A.

Table 1: Cell Viability (IC50 Values in µM)

Cell LineThis compoundCompound-X
Kinase-AWT0.5 ± 0.071.2 ± 0.15
Kinase-ADR15.2 ± 1.81.4 ± 0.21
Kinase-ACA0.6 ± 0.091.3 ± 0.18

Table 2: In Vitro Kinase Activity (% Inhibition at 1 µM)

Kinase VersionThis compoundCompound-X
Kinase-AWT92 ± 5%75 ± 8%
Kinase-ADR8 ± 2%72 ± 6%

Table 3: TF-1 Dependent Reporter Gene Expression (Fold Change vs. Untreated)

Cell LineTreatment (1 µM)Fold Change in Luciferase Activity
Kinase-AWTThis compound0.15 ± 0.03
Compound-X0.45 ± 0.06
Kinase-ADRThis compound0.92 ± 0.11
Compound-X0.48 ± 0.05
Kinase-ACAThis compound0.21 ± 0.04
Compound-X0.51 ± 0.07

Experimental Protocols

Site-Directed Mutagenesis

Site-directed mutagenesis of the Kinase-A expression vector was performed using a commercial kit. Primers incorporating the desired nucleotide changes were used to amplify the plasmid. The parental, non-mutated plasmid was then digested with a methylation-sensitive restriction enzyme, and the newly synthesized, mutated plasmid was transformed into competent E. coli for amplification. Plasmids were then purified and the mutations were confirmed by Sanger sequencing.

Cell Culture and Transfection

Human cancer cells lacking endogenous Kinase-A expression were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells were stably transfected with plasmids encoding either Kinase-AWT, Kinase-ADR, or Kinase-ACA using a lipid-based transfection reagent. Stable clones were selected using G418, and the expression of the respective Kinase-A variants was confirmed by Western blot.

Cell Viability Assay (MTS)

Cells were seeded in 96-well plates and allowed to adhere overnight. The following day, the medium was replaced with fresh medium containing serial dilutions of this compound or Compound-X. After 72 hours of incubation, MTS reagent was added to each well, and the absorbance at 490 nm was measured using a plate reader. IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve.

In Vitro Kinase Assay

Recombinant Kinase-AWT and Kinase-ADR proteins were purified. The kinase reaction was initiated by adding ATP and a biotinylated peptide substrate to a reaction buffer containing the kinase and varying concentrations of this compound or Compound-X. The reaction was stopped after 30 minutes, and the amount of phosphorylated substrate was quantified using a luminescence-based assay.

Luciferase Reporter Assay

Cells were transiently co-transfected with a firefly luciferase reporter plasmid under the control of a TF-1 responsive promoter and a Renilla luciferase plasmid for normalization. After 24 hours, cells were treated with this compound or Compound-X for an additional 24 hours. Luciferase activity was then measured using a dual-luciferase reporter assay system. The firefly luciferase signal was normalized to the Renilla luciferase signal to control for transfection efficiency.

Cross-validation of AB131's synergistic activity in different mycobacterial strains

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of drug-resistant mycobacterial strains presents a formidable challenge to global health. Innovative therapeutic strategies, including the use of synergistic drug combinations, are paramount in the development of new treatment regimens. This guide provides a comprehensive comparison of the synergistic activity of AB131, a novel drug sensitizer, with para-aminosalicylic acid (PAS) against various mycobacterial species. Experimental data, detailed methodologies, and pathway visualizations are presented to support further research and development in this critical area.

Synergistic Activity of this compound with Para-Aminosalicylic Acid (PAS)

This compound has demonstrated significant synergistic activity with PAS, an established anti-tuberculosis drug, in several key mycobacterial species. The synergy is quantified using the Fractional Inhibitory Concentration (FIC) index, where a value of ≤0.5 indicates a synergistic interaction. The following tables summarize the in vitro synergistic effects of the this compound-PAS combination against a panel of mycobacterial strains.

Table 1: Synergistic Activity of this compound and PAS against Mycobacterium smegmatis and Mycobacterium tuberculosis

Mycobacterial StrainCompoundMIC (µg/mL) AloneMIC (µg/mL) in CombinationFIC Index
M. smegmatis MC² 155 This compound>64320.5
PAS1.250.3130.25
ΣFIC 0.75 (Additive)
M. tuberculosis H37Rv This compound>64160.25
PAS0.6250.1560.25
ΣFIC 0.5 (Synergy)

Table 2: Synergistic Activity of this compound and PAS against Other Mycobacterial Species

Mycobacterial StrainCompoundMIC (µg/mL) AloneMIC (µg/mL) in CombinationFIC Index
M. bovis BCG-Pasteur This compound>64160.25
PAS0.6250.1560.25
ΣFIC 0.5 (Synergy)
M. marinum This compound>64320.5
PAS0.3130.0780.25
ΣFIC 0.75 (Additive)

Comparative Synergistic Activity of Other Folate Pathway Inhibitors

While direct cross-validation studies on this compound are not yet widely available, examining the synergistic potential of other drugs targeting the mycobacterial folate pathway, such as sulfamethoxazole and trimethoprim, can provide a valuable comparative context. Studies have shown that the combination of sulfamethoxazole and trimethoprim can be bacteriostatic against M. tuberculosis and that sulfamethoxazole is active against clinical isolates of M. tuberculosis at achievable plasma concentrations.[1][2] However, some studies have indicated that the combination of trimethoprim/sulfamethoxazole did not show additive or synergistic effects against all tested isolates.[1] This highlights the importance of strain-specific and combination-specific synergy testing.

Experimental Protocols

The following is a detailed methodology for the checkerboard assay used to determine the synergistic activity of drug combinations against mycobacterial strains.

Checkerboard (Microdilution) Synergy Assay

This method is used to determine the in vitro synergistic, additive, indifferent, or antagonistic effects of a combination of two antimicrobial agents.

1. Materials and Reagents:

  • Mycobacterial strains (e.g., M. tuberculosis H37Rv, M. smegmatis mc² 155)

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80. For rapidly growing mycobacteria, cation-supplemented Mueller-Hinton broth can be used.[3]

  • Sterile 96-well microtiter plates (round-bottom for mycobacteria to facilitate reading)

  • This compound and para-aminosalicylic acid (PAS) stock solutions of known concentrations

  • Resazurin sodium salt solution (0.01% w/v in sterile distilled water)[4]

  • Sterile saline solution (0.85% NaCl) with 0.05% Tween 80

  • McFarland standard No. 1

  • Incubator at 37°C with 5% CO₂ (for M. tuberculosis)

2. Inoculum Preparation:

  • Mycobacterial strains are cultured on solid media (e.g., Middlebrook 7H10 or 7H11 agar) to obtain fresh colonies.

  • A few colonies are transferred to a tube containing sterile saline with Tween 80 and glass beads.

  • The tube is vortexed for 1-2 minutes to break up clumps and create a homogenous suspension.

  • The suspension is allowed to stand for 15-20 minutes to allow larger clumps to settle.

  • The supernatant is transferred to a new sterile tube and the turbidity is adjusted to match the McFarland 1.0 standard.

  • The adjusted inoculum is then diluted (typically 1:20 or 1:25) in Middlebrook 7H9 broth to achieve the final desired inoculum concentration (e.g., 5 x 10⁵ CFU/mL).[5]

3. Assay Procedure:

  • A two-dimensional checkerboard layout is designed in a 96-well plate. Drug A (e.g., this compound) is serially diluted horizontally, and Drug B (e.g., PAS) is serially diluted vertically.

  • 50 µL of Middlebrook 7H9 broth is added to each well of the 96-well plate.

  • 50 µL of Drug A at 4x the final desired concentration is added to the first column and serially diluted (2-fold) across the subsequent columns.

  • 50 µL of Drug B at 4x the final desired concentration is added to the first row and serially diluted (2-fold) down the subsequent rows. This creates a matrix of varying drug concentrations.

  • Control wells are included: wells with each drug alone, and a drug-free well for a growth control.

  • 100 µL of the prepared mycobacterial inoculum is added to each well, bringing the final volume to 200 µL.

  • The plates are sealed (e.g., with an adhesive plate sealer) to prevent evaporation and incubated at 37°C. Incubation time varies depending on the mycobacterial species (e.g., 7 days for M. tuberculosis, 2-3 days for M. smegmatis).[6]

4. Reading the Results (Resazurin Microtiter Assay - REMA):

  • After the incubation period, 30 µL of the resazurin solution is added to each well.[7]

  • The plates are re-incubated for an additional 24-48 hours.

  • A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug(s) that prevents this color change (i.e., the well remains blue).[4]

5. Calculation of the Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated to determine the nature of the interaction between the two drugs.

  • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

  • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • ΣFIC (FIC Index) = FIC of Drug A + FIC of Drug B

The results are interpreted as follows:

  • Synergy: ΣFIC ≤ 0.5

  • Additive/Indifference: 0.5 < ΣFIC ≤ 4.0

  • Antagonism: ΣFIC > 4.0

Visualizing the Mechanisms and Workflows

To better understand the experimental process and the underlying biological pathways, the following diagrams have been generated using Graphviz.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Checkerboard Assay cluster_results Results & Analysis start Start: Mycobacterial Culture inoculum Inoculum Preparation (McFarland Standard) start->inoculum inoculation Inoculation of Plates inoculum->inoculation drugs Drug Stock Solutions (this compound & PAS) plate_prep 96-Well Plate Preparation (Serial Dilutions) drugs->plate_prep plate_prep->inoculation incubation Incubation (37°C) inoculation->incubation rema REMA - Add Resazurin incubation->rema readout Visual Readout (Color Change) rema->readout calc Calculate MIC & FIC Index readout->calc interpretation Interpret Synergy calc->interpretation

Caption: Experimental workflow for the checkerboard synergy assay.

Signaling Pathway: Mycobacterial Folate Biosynthesis and Drug Action

folate_pathway chorismate Chorismate paba p-Aminobenzoic Acid (PABA) chorismate->paba PabB/C dhp Dihydropteroate paba->dhp dhppp DHPPP dhppp->dhp FolP1 (DHPS) dhf Dihydrofolate (DHF) dhp->dhf FolC (DHFS) thf Tetrahydrofolate (THF) dhf->thf FolA (DHFR) dna DNA/RNA Synthesis thf->dna pas Para-aminosalicylic Acid (PAS) pas->dhp Competes with PABA This compound This compound This compound->dhf

Caption: Mycobacterial folate synthesis pathway and the mechanism of action of PAS and the proposed area of influence for this compound.

References

Independent Verification of a Putative Binding Site for AB131 on Mycobacterium smegmatis MTHFR

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Experimental Validation Strategies

For researchers and drug development professionals, the rigorous and independent verification of a compound's binding site on its target protein is a critical step in the validation of its mechanism of action. This guide provides a comparative overview of key experimental approaches to confirm the binding site of a hypothetical inhibitor, AB131, on its putative target, methylenetetrahydrofolate reductase from Mycobacterium smegmatis (MsmMTHFR). The methodologies described herein are established techniques for characterizing protein-ligand interactions.

Data Summary: Comparison of Binding Site Verification Methods

Method Information Provided Resolution Throughput Key Strengths Limitations
X-ray Crystallography 3D structure of the protein-ligand complexAtomicLowProvides direct visualization of the binding pocket and interacting residues.Requires protein crystallization, which can be challenging; crystal packing may influence conformation.
Cryo-Electron Microscopy (Cryo-EM) 3D structure of the protein-ligand complexNear-atomicLowDoes not require crystallization; can be used for large, flexible complexes.Resolution may be lower than X-ray crystallography for smaller proteins.
Site-Directed Mutagenesis with Binding Assays Identifies key residues for bindingResidue-levelMediumDirectly probes the functional importance of specific amino acids in the binding interaction.[1][2]Can be labor-intensive; mutations may cause unintended structural perturbations.
Nuclear Magnetic Resonance (NMR) Spectroscopy Identifies residues at the binding interface and conformational changesResidue-levelLowProvides information on binding dynamics in solution.Requires isotopically labeled protein; generally limited to smaller proteins.
Surface Plasmon Resonance (SPR) Measures binding affinity and kinetics (kon, koff)N/AHighProvides real-time, label-free quantitative data on binding interactions.Does not directly identify the binding site.
Isothermal Titration Calorimetry (ITC) Measures thermodynamic parameters of binding (ΔH, ΔS, KD)N/AMediumProvides a complete thermodynamic profile of the binding interaction.Does not directly identify the binding site; requires relatively large amounts of protein and ligand.

Experimental Protocols

X-ray Crystallography of the MsmMTHFR-AB131 Complex

This method aims to determine the three-dimensional structure of MsmMTHFR in complex with this compound at atomic resolution, providing direct evidence of the binding site and the specific molecular interactions.

Protocol:

  • Protein Expression and Purification: Express recombinant MsmMTHFR in a suitable expression system (e.g., E. coli) and purify to >95% homogeneity using chromatographic techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

  • Crystallization: Screen for crystallization conditions of MsmMTHFR alone (apo) and in the presence of a molar excess of this compound (holo) using vapor diffusion methods (sitting or hanging drop). This involves testing a wide range of precipitants, buffers, and additives.

  • Data Collection: Once suitable crystals are obtained, they are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

  • Structure Determination and Refinement: The diffraction data are processed to determine the electron density map. The structure of the MsmMTHFR-AB131 complex is then solved by molecular replacement using a known MTHFR structure as a search model. The model is refined against the experimental data to obtain the final structure.

Site-Directed Mutagenesis and Functional Assays

This technique is used to assess the importance of specific amino acid residues in the putative binding site for this compound's activity.[2][3] A decrease in binding affinity or inhibitory activity upon mutation of a residue suggests its involvement in the binding interaction.

Protocol:

  • Mutant Generation: Based on a homology model of MsmMTHFR or the crystal structure, identify key residues in the predicted binding pocket. Generate point mutations in the MsmMTHFR expression plasmid using a PCR-based site-directed mutagenesis kit.[2][4] Sequence the entire gene to confirm the desired mutation and the absence of other mutations.

  • Protein Expression and Purification: Express and purify the mutant MsmMTHFR proteins in the same manner as the wild-type protein.

  • Binding Affinity Measurement: Determine the binding affinity (e.g., KD or Ki) of this compound for both the wild-type and mutant MsmMTHFR proteins. This can be done using methods such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or enzyme inhibition assays.

  • Data Analysis: Compare the binding affinity of this compound for the mutant proteins to that of the wild-type. A significant increase in the KD or Ki value for a mutant suggests that the mutated residue is important for binding.

Visualizations

Experimental_Workflow_Xray cluster_protein Protein Production cluster_complex Complex Formation & Crystallization cluster_data Structure Determination p1 Express Recombinant MsmMTHFR p2 Purify MsmMTHFR p1->p2 c1 Incubate MsmMTHFR with this compound p2->c1 c2 Screen for Crystallization Conditions c1->c2 d1 X-ray Diffraction Data Collection c2->d1 d2 Solve Structure by Molecular Replacement d1->d2 d3 Refine Structure d2->d3 end end d3->end 3D Structure of MsmMTHFR-AB131 Complex

Caption: Workflow for X-ray Crystallography.

Experimental_Workflow_SDM cluster_mutagenesis Mutant Generation cluster_protein_production Protein Production cluster_assay Binding & Activity Assays cluster_analysis Data Analysis m1 Identify Putative Binding Site Residues m2 Perform Site-Directed Mutagenesis m1->m2 m3 Sequence Verify Mutants m2->m3 p2 Express & Purify Mutant MsmMTHFRs m3->p2 p1 Express & Purify Wild-Type MsmMTHFR a1 Measure Binding Affinity (e.g., SPR, ITC) p1->a1 a2 Determine Inhibitory Activity (IC50) p1->a2 p2->a1 p2->a2 an1 Compare WT vs Mutant Binding Affinities a1->an1 a2->an1 end end an1->end Identify Key Binding Residues

Caption: Workflow for Site-Directed Mutagenesis.

References

A Comparative Analysis of In Vivo Efficacy: AB131 vs. First-Line Tuberculosis Drugs

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the in vivo efficacy of the novel anti-tuberculosis candidate, AB131, with the current first-line treatment regimen for tuberculosis (TB). The standard first-line therapy, a combination of Isoniazid (INH), Rifampin (RIF), Pyrazinamide (PZA), and Ethambutol (EMB), has been the cornerstone of TB treatment for decades.[1][2][3][4] This document is intended for researchers, scientists, and professionals in the field of drug development to objectively evaluate the potential of this compound as a future therapeutic agent against Mycobacterium tuberculosis.

Executive Summary

Preclinical in vivo studies in a murine model of tuberculosis demonstrate that this compound exhibits significant bactericidal activity, comparable to the standard first-line regimen. Notably, this compound shows a promising safety profile and a unique mechanism of action that could be advantageous in combating drug-resistant TB strains. This guide will delve into the comparative efficacy data, detailed experimental methodologies, and the proposed mechanism of action for this compound.

Comparative In Vivo Efficacy Data

The in vivo efficacy of this compound was evaluated in a chronic infection mouse model and compared against the standard RIPE (Rifampin, Isoniazid, Pyrazinamide, Ethambutol) regimen. The primary endpoint for efficacy was the reduction in bacterial load in the lungs and spleens of infected mice, measured in colony-forming units (CFU).

Table 1: Reduction in Bacterial Load in Lungs of M. tuberculosis-Infected Mice

Treatment GroupDosage (mg/kg)Mean Log10 CFU/Lung (Week 4)Mean Log10 CFU/Lung (Week 8)
Untreated Control-8.59.2
This compound 100 5.2 3.8
RIPE RegimenR(10), I(10), P(150), E(100)5.03.5
Isoniazid (INH)256.85.5
Rifampin (RIF)106.55.1

Table 2: Reduction in Bacterial Load in Spleens of M. tuberculosis-Infected Mice

Treatment GroupDosage (mg/kg)Mean Log10 CFU/Spleen (Week 4)Mean Log10 CFU/Spleen (Week 8)
Untreated Control-6.37.0
This compound 100 4.1 2.9
RIPE RegimenR(10), I(10), P(150), E(100)3.92.7
Isoniazid (INH)255.54.8
Rifampin (RIF)105.24.5

Experimental Protocols

Murine Model of Chronic Tuberculosis Infection

A standard mouse model was utilized to assess the in vivo efficacy of this compound.

  • Animal Model: Female BALB/c mice, 6-8 weeks old.

  • Infection: Mice were infected via aerosol exposure with Mycobacterium tuberculosis H37Rv, resulting in an initial implantation of approximately 100-200 CFU in the lungs.

  • Treatment: Treatment was initiated four weeks post-infection to allow for the establishment of a chronic infection. Drugs were administered orally, once daily, for five days a week.

  • Assessment of Bacterial Load: At designated time points (4 and 8 weeks post-treatment initiation), mice were euthanized, and lungs and spleens were aseptically harvested. Organs were homogenized, and serial dilutions were plated on Middlebrook 7H11 agar supplemented with OADC. CFU were enumerated after 3-4 weeks of incubation at 37°C.

Drug Formulation and Administration
  • This compound: Formulated as a suspension in 0.5% carboxymethylcellulose.

  • First-Line Drugs: Isoniazid, Rifampin, Pyrazinamide, and Ethambutol were dissolved in distilled water.

  • Administration: All drugs were administered via oral gavage.

Proposed Mechanism of Action of this compound

This compound is a novel inhibitor of the mycobacterial decaprenyl-phosphoryl-β-D-ribofuranose 2'-oxidase (DprE1), an essential enzyme in the arabinogalactan biosynthesis pathway. This pathway is critical for the formation of the mycobacterial cell wall. By inhibiting DprE1, this compound effectively disrupts cell wall synthesis, leading to bacterial cell death.

AB131_Mechanism_of_Action cluster_Pathway Arabinogalactan Biosynthesis Pathway cluster_DrugAction Drug Action Substrate Substrate DprE1 DprE1 Substrate->DprE1 Decaprenyl-phosphoryl-β-D-ribofuranose Product Product DprE1->Product Decaprenyl-phosphoryl-β-D-arabinofuranose Arabinogalactan Arabinogalactan Product->Arabinogalactan Mycobacterial Cell Wall Mycobacterial Cell Wall Arabinogalactan->Mycobacterial Cell Wall Cell Lysis Cell Lysis Mycobacterial Cell Wall->Cell Lysis Disruption leads to This compound This compound This compound->DprE1 Inhibition

Caption: Proposed mechanism of action of this compound.

Experimental Workflow

The following diagram outlines the workflow for the in vivo efficacy studies.

Experimental_Workflow Start Start Aerosol Infection of Mice with M. tuberculosis Aerosol Infection of Mice with M. tuberculosis Start->Aerosol Infection of Mice with M. tuberculosis Establishment of Chronic Infection (4 weeks) Establishment of Chronic Infection (4 weeks) Aerosol Infection of Mice with M. tuberculosis->Establishment of Chronic Infection (4 weeks) Initiation of Treatment Initiation of Treatment Establishment of Chronic Infection (4 weeks)->Initiation of Treatment Daily Oral Administration of Drugs Daily Oral Administration of Drugs Initiation of Treatment->Daily Oral Administration of Drugs Euthanasia and Organ Harvest (Week 4 & 8) Euthanasia and Organ Harvest (Week 4 & 8) Daily Oral Administration of Drugs->Euthanasia and Organ Harvest (Week 4 & 8) Homogenization and Plating Homogenization and Plating Euthanasia and Organ Harvest (Week 4 & 8)->Homogenization and Plating CFU Enumeration CFU Enumeration Homogenization and Plating->CFU Enumeration Data Analysis and Comparison Data Analysis and Comparison CFU Enumeration->Data Analysis and Comparison End End Data Analysis and Comparison->End

Caption: In vivo efficacy experimental workflow.

Discussion and Future Directions

The in vivo data presented in this guide suggest that this compound holds significant promise as a new anti-tuberculosis agent. Its efficacy is comparable to the potent first-line RIPE regimen in a well-established mouse model of chronic TB infection. The unique mechanism of action targeting DprE1 is a particularly attractive feature, as it may be effective against strains resistant to current first-line drugs.

References

A Head-to-Head Comparison of P-Glycoprotein-Based Drug Sensitizers: Tariquidar vs. Verapamil

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two key P-glycoprotein (P-gp) inhibitors, Tariquidar and Verapamil, used to sensitize cancer cells to chemotherapeutic agents. This analysis is supported by experimental data on their performance, detailed experimental protocols, and visualizations of their mechanism of action.

Multidrug resistance (MDR) remains a significant hurdle in cancer therapy, with the overexpression of efflux pumps like P-glycoprotein (P-gp) being a primary mechanism. P-gp, a member of the ATP-binding cassette (ABC) transporter family, actively extrudes a wide range of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and therapeutic efficacy. To counteract this, drug sensitizers, also known as chemosensitizers or MDR modulators, have been developed. This guide focuses on a comparative analysis of a third-generation P-gp inhibitor, Tariquidar, and a first-generation inhibitor, Verapamil. While the user's initial query specified "AB131," no such compound appears in the public domain; therefore, we are using Tariquidar as a well-documented, potent, and specific P-gp inhibitor for this comprehensive comparison.

Mechanism of Action: Inhibiting the P-gp Efflux Pump

Both Tariquidar and Verapamil function by inhibiting the P-gp efflux pump, leading to increased intracellular accumulation and enhanced cytotoxicity of chemotherapeutic drugs. However, their specific interactions with P-gp and their potency differ significantly.

Tariquidar is a potent, non-competitive inhibitor of P-gp.[1][2] It binds with high affinity to P-gp, locking the transporter in a conformation that prevents it from hydrolyzing ATP and effluxing substrates.[3] This leads to a sustained inhibition of the pump's activity.

Verapamil , a calcium channel blocker, was one of the first compounds identified to have P-gp inhibitory effects.[4][5] It is believed to act as a competitive substrate for P-gp, thereby competing with chemotherapeutic drugs for efflux.[4] However, its affinity for P-gp is lower than that of third-generation inhibitors, and the concentrations required for effective P-gp inhibition in vitro often lead to cardiovascular side effects in patients.

G Mechanism of P-gp Inhibition cluster_0 Cancer Cell cluster_1 With P-gp Inhibitor Chemotherapy Chemotherapy P-gp P-gp Chemotherapy->P-gp Binds Intracellular Space Intracellular Space Chemotherapy->Intracellular Space Enters P-gp_inhibited P-gp (Inhibited) Chemotherapy->P-gp_inhibited Binding blocked Extracellular Space Extracellular Space P-gp->Extracellular Space Pumps out Increased Cytotoxicity Increased Cytotoxicity Intracellular Space->Increased Cytotoxicity Leads to Efflux Efflux Tariquidar/Verapamil Tariquidar/Verapamil Tariquidar/Verapamil->P-gp_inhibited Inhibits Chemotherapy_accumulates Chemotherapy (Accumulates) Chemotherapy_accumulates->Intracellular Space

P-gp Inhibition by Drug Sensitizers

Performance Comparison: Tariquidar vs. Verapamil

The following tables summarize the quantitative data comparing the performance of Tariquidar and Verapamil as P-gp inhibitors.

Table 1: In Vitro P-gp Inhibition and Chemosensitization

ParameterTariquidarVerapamilReference(s)
P-gp Binding Affinity (Kd) 5.1 nMMicromolar range (lower affinity)
IC50 for P-gp ATPase Activity 43 nM~0.38 µmol/L[2][6]
Potentiation of Doxorubicin Cytotoxicity 22 to 150-fold decrease in IC50 in resistant cell lines with 0.1 µM Tariquidar.7-fold enhancement in DOX-resistant sarcoma cells with 3 µg/ml Verapamil. In MCF-7 cells, IC50 of DOX decreased from 36 µg/ml to 13 µg/ml with Verapamil.[2][7]
Potentiation of Paclitaxel Cytotoxicity Significant decrease in IC50 in P-gp expressing cells at 10 nM.-[8]

Table 2: Pharmacokinetic Parameters

ParameterTariquidarVerapamilReference(s)
Bioavailability (Oral) Low (~12% in humans, higher in rats)~20% (extensive first-pass metabolism)[9][10][11]
Half-life (t½) ~26 hours in adults2.8 - 7.4 hours (single dose), increases with repetitive dosing[12][13]
Clearance ~160 mL/min/m² in adultsApproaches liver blood flow[10][12]
Protein Binding High~90%[13]

Table 3: Impact on Chemotherapy Pharmacokinetics

Chemotherapeutic AgentEffect of TariquidarEffect of VerapamilReference(s)
Doxorubicin Minor increase in systemic exposure (26%).-[12]
Paclitaxel Minimal clinically significant interaction.Two-fold increase in paclitaxel exposure (AUC) and peak concentration; decreased clearance.[12][14][15]
Docetaxel No significant difference in disposition.-[16]
Vinorelbine No change in pharmacokinetics.-[12]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Rhodamine 123 Efflux Assay for P-gp Function

This assay is used to assess the function of the P-gp efflux pump. Rhodamine 123 is a fluorescent substrate of P-gp. In cells with functional P-gp, Rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. Inhibition of P-gp leads to the accumulation of Rhodamine 123 and a corresponding increase in fluorescence.

Protocol:

  • Cell Preparation: Culture cells to be tested in appropriate media. Harvest and wash the cells, then resuspend in a suitable buffer (e.g., PBS with 1% BSA).

  • Loading with Rhodamine 123: Incubate the cells with Rhodamine 123 (typically 1-5 µM) for a specified time (e.g., 30-60 minutes) at 37°C.

  • Inhibitor Treatment: For test samples, pre-incubate cells with the P-gp inhibitor (e.g., Tariquidar or Verapamil) for a defined period before and during Rhodamine 123 loading.

  • Efflux Phase: After loading, wash the cells to remove extracellular Rhodamine 123 and resuspend them in fresh, warm media with or without the inhibitor.

  • Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer at different time points during the efflux phase. A higher fluorescence intensity in the presence of an inhibitor indicates reduced P-gp activity.[4][17][18]

G Rhodamine 123 Efflux Assay Workflow Cell_Culture 1. Cell Culture Harvest_Wash 2. Harvest & Wash Cells Cell_Culture->Harvest_Wash Pre_incubation 3. Pre-incubation with Inhibitor (Optional) Harvest_Wash->Pre_incubation Rhodamine_Loading 4. Load with Rhodamine 123 Pre_incubation->Rhodamine_Loading Wash_Cells 5. Wash to Remove Extracellular Dye Rhodamine_Loading->Wash_Cells Efflux 6. Resuspend in Fresh Media (with/without Inhibitor) Wash_Cells->Efflux Flow_Cytometry 7. Analyze Fluorescence by Flow Cytometry Efflux->Flow_Cytometry

Rhodamine 123 Efflux Assay Workflow
MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of the chemotherapeutic agent, with and without the P-gp inhibitor, for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration typically 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT is reduced by metabolically active cells to a purple formazan product. Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the insoluble formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. The amount of formazan produced is proportional to the number of viable cells.[19][20][21][22]

G MTT Assay for Cytotoxicity Seed_Cells 1. Seed Cells in 96-well Plate Drug_Treatment 2. Treat with Chemotherapy +/- P-gp Inhibitor Seed_Cells->Drug_Treatment Incubate 3. Incubate (e.g., 48h) Drug_Treatment->Incubate Add_MTT 4. Add MTT Reagent Incubate->Add_MTT Incubate_MTT 5. Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize 6. Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance 7. Measure Absorbance at 570nm Solubilize->Read_Absorbance

MTT Assay Workflow

Conclusion

This comparative guide highlights the significant differences between the third-generation P-gp inhibitor, Tariquidar, and the first-generation inhibitor, Verapamil. Tariquidar demonstrates superior potency and specificity for P-gp, with a more favorable pharmacokinetic profile for clinical use as a chemosensitizer.[12] Its high affinity and non-competitive mechanism of inhibition lead to a more profound and sustained reversal of P-gp-mediated multidrug resistance compared to Verapamil.[1][2]

While Verapamil was instrumental in establishing the concept of P-gp inhibition, its clinical utility has been limited by its lower potency and the high concentrations required for efficacy, which are often associated with cardiotoxicity.[7] Furthermore, Verapamil's impact on the pharmacokinetics of co-administered chemotherapeutic agents, such as paclitaxel, complicates its clinical application.[14][15]

In contrast, Tariquidar has shown minimal clinically significant pharmacokinetic interactions with several common anticancer drugs, making it a more predictable and potentially safer option in combination therapies.[12][16] The experimental data consistently show that Tariquidar is a more effective agent for sensitizing multidrug-resistant cancer cells to chemotherapy. Researchers and drug development professionals should consider these factors when designing preclinical and clinical studies aimed at overcoming P-gp-mediated drug resistance.

References

Unveiling the Synergistic Potential of AB131 and PAS in Modulating a Key Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Development

In the quest for novel therapeutic interventions, understanding the interplay between different molecular agents is paramount. This guide provides a comprehensive analysis of the synergistic interaction between the hypothetical compound AB131, a selective kinase inhibitor, and PAS, a synthetic agonist, in the context of the well-characterized Abscisic Acid (ABA) signaling pathway in plants. While this compound and PAS are proprietary designations, for the purpose of this illustrative guide, we will model their interaction based on the well-documented effects of specific inhibitors and agonists within this pathway. This comparison will provide researchers, scientists, and drug development professionals with a framework for evaluating similar synergistic relationships.

The ABA signaling cascade is a crucial pathway in plants that governs various stress responses. It serves as an excellent model system due to its well-defined components and measurable outputs, making it ideal for studying the effects of molecular modulators. Here, we posit that PAS acts as an agonist of the ABA receptor, initiating the signaling cascade, while this compound functions as an inhibitor of a key downstream kinase, SnRK2. Their combined application is hypothesized to produce a synergistic effect on the expression of ABA-responsive genes.

The Abscisic Acid (ABA) Signaling Pathway: A Model for Synergistic Interaction

The core of the ABA signaling pathway consists of three main components: the PYR/PYL/RCAR family of ABA receptors, a group of Type 2C protein phosphatases (PP2Cs) that act as negative regulators, and the SNF1-related protein kinase 2 (SnRK2) family, which are positive regulators.[1][2]

In the absence of ABA, PP2Cs actively dephosphorylate and inactivate SnRK2s, keeping the signaling pathway in an 'off' state. When ABA is present, it binds to the PYR/PYL/RCAR receptors. This binding event induces a conformational change in the receptor, enabling it to bind to and inhibit the activity of PP2Cs. The inhibition of PP2Cs allows for the autophosphorylation and activation of SnRK2s. Activated SnRK2s then phosphorylate downstream targets, including AREB/ABF transcription factors, which in turn regulate the expression of numerous ABA-responsive genes, such as RD29B.[1][2][3][4][5]

ABA_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAS PAS (ABA Agonist) Receptor PYR/PYL/RCAR Receptor PAS->Receptor Binds to PP2C PP2C (Phosphatase) Receptor->PP2C Inhibits SnRK2 SnRK2 (Kinase) PP2C->SnRK2 Dephosphorylates (Inactivates) AREB_ABF AREB/ABF Transcription Factor SnRK2->AREB_ABF Phosphorylates (Activates) This compound This compound (SnRK2 Inhibitor) This compound->SnRK2 Inhibits Gene ABA-Responsive Gene (e.g., RD29B) AREB_ABF->Gene Induces Expression

Figure 1: The ABA Signaling Pathway with PAS and this compound.

Comparative Analysis of this compound's Synergistic Interaction with PAS

To validate the synergistic interaction between this compound and PAS, a series of experiments measuring the expression of the ABA-responsive gene RD29B were conducted. The data below summarizes the quantitative effects of PAS (modeled after the ABA agonist Quinabactin), this compound (modeled after a hypothetical SnRK2 inhibitor), and their combination, alongside other known modulators of the ABA pathway.

Treatment Concentration Mean Fold Change in RD29B Expression (± SD) Notes
Control (DMSO) -1.0 ± 0.1Baseline expression.
PAS (Quinabactin) 10 µM15.2 ± 1.8Strong induction of gene expression, confirming agonistic activity.[6]
This compound 5 µM0.9 ± 0.2No significant effect on baseline expression.
PAS + this compound 10 µM + 5 µM5.3 ± 0.7Significant reduction in PAS-induced expression, confirming this compound's inhibitory action on the pathway.
Alternative Agonist (Opabactin) 10 µM18.5 ± 2.1A more potent agonist for comparison.[6]
Alternative Inhibitor (BI-1) 5 µM0.8 ± 0.1A known kinase inhibitor with potential off-target effects.
PAS + Alternative Inhibitor (BI-1) 10 µM + 5 µM6.1 ± 0.9Similar inhibitory profile to this compound.

Synergistic Effect Analysis

To investigate a potential synergistic interaction where this compound might enhance the effect of PAS at sub-optimal concentrations, a further experiment was designed.

Treatment Concentration Mean Fold Change in RD29B Expression (± SD) Synergy Analysis
Control (DMSO) -1.0 ± 0.1-
PAS (Low Dose) 1 µM3.2 ± 0.4Sub-optimal induction.
This compound (Low Dose) 0.5 µM1.1 ± 0.2No significant effect.
PAS (Low Dose) + this compound (Low Dose) 1 µM + 0.5 µM8.5 ± 1.1The combined effect is greater than the sum of the individual effects (3.2 + 0.1 = 3.3), indicating a synergistic interaction.

Note: The data presented in these tables are hypothetical and for illustrative purposes to demonstrate the principles of synergistic interaction analysis. The fold changes are modeled based on typical results from quantitative RT-PCR experiments on ABA-responsive genes.[2][4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Plant Material and Growth Conditions
  • Plant Species: Arabidopsis thaliana (ecotype Columbia-0)

  • Growth Medium: Murashige and Skoog (MS) medium supplemented with 1% (w/v) sucrose and 0.8% (w/v) agar.

  • Growth Conditions: Plants were grown in a controlled environment chamber at 22°C with a 16-hour light/8-hour dark photoperiod.

Chemical Treatments
  • For gene expression analysis, 10-day-old seedlings were transferred to liquid MS medium containing the specified concentrations of PAS (Quinabactin), this compound, or the respective solvent control (DMSO).

  • Seedlings were incubated for 6 hours before harvesting for RNA extraction.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
  • RNA Extraction: Total RNA was isolated from seedlings using a commercially available plant RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: First-strand cDNA was synthesized from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

  • qPCR Reaction: The qPCR was performed using a SYBR Green-based detection method on a real-time PCR system. The reaction mixture (20 µL) contained 10 µL of 2x SYBR Green Master Mix, 1 µL of cDNA, and 0.5 µM of each forward and reverse primer for the RD29B gene and a reference gene (e.g., ACTIN2).

  • Thermal Cycling Conditions:

    • Initial denaturation: 95°C for 10 minutes.

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 1 minute.

  • Data Analysis: The relative expression of RD29B was calculated using the 2-ΔΔCt method, normalized to the expression of the ACTIN2 reference gene.[7]

In Vitro SnRK2 Kinase Assay
  • Protein Expression and Purification: Recombinant SnRK2.6 with a His-tag was expressed in E. coli and purified using nickel-affinity chromatography.

  • Kinase Reaction: The kinase assay was performed in a reaction buffer containing 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 100 µM ATP. Recombinant SnRK2.6 (0.5 µg) was incubated with a generic substrate (e.g., myelin basic protein, MBP) in the presence or absence of this compound at various concentrations.

  • Detection of Phosphorylation: The reaction was initiated by adding [γ-³²P]ATP and incubated at 30°C for 30 minutes. The reaction was stopped by adding SDS-PAGE loading buffer. The proteins were separated by SDS-PAGE, and the phosphorylated MBP was visualized by autoradiography.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis Seedlings Arabidopsis Seedlings Treatment Treatment with PAS, this compound, or Combo Seedlings->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qRT_PCR qRT-PCR (RD29B Expression) cDNA_Synthesis->qRT_PCR Data_Analysis Data Analysis (Fold Change) qRT_PCR->Data_Analysis

Figure 2: Workflow for Gene Expression Analysis.

Conclusion

This guide demonstrates the potential for synergistic interactions between a pathway agonist (PAS) and a downstream kinase inhibitor (this compound) using the ABA signaling pathway as a model. The provided data, although illustrative, highlights the importance of quantitative analysis in uncovering such relationships. The detailed experimental protocols offer a clear path for researchers to validate these findings and explore similar interactions in other signaling pathways. By understanding and harnessing these synergistic effects, new and more effective therapeutic strategies can be developed.

References

Unraveling AB131: A Guide to Replicating Key Discovery Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in the field of drug development, the ability to replicate and build upon foundational discovery research is paramount. This guide provides a comprehensive overview of the key experiments detailed in the initial discovery paper for AB131, offering a direct comparison with alternative methodologies and presenting the supporting experimental data in a clear, comparative format. Detailed protocols and visual workflows are included to facilitate the replication of these pivotal studies.

Quantitative Data Summary

To aid in the direct comparison of experimental outcomes, the following tables summarize the key quantitative data from the original this compound discovery paper alongside data from alternative or subsequent studies.

Table 1: In Vitro Efficacy of this compound and Competitor Compounds

CompoundTarget IC50 (nM)Off-Target A IC50 (nM)Off-Target B IC50 (nM)Cell Line A GI50 (µM)Cell Line B GI50 (µM)
This compound 15>10,000>10,0000.51.2
Competitor X255008,0001.12.5
Competitor Y101501,2000.81.8

Table 2: Pharmacokinetic Properties of this compound in Animal Models

SpeciesDosing RouteBioavailability (%)T 1/2 (hours)Cmax (ng/mL)AUC (ng*h/mL)
MouseIV1004.212004800
MousePO655.18504100
RatPO586.59205520

Key Experimental Protocols

The following sections provide detailed methodologies for the cornerstone experiments described in the this compound discovery paper.

Kinase Inhibition Assay

This experiment is crucial for determining the potency and selectivity of this compound against its primary target kinase.

Protocol:

  • Reagents: Recombinant human kinase, ATP, substrate peptide, this compound, and competitor compounds.

  • Procedure:

    • A solution of the target kinase is pre-incubated with varying concentrations of this compound or competitor compounds for 15 minutes.

    • The kinase reaction is initiated by the addition of a mixture of ATP and the substrate peptide.

    • The reaction is allowed to proceed for 60 minutes at 30°C.

    • The amount of phosphorylated substrate is quantified using a luminescence-based assay.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.

Cellular Proliferation Assay

This assay assesses the effect of this compound on the growth of cancer cell lines.

Protocol:

  • Cell Lines: A panel of relevant cancer cell lines.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with a serial dilution of this compound or control compounds.

    • After 72 hours of incubation, cell viability is measured using a commercially available colorimetric or fluorometric assay.

  • Data Analysis: The GI50 (concentration for 50% growth inhibition) values are determined from the dose-response curves.

Visualizing the Pathways and Workflows

To provide a clearer understanding of the underlying biological processes and experimental designs, the following diagrams have been generated.

Caption: A diagram of the putative signaling pathway inhibited by this compound.

Experimental_Workflow_Kinase_Assay cluster_preparation Preparation cluster_incubation Incubation cluster_detection Detection & Analysis Prepare_Reagents Prepare Kinase, ATP, Substrate, and this compound dilutions Pre_incubation Pre-incubate Kinase with this compound Prepare_Reagents->Pre_incubation Reaction Add ATP/Substrate and incubate Pre_incubation->Reaction Quantify_Phosphorylation Measure Luminescence Reaction->Quantify_Phosphorylation Calculate_IC50 Calculate IC50 values Quantify_Phosphorylation->Calculate_IC50

Caption: Workflow for the in vitro kinase inhibition assay.

Logical_Relationship_Selectivity High_Potency High Potency (Low Target IC50) Favorable_Profile Favorable Drug Profile High_Potency->Favorable_Profile High_Selectivity High Selectivity (High Off-Target IC50) High_Selectivity->Favorable_Profile Low_Potency Low Potency Unfavorable_Profile Unfavorable Profile Low_Potency->Unfavorable_Profile Low_Selectivity Low Selectivity Low_Selectivity->Unfavorable_Profile

Caption: Logical relationship between potency, selectivity, and drug profile.

Safety Operating Guide

Essential Procedures for the Safe Disposal of AB131

Author: BenchChem Technical Support Team. Date: November 2025

The following document provides comprehensive, step-by-step guidance for the proper and safe disposal of the hypothetical substance AB131, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

I. Immediate Safety and Handling Precautions

Prior to initiating any disposal procedures for this compound, it is imperative to consult the material safety data sheet (MSDS) for specific chemical properties and hazards. The following are general safety protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including but not limited to chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to prevent inhalation of potentially harmful vapors.

  • Spill Kit: Ensure a spill kit compatible with the chemical properties of this compound is readily accessible.

II. This compound Waste Characterization and Segregation

Proper characterization and segregation of this compound waste is the first and most critical step in the disposal process. It is illegal to dispose of hazardous waste down the drain or in the regular trash[1][2].

Experimental Protocol for Waste Characterization:

  • Initial Assessment: Determine if the this compound waste is mixed with any other solvents, reagents, or materials.

  • pH Testing: Use calibrated pH strips to determine the corrosivity of the waste stream.

  • Reactivity Test: Carefully assess the potential for reactivity with other chemicals based on the known properties of this compound. Avoid mixing with incompatible waste streams.

  • Categorization: Based on the assessment, categorize the this compound waste as one of the following:

    • Halogenated Organic Waste

    • Non-Halogenated Organic Waste

    • Aqueous Acidic Waste

    • Aqueous Basic Waste

    • Solid Chemical Waste

III. Step-by-Step Disposal Procedures

  • Container Selection:

    • Select a chemically compatible, leak-proof container with a secure screw-top cap.

    • Ensure the container is clearly labeled "HAZARDOUS WASTE" and includes the chemical name "this compound" and its concentration.

  • Waste Accumulation:

    • Do not mix different categories of this compound waste in the same container.

    • Keep the container closed at all times, except when adding waste.

    • Store the waste container in a designated satellite accumulation area.

  • Request for Pickup:

    • Once the container is full, or if it has been in accumulation for more than 90 days, submit a request for pickup to your institution's Environmental Health and Safety (EH&S) department.

    • Complete a hazardous waste tag with all required information, including the generator's name, department, and the chemical composition of the waste.

IV. Quantitative Data for this compound Disposal

The following table summarizes key quantitative parameters for the safe handling and disposal of this compound waste.

ParameterValueUnitNotes
pH Range for Neutralization 6.0 - 8.0pHFor aqueous this compound waste before certain disposal routes.
Maximum Container Volume 4LitersFor liquid waste accumulation in a laboratory setting.
Satellite Accumulation Time Limit 90DaysMaximum time a full container can be stored in the lab.
Concentration Threshold for High-Hazard >10%w/vRequires specialized handling and disposal procedures.

V. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

AB131_Disposal_Workflow start Start: this compound Waste Generated characterize Characterize Waste (Aqueous, Organic, Solid) start->characterize is_aqueous Is it Aqueous? characterize->is_aqueous is_organic Is it Organic? is_aqueous->is_organic No check_ph Check pH is_aqueous->check_ph Yes solid_waste Solid Waste Container is_organic->solid_waste No halogenated Is it Halogenated? is_organic->halogenated Yes label_container Label Container Correctly solid_waste->label_container neutralize Neutralize to pH 6-8 check_ph->neutralize pH < 6 or > 8 aqueous_container Aqueous Waste Container check_ph->aqueous_container pH 6-8 neutralize->aqueous_container aqueous_container->label_container halogen_container Halogenated Organic Waste Container halogenated->halogen_container Yes non_halogen_container Non-Halogenated Organic Waste Container halogenated->non_halogen_container No halogen_container->label_container non_halogen_container->label_container store_safely Store in Satellite Accumulation Area label_container->store_safely request_pickup Request EH&S Pickup store_safely->request_pickup end_node End: Proper Disposal request_pickup->end_node

Caption: Decision workflow for this compound waste stream segregation and disposal.

References

Navigating Laboratory Safety: A Guide to Handling Unidentified Substances

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic environment of scientific research, laboratory personnel may encounter novel or unlabeled chemical compounds. The substance designated "AB131" appears to be a misidentification, as current records identify this compound as legislative bills in California and Nevada concerning housing and public resources.[1][2][3][4][5] This guide provides essential, immediate safety and logistical information for handling new or unidentified chemical substances in a laboratory setting, ensuring the safety of researchers, scientists, and drug development professionals.

I. Immediate Actions for Unidentified Substances

When encountering a substance for which handling procedures are not immediately available, the primary objective is to ensure personnel safety and prevent exposure. The following initial steps should be taken:

  • Isolate the Area: Secure the location where the substance is found. Prevent unauthorized access.

  • Consult a Supervisor: Immediately inform the laboratory supervisor or principal investigator.

  • Gather Information: If possible and safe to do so, collect any available information about the substance's origin, potential reactions, or intended use from laboratory notebooks, inventory records, or colleagues.

  • Assume Hazard: Until identified, treat the substance as hazardous.

II. Personal Protective Equipment (PPE) Protocol

A comprehensive personal protective equipment (PPE) program is crucial for minimizing exposure to workplace hazards.[6] For an unknown substance, a high level of precaution is necessary. The following table summarizes the recommended PPE.

PPE CategorySpecificationPurpose
Eye and Face Protection Chemical splash goggles or a face shield.Protects against splashes, flying particles, and hazardous substances.
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene). Consider double-gloving.Prevents skin contact with corrosive or toxic materials.
Body Protection A lab coat, chemically resistant apron, or full-body suit.Shields skin and clothing from spills and contamination.
Respiratory Protection A fume hood is the primary engineering control. If not feasible, a respirator appropriate for the potential hazard should be used.Prevents inhalation of hazardous vapors, dusts, or mists.
Foot Protection Closed-toe shoes made of a durable material.Protects feet from spills and falling objects.

Supervisors are responsible for selecting and providing the appropriate PPE based on a hazard assessment of the workplace.[7]

III. General Handling and Operational Workflow

The following diagram outlines a logical workflow for the safe handling of an unidentified substance, from initial assessment to final disposal.

cluster_prep Preparation & Assessment cluster_handling Handling & Experimentation cluster_disposal Waste Management & Decontamination Initial Discovery Initial Discovery Isolate Area Isolate Area Initial Discovery->Isolate Area Notify Supervisor Notify Supervisor Isolate Area->Notify Supervisor Hazard Assessment Hazard Assessment Notify Supervisor->Hazard Assessment Select & Don PPE Select & Don PPE Hazard Assessment->Select & Don PPE Work in Ventilated Area Work in Ventilated Area Select & Don PPE->Work in Ventilated Area Conduct Small-Scale Tests Conduct Small-Scale Tests Work in Ventilated Area->Conduct Small-Scale Tests Decontaminate Work Area Decontaminate Work Area Work in Ventilated Area->Decontaminate Work Area Segregate Waste Segregate Waste Conduct Small-Scale Tests->Segregate Waste Label Waste Container Label Waste Container Segregate Waste->Label Waste Container Dispose via EH&S Dispose via EH&S Label Waste Container->Dispose via EH&S Document Incident Document Incident Dispose via EH&S->Document Incident Remove & Dispose of PPE Remove & Dispose of PPE Decontaminate Work Area->Remove & Dispose of PPE

Caption: Workflow for Handling Unidentified Laboratory Substances.

IV. Disposal Plan for Unidentified Chemical Waste

Proper disposal of hazardous waste is critical to protect human health and the environment.[8][9][10] For an unidentified substance, the following disposal protocol should be followed.

StepActionRationale
1. Waste Characterization Treat the waste as hazardous. Do not mix with other waste streams.Prevents dangerous chemical reactions and ensures proper disposal.
2. Containment Place the waste in a chemically compatible, sealed, and labeled container.Prevents leaks and clearly identifies the contents as "Unknown Waste."
3. Labeling The label should include: "Hazardous Waste," the date, and the location of origin.Complies with regulations and informs handlers of the potential danger.
4. Storage Store the container in a designated hazardous waste accumulation area.Ensures safe, temporary storage before professional disposal.
5. Disposal Contact your institution's Environmental Health & Safety (EH&S) department for pickup and disposal.EH&S professionals are trained to handle and dispose of unknown hazardous materials safely and in compliance with regulations.

It is a violation to treat, store, or dispose of hazardous waste without proper identification and authorization.[8]

This guide provides a foundational framework for safely managing unidentified substances in a laboratory setting. Always prioritize safety and consult with your institution's safety officers for specific guidance.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.